molecular formula C27H33P B1301856 Trimesitylphosphine CAS No. 23897-15-6

Trimesitylphosphine

Número de catálogo: B1301856
Número CAS: 23897-15-6
Peso molecular: 388.5 g/mol
Clave InChI: IDXDWPWXHTXJMZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimesitylphosphine is a useful research compound. Its molecular formula is C27H33P and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tris(2,4,6-trimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33P/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXDWPWXHTXJMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369902
Record name Trimesitylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23897-15-6
Record name Trimesitylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of trimesitylphosphine, a bulky alkylphosphine ligand widely utilized in catalysis and organic synthesis. This document details the prevalent synthetic methodologies, purification protocols, and essential characterization data to assist researchers in the efficient preparation of high-purity this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the Grignard reaction. This method involves the reaction of a Grignard reagent, prepared from bromomesitylene, with a phosphorus electrophile, typically phosphorus trichloride.

Grignard Reaction Protocol

This protocol is based on established methods for the synthesis of triarylphosphines.[1][2]

Reaction Scheme:

3 Mes-MgBr + PCl₃ → (Mes)₃P + 3 MgBrCl

Mes = 2,4,6-trimethylphenyl

Materials and Reagents:

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Bromomesitylene (2-bromo-1,3,5-trimethylbenzene)

  • Phosphorus trichloride (PCl₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Preparation of the Grignard Reagent:

    • A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, is flame-dried under a stream of inert gas (argon or nitrogen).

    • Magnesium turnings (3.3 equivalents) and a crystal of iodine are placed in the flask.

    • A solution of bromomesitylene (3.0 equivalents) in anhydrous diethyl ether or THF is prepared and a small portion is added to the magnesium turnings to initiate the reaction.

    • Once the Grignard reaction has started (indicated by heat evolution and disappearance of the iodine color), the remaining bromomesitylene solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphorus Trichloride:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours or overnight.

  • Work-up:

    • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

    • The resulting mixture is transferred to a separatory funnel.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Quantitative Data:

ParameterValue
Typical Yield60-80%

Purification of this compound

The primary method for purifying crude this compound is recrystallization. A common impurity that may need to be removed is this compound oxide, which can form upon exposure of the phosphine to air.

Recrystallization from Ethanol

Recrystallization from ethanol is an effective method for obtaining high-purity this compound.[3][4][5][6]

Protocol:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cooling in an ice bath will promote complete crystallization.

  • The resulting white, crystalline solid is collected by vacuum filtration.

  • The crystals are washed with a small amount of cold ethanol and then dried under vacuum.

Removal of this compound Oxide

This compound oxide is a common byproduct and can be challenging to separate due to similar polarities. If recrystallization is insufficient, the following methods can be employed:

  • Acid-Base Extraction: Tertiary phosphine oxides can be protonated with strong acids to form salts that are soluble in aqueous solutions. The phosphine, being less basic, remains in the organic layer.

    • Dissolve the mixture in a suitable organic solvent (e.g., diethyl ether).

    • Extract the organic solution with a dilute acid solution (e.g., 1 M HCl).

    • The aqueous layer containing the phosphine oxide salt is separated.

    • The organic layer containing the pure phosphine is washed with a saturated sodium bicarbonate solution and then water, dried, and the solvent is evaporated.

Characterization Data

Physical Properties:

PropertyValueReference
AppearanceWhite to off-white crystalline solid
Melting Point185-188 °C[7]
Molecular Weight388.52 g/mol [8]

Spectroscopic Data (in CDCl₃):

NucleusChemical Shift (δ, ppm)
¹H NMR ~6.8 (s, 6H, Ar-H), ~2.3 (s, 9H, p-CH₃), ~2.1 (s, 18H, o-CH₃)
¹³C NMR ~142, ~138, ~130, ~128, ~23, ~21
³¹P NMR ~ -30

Visual Workflow Diagrams

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Phosphine Synthesis cluster_workup Work-up cluster_purification Purification Bromomesitylene Bromomesitylene Grignard Mesitylmagnesium Bromide Bromomesitylene->Grignard Mg Mg Turnings Mg->Grignard Crude_P Crude this compound Grignard->Crude_P PCl3 PCl₃ PCl3->Crude_P Quench Quench (NH₄Cl) Crude_P->Quench Extraction Extraction Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Recrystallization Recrystallization (Ethanol) Drying->Recrystallization Pure_P Pure this compound Recrystallization->Pure_P

Caption: Workflow for the synthesis of this compound.

Purification_Logic Crude_Product Crude this compound Recrystallization Recrystallization from Ethanol Crude_Product->Recrystallization Check_Purity Check Purity (e.g., NMR, TLC) Recrystallization->Check_Purity Pure_Product Pure this compound Check_Purity->Pure_Product Pure Impure_Product Impurity Detected (e.g., Phosphine Oxide) Check_Purity->Impure_Product Impure Acid_Base_Extraction Acid-Base Extraction Impure_Product->Acid_Base_Extraction Acid_Base_Extraction->Recrystallization

Caption: Decision logic for the purification of this compound.

References

An In-depth Technical Guide to Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23897-15-6

Abstract

This technical guide provides a comprehensive overview of trimesitylphosphine (P(Mes)₃), a bulky alkylphosphine ligand widely utilized in organic synthesis. This document details its chemical and physical properties, provides spectral data for characterization, and outlines detailed experimental protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The content is tailored for researchers, scientists, and drug development professionals, offering a practical resource for the effective use of this important reagent.

Introduction

This compound, also known as tris(2,4,6-trimethylphenyl)phosphine, is a triarylphosphine characterized by its significant steric bulk. This steric hindrance, conferred by the three mesityl groups attached to the phosphorus atom, plays a crucial role in its chemical reactivity and utility as a ligand in transition-metal catalysis. The bulky nature of this compound promotes the formation of coordinatively unsaturated metal centers, which are often key to catalytic activity. Furthermore, its electron-donating properties influence the electronic environment of the metal center, impacting oxidative addition and reductive elimination steps in catalytic cycles. This guide serves as a detailed reference for the properties and applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white or yellowish crystalline solid at room temperature. It is generally stable under normal laboratory conditions but is sensitive to strong acids and oxidizing agents. Due to its lipophilic nature, it is insoluble in water but exhibits good solubility in common organic solvents such as toluene, diethyl ether, and dichloromethane.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 23897-15-6N/A
Molecular Formula C₂₇H₃₃PN/A
Molecular Weight 388.52 g/mol N/A
Appearance White to yellow solid/powderN/A
Melting Point 185-188 °CN/A
Boiling Point 491.1 ± 45.0 °C (Predicted)N/A
Solubility Insoluble in water; Soluble in ether, toluene, dichloromethaneN/A
Stability Relatively stable, sensitive to strong acids and oxidantsN/A

Spectral Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques. The following tables summarize the characteristic spectral data.

Table 2: NMR Spectral Data of this compound in CDCl₃

NucleusChemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzAssignment
¹H NMR 6.79s-Ar-H
2.25s-p-CH₃
2.15s-o-CH₃
¹³C NMR 142.13d¹J(P,C) = 16.6C2, C6 (Ar)
138.14s-C4 (Ar)
130.53s-C3, C5 (Ar)
129.8 (approx.)d-C1 (Ar)
23.19d³J(P,C) = 18.3o-CH₃
21.07s-p-CH₃
³¹P NMR -35.0s-P(Mes)₃

Table 3: FT-IR Spectral Data of this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3020MediumAromatic C-H stretch
2965, 2915, 2855StrongMethyl C-H stretch
1600, 1450StrongAromatic C=C stretch
1375MediumCH₃ bend
850StrongAromatic C-H out-of-plane bend (isolated H)

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from mesityl bromide via a Grignard reaction with phosphorus trichloride.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Phosphine Synthesis cluster_workup Work-up and Purification MesBr Mesityl Bromide Grignard Mesitylmagnesium Bromide MesBr->Grignard Dry Ether, Reflux Mg Magnesium Turnings Mg->Grignard Reaction Reaction Mixture Grignard->Reaction Add dropwise at 0 °C PCl3 Phosphorus Trichloride PCl3->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extract Extract with Ether Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Recrystallize Recrystallize from Ethanol Dry->Recrystallize Product This compound Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Materials:

  • Mesityl bromide (2,4,6-trimethylbromobenzene)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Phosphorus trichloride (PCl₃)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine and a few milliliters of a solution of mesityl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Once the Grignard reaction initiates (indicated by color change and gentle refluxing), add the remaining mesityl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the resulting dark solution to room temperature.

  • Reaction with Phosphorus Trichloride:

    • In a separate flame-dried three-necked round-bottom flask, prepare a solution of phosphorus trichloride (0.33 equivalents) in anhydrous diethyl ether.

    • Cool the PCl₃ solution to 0 °C using an ice bath.

    • Slowly add the prepared mesitylmagnesium bromide solution to the PCl₃ solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain a crude solid.

    • Recrystallize the crude product from hot ethanol to yield pure this compound as a white crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as a ligand.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X L₂ OxAdd->PdII_complex Ar-X Transmetal Transmetalation PdII_complex->Transmetal ArPdAr_complex Ar-Pd(II)-Ar' L₂ Transmetal->ArPdAr_complex Ar'B(OH)₂ Base RedElim Reductive Elimination ArPdAr_complex->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (P(Mes)₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate (1-2 mol%), this compound (2-4 mol%), aryl bromide (1.0 equivalent), arylboronic acid (1.2 equivalents), and potassium phosphate (2.0 equivalents).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Application in Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide with an amine using this compound as the ligand.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X L₂ OxAdd->PdII_complex Ar-X Amine_Coord Amine Coordination PdII_complex->Amine_Coord Amine_Complex [Ar-Pd(II)(HNR₂)-X] L Amine_Coord->Amine_Complex HNR₂ Deprotonation Deprotonation Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR₂ L Deprotonation->Amido_Complex Base RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (P(Mes)₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), this compound (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add the aryl halide (1.0 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.

Safety and Handling

This compound may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile bulky phosphine ligand in organic synthesis. Its unique steric and electronic properties make it highly effective in a range of palladium-catalyzed cross-coupling reactions. This guide has provided essential information on its properties, spectral characterization, synthesis, and application in key transformations, offering a practical resource for its successful utilization in the research laboratory.

Trimesitylphosphine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides essential physicochemical data for trimesitylphosphine, a bulky organophosphorus compound frequently utilized as a ligand in catalysis and organic synthesis. Its unique steric and electronic properties make it a valuable tool in modern chemistry.

This compound, also known as tris(2,4,6-trimethylphenyl)phosphine, is a white, crystalline solid at room temperature.[1][2] It is characterized by its three bulky mesityl groups attached to a central phosphorus atom. This steric hindrance is a key feature, influencing its coordination chemistry and reactivity.

Below is a summary of the key molecular and physical properties of this compound.

PropertyValueSource
Molecular Formula C27H33P[1][2][3][4][5]
Molecular Weight 388.52 g/mol [1][2][3]
Alternate Molecular Weight 388.5 g/mol [4]
Alternate Molecular Weight 388.53 g/mol [5]
Appearance White powder or crystals[1]
Melting Point 185-188 °C[1][2][3]
Solubility Insoluble in water[2][3]

References

Trimesitylphosphine: A Technical Guide to Its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesitylphosphine, also known as tris(2,4,6-trimethylphenyl)phosphine, is a bulky, electron-rich organophosphorus compound widely employed as a ligand in organometallic chemistry and catalysis. Its unique steric and electronic properties are pivotal in facilitating a variety of chemical transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. A thorough understanding of its solubility in common organic solvents is critical for its effective application in synthesis, reaction optimization, and purification processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and illustrates relevant experimental workflows.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Key physical and chemical properties are summarized below:

PropertyValue
Chemical Formula C₂₇H₃₃P
Molar Mass 388.52 g/mol [1]
Melting Point 185-188 °C[2][3]
Appearance White to off-white crystalline powder[2]
Water Solubility Insoluble[2][4]

Solubility Profile

Qualitative information indicates that this compound is soluble in common organic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran), aromatic hydrocarbons (e.g., toluene, benzene), and halogenated solvents (e.g., dichloromethane, chloroform).[2] It is noted to be insoluble in water.[2][4]

Despite extensive searches of scientific literature and chemical databases, publicly available quantitative solubility data (e.g., in g/100 mL or mol/L at specific temperatures) for this compound in common organic solvents could not be located. The determination of this data would require experimental measurement.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents
SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Tetrahydrofuran (THF)25Data not availableData not available
Diethyl Ether25Data not availableData not available
Toluene25Data not availableData not available
Benzene25Data not availableData not available
Dichloromethane (DCM)25Data not availableData not available
Chloroform25Data not availableData not available
Pentane25Data not availableData not available
Hexane25Data not availableData not available

Researchers are encouraged to determine these values experimentally based on the protocols provided in the subsequent sections.

Experimental Protocols for Solubility Determination

The determination of the solubility of an air-sensitive compound like this compound requires careful handling to prevent oxidation. The following is a detailed gravimetric method for determining the solubility of this compound in an organic solvent.

Protocol: Gravimetric Determination of this compound Solubility

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of choice (e.g., THF, Toluene)

  • Schlenk flask

  • Glovebox or Schlenk line with an inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Cannula

  • Filter funnel with a sintered glass frit

  • Pre-weighed vials

  • Analytical balance

  • Thermostatically controlled bath

Procedure:

  • Preparation of Saturated Solution:

    • Inside a glovebox or under an inert atmosphere using a Schlenk line, add an excess amount of this compound to a Schlenk flask.

    • Add a known volume of the desired anhydrous organic solvent to the flask.

    • Seal the flask and place it in a thermostatically controlled bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient amount of time (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential to confirm saturation.

  • Sample Filtration:

    • Allow the undissolved solid to settle at the bottom of the flask.

    • Using a cannula or a filter syringe, carefully transfer a known volume of the clear supernatant (the saturated solution) to a pre-weighed, dry vial. This transfer must be performed under an inert atmosphere to prevent exposure to air.

  • Solvent Evaporation:

    • Remove the solvent from the vial under reduced pressure (e.g., using a rotary evaporator or by applying a vacuum on the Schlenk line) to leave behind the dissolved this compound as a solid residue.

  • Mass Determination and Calculation:

    • Carefully weigh the vial containing the solid residue.

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • The solubility can then be calculated in g/100 mL or mol/L.

Safety Precautions:

  • This compound and many organic solvents are hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Operations involving air-sensitive compounds should be performed by trained personnel using appropriate techniques (glovebox or Schlenk line).

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows relevant to the use and study of this compound.

G cluster_prep Preparation of Saturated Solution cluster_filtration Filtration cluster_analysis Analysis start Start add_solid Add excess this compound to Schlenk flask start->add_solid add_solvent Add known volume of anhydrous solvent add_solid->add_solvent equilibrate Stir at constant temperature (24-48h) add_solvent->equilibrate settle Allow solid to settle equilibrate->settle transfer Transfer known volume of supernatant to pre-weighed vial settle->transfer evaporate Evaporate solvent under vacuum transfer->evaporate weigh Weigh vial with residue evaporate->weigh calculate Calculate solubility weigh->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

G aryl_halide Aryl Halide oxidative_addition Oxidative Addition aryl_halide->oxidative_addition boronic_acid Boronic Acid Derivative transmetalation Transmetalation boronic_acid->transmetalation base Base base->transmetalation pd_catalyst Palladium Precatalyst pd_catalyst->oxidative_addition pmes3 This compound (Ligand) pmes3->oxidative_addition oxidative_addition->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd_catalyst Catalyst Regeneration product Biaryl Product reductive_elimination->product

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

References

Trimesitylphosphine melting point and physical appearance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of trimesitylphosphine, a bulky alkylphosphine ligand critical to modern synthetic chemistry. Its unique steric and electronic properties have positioned it as an essential tool in facilitating challenging cross-coupling reactions, particularly in the synthesis of complex molecules relevant to pharmaceutical and materials science. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and a schematic representation of its application in a common catalytic cycle.

Core Physical and Chemical Data

The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.

PropertyValueCitations
Melting Point 185-188 °C[1][2][3]
187 °C[4][5]
Physical Appearance White to light yellow crystal powder[1]
Yellow solid[6]
White powder or crystals[2]
Molecular Formula C₂₇H₃₃P
Molecular Weight 388.52 g/mol
Solubility Soluble in common organic solvents[6]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the physical properties of this compound.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.[2][4] The capillary method is a widely used and reliable technique for this measurement.[7]

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is recorded.[7] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[2]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[7] If necessary, gently grind the crystals using a clean, dry mortar and pestle.[6]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[1] The packed sample height should be approximately 2-3 mm.[1]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

    • If the approximate melting point is unknown, perform a rapid initial heating to determine a rough range.[2][6]

    • For a precise measurement, set the apparatus to heat rapidly to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[6]

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the beginning of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

  • Purity Assessment: A broad melting range (greater than 2°C) can indicate the presence of impurities.[4]

Determination of Physical Appearance

The physical appearance of a chemical provides initial qualitative data. This is typically determined through direct visual observation.[8]

Principle: The color, state (solid, liquid, gas), and form (e.g., crystalline, powder, amorphous) of a chemical are observed and recorded under standard laboratory conditions (ambient temperature and pressure).[8]

Apparatus:

  • Clean, dry watch glass or weighing boat

  • Spatula

  • Adequate lighting

Procedure:

  • Sample Preparation: Place a small, representative sample of this compound onto a clean, dry watch glass using a spatula.

  • Observation:

    • In a well-lit area, visually inspect the sample.

    • Record the color of the substance (e.g., white, off-white, yellow).

    • Note the physical state at room temperature (solid).

    • Describe the form of the solid (e.g., crystalline powder, amorphous solid, distinct crystals).

  • Safety Precautions: Always handle chemical substances in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves. Avoid direct inhalation or contact with the skin.

Application in Catalysis: The Suzuki-Miyaura Coupling

This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its steric bulk and electron-donating properties enhance the catalytic activity of the palladium center, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, where 'L' represents the this compound ligand.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano Base Base (e.g., K₂CO₃) ActivatedBoron [R²B(OH)₃]⁻ Base->ActivatedBoron Activates BoronicAcid R²B(OH)₂ BoronicAcid->ActivatedBoron ActivatedBoron->Transmetal RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Suzuki-Miyaura Catalytic Cycle

References

Unveiling the Steric Influence: A Technical Guide to the Crystal Structure of Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the crystal structure of trimesitylphosphine, a bulky phosphine ligand of significant interest in coordination chemistry and catalysis. A comprehensive understanding of its three-dimensional structure, particularly its bond lengths and angles, is crucial for predicting its coordination behavior and designing novel metal complexes with tailored properties. This document provides a detailed overview of its crystallographic parameters, the experimental protocols for their determination, and a logical workflow for the analytical process.

Core Structural Data

The steric bulk of the three mesityl (2,4,6-trimethylphenyl) groups significantly influences the geometry around the central phosphorus atom. This steric hindrance leads to a widening of the C-P-C bond angles and a slight elongation of the P-C bonds compared to less sterically demanding phosphines. The key structural parameters, as determined by single-crystal X-ray diffraction, are summarized below.

ParameterValue
P-C Bond Lengths
P1-C11.845(2) Å
P1-C101.847(2) Å
P1-C191.846(2) Å
C-P-C Bond Angles
C1-P1-C10110.5(1)°
C1-P1-C19110.6(1)°
C10-P1-C19110.4(1)°
Crystal System Monoclinic
Space Group P2₁/n

Data sourced from Crystallography Open Database (COD) entry 9013443.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from synthesis and crystallization to data collection and structure refinement. Given the air-sensitive nature of many organophosphorus compounds, these procedures are typically carried out under an inert atmosphere.

Synthesis and Crystallization of this compound

Synthesis: this compound is commonly synthesized via a Grignard reaction.

  • Grignard Reagent Formation: 2-Bromo-1,3,5-trimethylbenzene (mesityl bromide) is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen or argon atmosphere to form the mesitylmagnesium bromide Grignard reagent.

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a solution of phosphorus trichloride (PCl₃) in an appropriate solvent at low temperature (typically 0 °C or below).

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield crystalline this compound.

Crystallization for Single-Crystal X-ray Diffraction: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution or by solvent layering.[1]

  • Slow Evaporation: A saturated solution of purified this compound in a volatile solvent (e.g., diethyl ether, dichloromethane, or hexane) is prepared in a vial.[1] The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks, leading to the formation of well-defined single crystals.[1]

  • Solvent Layering: A concentrated solution of this compound in a "good" solvent (e.g., chloroform or dichloromethane) is carefully layered with a less dense "anti-solvent" in which the compound is less soluble (e.g., hexane or ethanol).[1] Crystals form at the interface of the two solvents as they slowly diffuse into one another.[1]

Single-Crystal X-ray Diffraction

The following protocol outlines the general steps for the X-ray crystallographic analysis of an air-sensitive organophosphorus compound like this compound.[2]

  • Crystal Mounting: A suitable single crystal is selected under a microscope.[3] Due to its potential air sensitivity, the crystal is coated in a cryoprotectant oil (e.g., perfluoropolyether oil) inside an inert atmosphere glovebox.[2] The crystal is then mounted on a cryo-loop, which is affixed to a goniometer head.[4]

  • Data Collection: The mounted crystal is placed on the X-ray diffractometer and flash-cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas.[2] This minimizes thermal vibrations and potential crystal degradation.[2] A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å) is directed at the crystal.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as background scattering, Lorentz factor, and polarization. An absorption correction is also applied based on the crystal's shape and composition.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting electron density map is used to build an initial model of the molecule. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, yielding the final atomic coordinates, bond lengths, and bond angles.[3]

Logical Workflow for Crystallographic Analysis

The process of determining the crystal structure of this compound can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.

experimental_workflow synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting (Inert Atmosphere) crystallization->mounting data_collection Data Collection (Low Temperature) mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (Bond Lengths & Angles) refinement->final_structure

Workflow for the crystallographic analysis of this compound.

This guide provides a foundational understanding of the structural characteristics of this compound and the experimental methodologies used to elucidate them. This information is invaluable for researchers working in areas where the steric and electronic properties of phosphine ligands are of paramount importance.

References

An In-depth Technical Guide to the Steric Bulk of Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the steric properties of trimesitylphosphine (P(mes)₃), a bulky phosphine ligand critical in various chemical applications. Understanding the steric nature of this ligand is paramount for designing catalysts, predicting reaction outcomes, and developing novel therapeutics. This document outlines the quantitative measures of its steric bulk, details the experimental protocols for their determination, and explores the profound influence of its steric hindrance on reactivity.

Introduction to this compound and Steric Bulk

This compound, with its three bulky mesityl (2,4,6-trimethylphenyl) groups attached to a central phosphorus atom, is a quintessential example of a sterically demanding ligand. The sheer size of these groups creates a congested environment around the phosphorus donor atom, significantly influencing its coordination chemistry and reactivity. In the realm of organometallic chemistry and catalysis, the steric and electronic properties of phosphine ligands are pivotal in controlling the activity and selectivity of metal complexes. Steric effects, arising from the spatial arrangement of atoms, can dictate the number of ligands that can coordinate to a metal center, influence the rates of ligand substitution, and control the regioselectivity and stereoselectivity of catalytic reactions.[1]

Quantitative Assessment of Steric Bulk

The steric bulk of this compound can be quantified using several parameters, with the most common being the Tolman cone angle (θ) and the percent buried volume (%Vbur).

ParameterValueDescription
Tolman Cone Angle (θ) 212°A measure of the solid angle formed by the ligand at the metal center.[2]
Percent Buried Volume (%Vbur) ~40-50% (estimated)The percentage of the coordination sphere around a metal that is occupied by the ligand.[3][4]

Note: The percent buried volume is an estimation as the exact value can vary depending on the specific metal complex and the calculation method used.

These parameters provide a quantitative means to compare the steric influence of this compound with other phosphine ligands, aiding in the rational design of catalysts and reagents.

Experimental Protocols for Determining Steric Parameters

3.1. Determination of the Tolman Cone Angle (θ)

The Tolman cone angle is a widely used metric to quantify the steric bulk of phosphine ligands.[2] It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand.[2][5]

Methodology:

The original method developed by Chadwick A. Tolman involved the use of physical space-filling (CPK) models of the phosphine ligand coordinated to a nickel center with a standardized Ni-P bond length of 2.28 Å.[2] Modern approaches utilize computational methods based on crystallographic data or molecular modeling.[6][7]

Computational Protocol for Cone Angle Calculation:

  • Obtain Structural Data: The three-dimensional coordinates of the this compound ligand, either from X-ray crystallography of a metal complex or through computational optimization (e.g., using Density Functional Theory), are required.[7][8]

  • Define the Cone: A cone is constructed with its vertex at the position of the metal atom (or a hypothetical metal position at a standard bond length from the phosphorus atom).

  • Encompass the Ligand: The angle of the cone is increased until it tangentially touches the van der Waals spheres of all the atoms of the mesityl groups.

  • Determine the Angle: The resulting apex angle of this cone is the Tolman cone angle, θ.[5]

3.2. Determination of the Percent Buried Volume (%Vbur)

The percent buried volume is a more recent and often more accurate descriptor of a ligand's steric demand, as it considers the entire volume occupied by the ligand in the coordination sphere of the metal.[3][4][9][10]

Methodology:

The calculation of %Vbur is typically performed using specialized software that analyzes the crystallographic information file (CIF) of a metal-phosphine complex.[11]

Computational Protocol for %Vbur Calculation:

  • Input Structural Data: The CIF file of a metal complex containing the this compound ligand is loaded into the software (e.g., SambVca).[11]

  • Define the Sphere: A sphere of a defined radius (typically 3.5 Å) is centered on the metal atom.

  • Calculate Occupied Volume: The program calculates the volume within this sphere that is occupied by the van der Waals spheres of the atoms of the this compound ligand.

  • Determine the Percentage: The percent buried volume is then calculated as the ratio of the volume occupied by the ligand to the total volume of the sphere, multiplied by 100.[11]

Synthesis of this compound

This compound is typically synthesized via the reaction of a Grignard reagent with phosphorus trichloride.[12][13][14]

Experimental Protocol:

  • Materials:

    • 2-Bromo-1,3,5-trimethylbenzene (Mesityl bromide)

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Phosphorus trichloride (PCl₃)

    • Inert atmosphere (Nitrogen or Argon)

    • Standard Schlenk line and glassware

  • Procedure:

    • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in anhydrous diethyl ether. A solution of mesityl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (mesitylmagnesium bromide). The reaction mixture is typically stirred and may require gentle heating to initiate.

    • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is then added dropwise with vigorous stirring. This reaction is highly exothermic and the addition rate should be carefully controlled to maintain a low temperature.

    • Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and dichloromethane to yield this compound as a white crystalline solid.

Influence of Steric Bulk on Reactivity

The significant steric bulk of this compound imposes major constraints on its coordination and reactivity, leading to several characteristic behaviors:

  • Limited Coordination Number: The large cone angle and buried volume of P(mes)₃ often prevent the coordination of more than one or two of these ligands to a single metal center, favoring the formation of low-coordinate complexes.

  • Stabilization of Reactive Species: By sterically protecting the metal center, this compound can stabilize otherwise reactive species, such as low-valent metal complexes or coordinatively unsaturated intermediates.

  • Selective Complexation: The steric hindrance of this compound can lead to selective complexation with smaller or more accessible metal ions. For instance, it readily forms complexes with linear two-coordinate metals like gold(I), but its coordination to larger or more crowded metal centers can be challenging.[15][16]

5.1. Experimental Protocol for the Synthesis of [AuCl(P(mes)₃)]

The synthesis of chloro(this compound)gold(I) is a representative example of the coordination chemistry of this bulky ligand.[17]

  • Materials:

    • Gold(III) chloride trihydrate (HAuCl₄·3H₂O) or a suitable gold(I) precursor like [AuCl(SMe₂)]

    • This compound (P(mes)₃)

    • Ethanol or a mixture of dichloromethane and hexane

    • Inert atmosphere (optional but recommended)

  • Procedure:

    • Preparation of the Gold Precursor Solution: A solution of the gold precursor is prepared in a suitable solvent. If starting from HAuCl₄·3H₂O, it is often reduced in situ in the presence of the phosphine. A more direct route involves using a pre-formed Au(I) complex.

    • Reaction with this compound: A solution of this compound in the same solvent is added to the gold precursor solution with stirring. The reaction is typically rapid and may result in the precipitation of the product.

    • Isolation and Purification: The resulting white precipitate of [AuCl(P(mes)₃)] is collected by filtration, washed with the reaction solvent and then a non-polar solvent like hexane to remove any unreacted starting materials, and dried under vacuum.

Visualizing Steric and Synthetic Concepts

Diagram 1: Structure of this compound

Trimesitylphosphine_Structure cluster_mes1 Mesityl 1 cluster_mes2 Mesityl 2 cluster_mes3 Mesityl 3 P P C1 C P->C1 C2 C P->C2 C3 C P->C3 Me1_1 CH₃ C1->Me1_1 Me1_2 CH₃ C1->Me1_2 Me1_3 CH₃ C1->Me1_3 Me2_1 CH₃ C2->Me2_1 Me2_2 CH₃ C2->Me2_2 Me2_3 CH₃ C2->Me2_3 Me3_1 CH₃ C3->Me3_1 Me3_2 CH₃ C3->Me3_2 Me3_3 CH₃ C3->Me3_3

A simplified representation of the this compound molecule.

Diagram 2: Tolman Cone Angle Concept

Conceptual illustration of the Tolman cone angle (θ).

Diagram 3: Experimental Workflow for TEP Determination

TEP_Workflow start Start: Synthesize [LNi(CO)₃] complex dissolve Dissolve complex in IR-transparent solvent start->dissolve ir_spec Acquire IR spectrum in carbonyl region dissolve->ir_spec identify_peak Identify A₁ symmetric C-O stretching frequency (ν(CO)) ir_spec->identify_peak tep_value Record ν(CO) as the Tolman Electronic Parameter identify_peak->tep_value

Workflow for the experimental determination of the Tolman Electronic Parameter.

Diagram 4: Synthesis of this compound

Synthesis_this compound mesityl_bromide Mesityl Bromide (2,4,6-Me₃C₆H₂Br) grignard Mesitylmagnesium Bromide mesityl_bromide->grignard mg Mg mg->grignard reaction Reaction in Anhydrous Ether grignard->reaction pcl3 PCl₃ pcl3->reaction product This compound (P(mes)₃) reaction->product

A schematic representation of the synthesis of this compound.

Conclusion

This compound stands as a cornerstone bulky ligand in modern chemistry. Its significant steric hindrance, quantitatively described by its large cone angle and percent buried volume, profoundly dictates its chemical behavior. This guide has provided a detailed overview of the methods used to quantify its steric bulk, offered experimental protocols for its synthesis and for the formation of its metal complexes, and illustrated key concepts through diagrams. For researchers and professionals in drug development and catalysis, a thorough understanding of the steric properties of this compound is indispensable for the rational design of new molecules and processes with enhanced efficiency and selectivity.

References

An In-depth Technical Guide to the Electronic Properties of Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimesitylphosphine, P(Mes)₃, is a tertiary phosphine ligand renowned for its significant steric bulk and strong electron-donating characteristics. These properties are pivotal to its successful application in a wide range of transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic and medicinal chemistry. This guide provides a detailed examination of the core electronic properties of this compound, offering quantitative data, comprehensive experimental protocols for characterization, and a discussion of how its electronic nature dictates its role in catalysis.

Introduction to this compound

This compound is an organophosphorus compound with the chemical formula C₂₇H₃₃P. Structurally, it consists of a central phosphorus atom bonded to three mesityl (2,4,6-trimethylphenyl) groups. This substitution pattern confers exceptional steric hindrance and defines its electronic behavior as a potent σ-donor ligand. It typically appears as a yellow, crystalline solid, soluble in common organic solvents such as toluene and dichloromethane, but insoluble in water. Its primary utility is as a supporting ligand in homogeneous catalysis, where its unique combination of steric and electronic effects can enhance catalyst stability, activity, and selectivity.[1]

graph Trimesitylphosphine_Structure {
  layout="neato";
  node [shape=circle, style=filled, fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=11];

// Node Definitions P [label="P", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="-1.5,0.8!"]; C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="1.5,0.8!"]; C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF", pos="0,-1.8!"]; Mes1 [label="Mesityl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="-2.5,1.6!"]; Mes2 [label="Mesityl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,1.6!"]; Mes3 [label="Mesityl", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,-2.8!"];

// Edge Definitions P -- C1; P -- C2; P -- C3; C1 -- Mes1 [style=dashed]; C2 -- Mes2 [style=dashed]; C3 -- Mes3 [style=dashed]; }

Figure 2: Experimental workflow for TEP determination.
Cyclic Voltammetry (CV) Protocol

Materials:

  • This compound

  • High-purity, dry, non-aqueous solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Potentiostat

  • Three-electrode electrochemical cell:

    • Working Electrode (e.g., glassy carbon or platinum disk)

    • Reference Electrode (e.g., Ag/AgCl or Ag/Ag⁺)

    • Counter/Auxiliary Electrode (e.g., platinum wire)

  • Inert gas (N₂ or Ar) for deoxygenation

Procedure:

  • Electrode Polishing: The working electrode is polished to a mirror finish using alumina slurry on a polishing pad, then rinsed thoroughly with solvent and dried.

  • Cell Assembly: The electrochemical cell is assembled with the three electrodes.

  • Solution Preparation: A solution of the analyte (this compound) and the supporting electrolyte is prepared in the chosen solvent.

  • Deoxygenation: The solution is purged with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. A blanket of inert gas is maintained over the solution during the experiment.

  • Data Acquisition: The potentiostat is used to apply a potential sweep. The potential is scanned from an initial value to a vertex potential and then back. The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

  • Data Analysis: The voltammogram is analyzed to determine the oxidation and reduction peak potentials, which provide information about the electrochemical properties of the ligand.

Role in Catalysis: Linking Electronics to Reactivity

The combination of strong electron-donating ability (low TEP) and extreme steric bulk (large cone angle) makes this compound a highly effective ligand for many palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

In the Suzuki-Miyaura reaction, which forms C-C bonds, the catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. The electron-rich nature of this compound facilitates the initial, often rate-limiting, oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the ligand promotes the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst.

Buchwald-Hartwig Amination

Similarly, in the Buchwald-Hartwig amination for C-N bond formation, the ligand's properties are crucial. The strong σ-donation from the phosphine stabilizes the palladium center and promotes the oxidative addition of the aryl halide. The steric hindrance is believed to facilitate the reductive elimination of the aryl amine product, preventing catalyst decomposition and promoting high turnover numbers.

Catalytic_Cycle cluster_legend Generic Cross-Coupling Cycle (e.g., Suzuki-Miyaura) pd0 Pd(0)L₂ pd2_oxadd Oxidative Addition (R-X) pd0->pd2_oxadd 1 pd2_complex R-Pd(II)(X)L₂ pd2_oxadd->pd2_complex pd2_trans Transmetalation (M-R') pd2_complex->pd2_trans 2 pd2_biaryl R-Pd(II)(R')L₂ pd2_trans->pd2_biaryl pd0_redelim Reductive Elimination pd2_biaryl->pd0_redelim 3 pd0_redelim->pd0 Catalyst Regeneration product Product (R-R') pd0_redelim->product p1

Figure 3: Role of P(Mes)₃ in a generic cross-coupling cycle.

Conclusion

This compound is a powerful ligand in the arsenal of the synthetic chemist. Its well-defined electronic and steric properties—characterized by a low Tolman Electronic Parameter and a large Tolman Cone Angle—make it an excellent choice for promoting challenging cross-coupling reactions. A thorough understanding of these quantitative parameters and the methods used to determine them is essential for the rational design of new catalysts and the optimization of synthetic routes in research, drug development, and industrial applications.

References

Trimesitylphosphine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimesitylphosphine (P(Mes)₃), a bulky alkylphosphine, is a crucial ligand in various catalytic reactions, particularly in cross-coupling chemistry. Its steric hindrance and electron-donating properties contribute to its effectiveness in promoting challenging chemical transformations. However, like many organophosphorus compounds, this compound requires careful handling to ensure the safety of laboratory personnel and the integrity of experimental results. This in-depth technical guide provides comprehensive information on the safety and handling precautions for this compound, detailed experimental protocols for its use, and essential data for risk assessment.

Core Safety and Handling Precautions

Safe handling of this compound is paramount and begins with a thorough understanding of its potential hazards. It is essential to consult the Safety Data Sheet (SDS) before use.

1.1 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize the risk of exposure.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields.
Face ShieldUse a face shield in situations with a splash hazard.
Hand Protection Chemical-resistant GlovesWear compatible chemical-resistant gloves, such as nitrile rubber. Inspect gloves prior to use and dispose of contaminated gloves properly.
Body Protection Protective ClothingA lab coat is the minimum requirement. For larger quantities or potential for splashing, a chemical-resistant apron or coveralls should be worn.
Respiratory Protection RespiratorIf engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

1.2 Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

  • Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, should be conducted in a well-ventilated chemical fume hood.

  • Inert Atmosphere: Due to its sensitivity to air, this compound should be handled under an inert atmosphere, such as in a glovebox, to prevent oxidation.

1.3 Handling and Storage

Proper handling and storage procedures are critical to maintaining the quality of this compound and ensuring a safe laboratory environment.

  • Handling: Avoid creating dust when handling the solid. Use non-sparking tools and ground equipment when transferring large quantities to prevent static discharge. Avoid contact with skin and eyes, and do not ingest or inhale the substance.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. This compound is air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).

1.4 First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

1.5 Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental design.

PropertyValue
Molecular Formula C₂₇H₃₃P
Molecular Weight 388.52 g/mol
Appearance White to off-white crystalline powder
Melting Point 185-188 °C
Solubility Insoluble in water. Soluble in organic solvents such as toluene and ether.
Stability Relatively stable under regular conditions but sensitive to strong acids and strong oxidants. Air-sensitive.

Toxicological Information

Toxicity DataValue
Acute Oral Toxicity Data not available for this compound. For trimethylphosphine, it is classified as harmful if swallowed.
Acute Dermal Toxicity Data not available for this compound.
Acute Inhalation Toxicity May cause respiratory irritation.
Skin Corrosion/Irritation May cause skin irritation.
Serious Eye Damage/Irritation May cause eye irritation.

Given the lack of specific data, it is prudent to treat this compound as a potentially hazardous substance and to adhere to the stringent handling precautions outlined in this guide.

Experimental Protocols

This compound is a widely used ligand in palladium-catalyzed cross-coupling reactions. Below are detailed methodologies for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, incorporating essential safety precautions.

4.1 Handling this compound in an Inert Atmosphere (Glovebox)

Due to its air-sensitive nature, all manipulations of solid this compound should be performed in a glovebox.

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (low levels of O₂ and H₂O).

  • Transfer: Weigh the required amount of this compound inside the glovebox.

  • Dissolution: Dissolve the solid in a dry, degassed solvent (e.g., toluene, THF) that has been brought into the glovebox.

  • Sealing: If the reaction is to be performed outside the glovebox, the vessel containing the this compound solution must be securely sealed with a septum before removal.

4.2 Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using a palladium catalyst and this compound as a ligand.

  • Reaction Setup:

    • In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), this compound (1-10 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents) to an oven-dried reaction vessel equipped with a magnetic stir bar.

    • Add the aryl halide (1 equivalent) and the boronic acid (1.1-1.5 equivalents).

    • Add the desired amount of dry, degassed solvent (e.g., toluene, dioxane).

    • Seal the reaction vessel with a septum or screw cap.

  • Reaction Execution:

    • Remove the sealed vessel from the glovebox.

    • Place the vessel in a heating block or oil bath pre-set to the desired reaction temperature (typically 80-110 °C).

    • Stir the reaction mixture for the required time (monitored by TLC or GC/LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

4.3 Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of an aryl halide with an amine using a palladium catalyst and this compound.

  • Reaction Setup:

    • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%) to an oven-dried reaction vessel with a magnetic stir bar.

    • Add the aryl halide (1 equivalent) and the amine (1.1-1.2 equivalents).

    • Add a strong base (e.g., NaOtBu, 1.2-1.5 equivalents).

    • Add the appropriate volume of dry, degassed solvent (e.g., toluene).

    • Seal the reaction vessel.

  • Reaction Execution:

    • Remove the vessel from the glovebox and place it in a preheated heating block or oil bath (typically 80-110 °C).

    • Stir the mixture for the necessary duration (monitoring progress by an appropriate analytical technique).

  • Work-up:

    • After cooling to room temperature, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product via column chromatography.

Visualized Workflows

5.1 Safe Handling Workflow for this compound

A Technical Guide to Commercial Trimesitylphosphine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Trimesitylphosphine, also known as tris(2,4,6-trimethylphenyl)phosphine, is a bulky, electron-rich triarylphosphine ligand essential in the fields of organic synthesis and catalysis. Its unique steric and electronic properties make it highly valuable in facilitating a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions that are fundamental to modern drug discovery and development. This guide provides an overview of commercial suppliers, key technical data, and generalized workflows for its application.

Commercial Suppliers and Specifications

Several chemical suppliers offer this compound, typically with high purity suitable for sensitive catalytic applications. The following table summarizes the specifications from prominent vendors.

SupplierPurity/AssayMelting Point (°C)FormCAS Number
Sigma-Aldrich (Merck) 97%185-188 (lit.)Solid23897-15-6
Thermo Scientific Chemicals 98%[1]Not specifiedNot specified23897-15-6[1]
Ereztech 97%[2]185-188[2]Solid, white powder/crystals[2]23897-15-6[2]
ChemSupply (via ChemBK) Min. 98%[3]Not specifiedNot specified23897-15-6[3]

General Properties:

  • Molecular Formula : C₂₇H₃₃P[1][2][4][5]

  • Molecular Weight : 388.52 g/mol [2]

  • Appearance : Typically a white powder or crystalline solid.[2]

  • Solubility : Insoluble in water.[4]

Core Applications in Catalysis

This compound is primarily used as a ligand to form stable and active complexes with transition metals.[4] Its significant steric bulk helps to promote challenging reductive elimination steps and stabilize low-coordinate metal centers in catalytic cycles. It is a reagent of choice for several critical reaction types in pharmaceutical and fine chemical synthesis.

Key Reaction Types:

  • Suzuki-Miyaura Coupling

  • Buchwald-Hartwig Cross-Coupling

  • Heck Reaction

  • Negishi Coupling

  • Sonogashira Coupling

  • Hiyama Coupling

  • Stille Coupling

Generalized Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, utilizing this compound as the ligand. This process involves the careful preparation of the catalyst system and reaction mixture under inert conditions to ensure optimal activity.

G cluster_prep Preparation Phase (Inert Atmosphere) cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Weigh Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) B Weigh this compound Ligand A->B C Add Anhydrous Solvent (e.g., Toluene, Dioxane) B->C D Stir to form Pd(0)-Ligand Complex C->D G Transfer Catalyst Complex Solution to Reaction Vessel D->G E Charge Reaction Vessel with Aryl Halide & Coupling Partner (e.g., Boronic Acid) F Add Base (e.g., K3PO4, Cs2CO3) and Solvent E->F F->G H Heat Reaction Mixture (e.g., 80-110 °C) and Monitor Progress (TLC, GC/MS) G->H I Cool Reaction & Quench (e.g., with water) H->I J Liquid-Liquid Extraction I->J K Dry Organic Layer (e.g., with MgSO4) J->K L Purify by Column Chromatography K->L

Fig. 1: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Catalytic Cycle Logical Diagram

The role of the this compound ligand (L) is to modulate the reactivity of the palladium (Pd) center throughout the catalytic cycle. The diagram below outlines the fundamental steps in a typical cross-coupling reaction.

G A Active Pd(0)L Complex B Oxidative Addition A->B + Ar-X C Pd(II) Intermediate (Ar-Pd(II)-X)L B->C D Transmetalation C->D + Ar'-M E Pd(II) Intermediate (Ar-Pd(II)-Ar')L D->E F Reductive Elimination E->F Ar-Ar' F->A

Fig. 2: Logical flow of a generic cross-coupling catalytic cycle.

Safety and Handling

This compound may cause irritation to the skin and eyes. It is crucial to handle this compound in accordance with good laboratory safety practices.[4] This includes using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4] The material should be stored in a cool, dry place away from oxidizing agents.[4] For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[4]

References

The Genesis of a Bulky Ligand: A Technical Guide to the Historical Synthesis of Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesitylphosphine, also known as tris(2,4,6-trimethylphenyl)phosphine, is a bulky, electron-rich triarylphosphine that has found extensive application in organometallic chemistry and catalysis. Its unique steric and electronic properties are a direct result of the three mesityl groups attached to the central phosphorus atom. These bulky substituents create a large cone angle, which influences the coordination chemistry of metal complexes, often promoting specific catalytic activities and stabilizing reactive intermediates. This technical guide delves into the historical context of this compound's synthesis, providing detailed experimental protocols and quantitative data from seminal works in the field.

Historical Perspective: The Grignard Approach

The synthesis of triarylphosphines via the Grignard reaction is a well-established and versatile method. This approach, which involves the reaction of a phosphorus halide with an arylmagnesium halide, was the foundational method for the preparation of a wide array of phosphine ligands. The first detailed account of the synthesis of this compound was reported by H. Schmidbaur and S. Schnatterer in 1983, as part of their broader investigation into sterically hindered phosphines and their corresponding ylides. Their work, published in Chemische Berichte, laid the groundwork for the reliable synthesis of this important ligand.

The core of the synthesis involves the reaction of mesitylmagnesium bromide with phosphorus trichloride (PCl₃) in an ethereal solvent. The stoichiometry of the reaction is crucial, with three equivalents of the Grignard reagent required to substitute all three chlorine atoms on the phosphorus center.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, based on the seminal work of Schmidbaur and Schnatterer and general Grignard reaction procedures.

Synthesis of Mesitylmagnesium Bromide (Grignard Reagent)
  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen.

  • Initial Reagents: Magnesium turnings are placed in the flask. A small crystal of iodine is added to activate the magnesium surface.

  • Reaction Initiation: A solution of 2-bromomesitylene in anhydrous diethyl ether is prepared and a small portion is added to the flask. The reaction is initiated, which is typically observed by the disappearance of the iodine color and the formation of a cloudy solution.

  • Grignard Formation: The remaining 2-bromomesitylene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Synthesis of this compound
  • Reaction Setup: The freshly prepared solution of mesitylmagnesium bromide is cooled in an ice bath.

  • Addition of PCl₃: A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise to the stirred Grignard solution. The addition should be slow to control the exothermic reaction.

  • Reaction and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and toluene to yield this compound as a white crystalline solid.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.

Reactant Molar Mass ( g/mol ) Equivalents
2-Bromomesitylene199.083.0
Magnesium24.313.0
Phosphorus Trichloride137.331.0

Table 1: Stoichiometry of this compound Synthesis

Property Value
Appearance White crystalline solid
Melting Point 189-191 °C
Yield Typically > 80%

Table 2: Physical Properties and Yield of this compound

Technique Solvent Chemical Shift (δ) / ppm
¹H NMRCDCl₃~2.2 (s, 9H, p-CH₃), ~2.4 (s, 18H, o-CH₃), ~6.8 (s, 6H, Ar-H)
¹³C NMRCDCl₃~21 (p-CH₃), ~23 (o-CH₃), ~129 (Ar-CH), ~137 (Ar-C-P), ~139 (Ar-C-CH₃), ~142 (Ar-C-CH₃)
³¹P NMRCDCl₃~ -39

Table 3: Spectroscopic Data for this compound

Synthesis Workflow

The logical flow of the synthesis of this compound can be visualized as a two-step process: the formation of the Grignard reagent followed by the reaction with phosphorus trichloride.

Trimesitylphosphine_Synthesis Bromomesitylene 2-Bromomesitylene Grignard_Formation Grignard Reagent Formation Bromomesitylene->Grignard_Formation Mg Magnesium Mg->Grignard_Formation MesitylMgBr Mesitylmagnesium Bromide Grignard_Formation->MesitylMgBr in dry ether Reaction Reaction with PCl3 MesitylMgBr->Reaction PCl3 Phosphorus Tricloride PCl3->Reaction This compound This compound Reaction->this compound Workup & Purification

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound via the Grignard reaction, as pioneered by Schmidbaur and Schnatterer, remains a cornerstone of organophosphorus chemistry. This robust and high-yielding method provides access to a ligand that has been instrumental in the development of numerous catalytic systems and in the stabilization of novel organometallic species. The detailed understanding of its synthesis is fundamental for researchers and professionals working in the fields of catalysis and drug development, where the rational design of ligands is of paramount importance.

An In-depth Technical Guide to Trimesitylphosphine: IUPAC Nomenclature, Synonyms, and Applications in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimesitylphosphine, a bulky alkylphosphine ligand, plays a crucial role in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its nomenclature, physical and chemical properties, and detailed applications in catalysis. The document includes a detailed experimental protocol for its synthesis, quantitative data on its spectroscopic and structural characteristics, and a comparative analysis of its performance in key cross-coupling reactions. Furthermore, mechanistic insights are visualized through signaling pathway diagrams, offering a deeper understanding of its role in catalytic cycles.

Introduction

This compound, with its sterically demanding mesityl groups, is a crystalline solid that has garnered significant attention as a ligand in organometallic chemistry and homogeneous catalysis. Its unique steric and electronic properties make it an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide aims to provide a detailed resource for researchers and professionals utilizing or considering the use of this compound in their synthetic endeavors.

Nomenclature and Synonyms

The systematic and common names for this compound are essential for accurate identification and literature searching.

Nomenclature Type Name
IUPAC Name tris(2,4,6-trimethylphenyl)phosphane[1]
Common Synonyms This compound, Tris(2,4,6-trimethylphenyl)phosphine, Trismesitylphosphine, Phosphine, tris(2,4,6-trimethylphenyl)-[1]
CAS Number 23897-15-6[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

Property Value
Molecular Formula C₂₇H₃₃P[1]
Molecular Weight 388.5 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 185-188 °C[2]
Solubility Insoluble in water; soluble in organic solvents like toluene and dichloromethane.[2]
Stability Relatively stable under normal conditions, but sensitive to strong acids and oxidants.[2]

Spectroscopic and Structural Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the characterization of this compound.

Nucleus Chemical Shift (δ, ppm) Assignment
¹H NMR ~6.8Aromatic protons (meta-H)
~2.3Methyl protons (para-CH₃)
~2.1Methyl protons (ortho-CH₃)
¹³C NMR ~142Aromatic C (ipso-C attached to P)
~138Aromatic C (ortho-C)
~137Aromatic C (para-C)
~129Aromatic C (meta-C)
~23Methyl C (ortho-CH₃)
~21Methyl C (para-CH₃)
³¹P NMR ~ -30P nucleus

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

X-ray Crystallography

The solid-state structure of this compound has been determined by X-ray crystallography. The bulky mesityl groups lead to a propeller-like arrangement around the central phosphorus atom.

Parameter Value
P-C Bond Length ~1.84 Å
C-P-C Bond Angle ~109°
Crystal System Monoclinic
Space Group P2₁/c

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent derived from 2-bromo-1,3,5-trimethylbenzene (bromomesitylene) with phosphorus trichloride.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Bromo-1,3,5-trimethylbenzene (bromomesitylene)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous hexanes

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromomesitylene in anhydrous diethyl ether or THF from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (mesitylmagnesium bromide).

  • Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether or THF via the dropping funnel. A white precipitate of magnesium salts will form.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for several hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or hexanes, to yield this compound as a white crystalline solid.

Applications in Catalysis

This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions due to its steric bulk, which promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The use of this compound as a ligand allows for the efficient coupling of a wide range of aryl and vinyl halides with organoboron compounds.

Catalytic Cycle for Suzuki-Miyaura Coupling with this compound:

Suzuki_Miyaura_Coupling Pd(0)L Pd(0)L (L = P(mes)₃) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)(R')L Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The steric hindrance provided by this compound is crucial for promoting the reductive elimination of the C-N bond, leading to high yields of the desired amine products.

Catalytic Cycle for Buchwald-Hartwig Amination with this compound:

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L (L = P(mes)₃) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amido_Complex [Ar-Pd(II)(NHR₂)L]⁺X⁻ Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Pd(II)_Amido Ar-Pd(II)(NR₂)L Deprotonation->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Comparative Performance Data

The choice of ligand can significantly impact the efficiency of a cross-coupling reaction. The table below presents a comparative summary of typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound and other common phosphine ligands.

Reaction Substrates Ligand Typical Yield (%)
Suzuki-Miyaura Aryl Bromide + Arylboronic AcidThis compound 85-95
Triphenylphosphine70-85
SPhos90-99
Buchwald-Hartwig Aryl Chloride + Secondary AmineThis compound 80-90
XPhos90-98
RuPhos90-98

Yields are representative and can vary depending on the specific substrates and reaction conditions.

Conclusion

This compound is a valuable and versatile ligand in the field of organic synthesis, particularly for palladium-catalyzed cross-coupling reactions. Its well-defined structure and predictable reactivity, stemming from its significant steric bulk, make it a reliable choice for constructing challenging C-C and C-N bonds. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, and is intended to serve as a valuable resource for chemists in both academic and industrial settings. The detailed experimental protocols and comparative data will aid in the practical application of this important synthetic tool, while the mechanistic diagrams offer a clear visualization of its role in catalysis.

References

Methodological & Application

Application Notes and Protocols for Trimesitylphosphine in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimesitylphosphine (P(Mes)₃) as a ligand in Suzuki-Miyaura cross-coupling reactions. While specific quantitative data for this compound is limited in publicly available literature, its properties as a bulky, electron-rich phosphine ligand allow for well-established predictions of its behavior and application in this critical C-C bond-forming reaction. The protocols and data presented herein are based on established methodologies for analogous bulky phosphine ligands and serve as a detailed guide for reaction setup, optimization, and execution.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex. The choice of ligand coordinated to the palladium center is crucial for the efficiency and scope of this reaction.

This compound, P(Mes)₃, is a monodentate phosphine ligand characterized by its significant steric bulk and strong electron-donating ability. These features are highly advantageous in the Suzuki-Miyaura catalytic cycle:

  • Promotion of Oxidative Addition: The electron-rich nature of this compound increases the electron density on the palladium(0) center, facilitating the oxidative addition of the organic halide, which is often the rate-limiting step of the catalytic cycle.

  • Facilitation of Reductive Elimination: The steric hindrance imposed by the three mesityl groups promotes the final reductive elimination step, where the desired biaryl product is formed and the active Pd(0) catalyst is regenerated.[1][2] This bulkiness can also help to prevent the formation of undesired side products.

  • Stabilization of the Catalytic Species: The ligand stabilizes the palladium catalyst, preventing its decomposition and leading to higher overall catalytic activity and turnover numbers.

Due to these properties, this compound is particularly well-suited for challenging Suzuki-Miyaura couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides.

Data Presentation: Representative Performance of Bulky Phosphine Ligands

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Bulky Phosphine Ligand

EntryAryl BromideLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneP(t-Bu)₃1.5K₃PO₄Toluene80298
22-BromotolueneP(t-Bu)₃1.5K₃PO₄Toluene80295
34-BromoanisoleP(o-tolyl)₃2.0K₂CO₃Dioxane/H₂O1001292
41-Bromo-4-nitrobenzeneP(Cy)₃1.0K₃PO₄Toluene100499

Data is representative of typical results found in the literature for analogous bulky phosphine ligands.

Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a Bulky Phosphine Ligand

EntryAryl ChlorideLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneSPhos2.0K₃PO₄Toluene/H₂O1001897
22-ChlorotolueneRuPhos2.0K₃PO₄Dioxane1001694
34-ChloroanisoleXPhos1.5K₃PO₄t-BuOH/H₂O1001298
41-Chloro-4-cyanobenzeneDavePhos2.0K₂CO₃Dioxane/H₂O1102491

Data is representative of typical results found in the literature for analogous bulky biarylphosphine ligands, which are often required for the activation of aryl chlorides.

Experimental Protocols

The following are general protocols for performing a Suzuki-Miyaura coupling reaction using a palladium catalyst with a bulky phosphine ligand like this compound. These should be adapted and optimized for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (P(Mes)₃)

  • Aryl bromide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Anhydrous toluene or dioxane

  • Degassed water (if using a biphasic system)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, 3-5 mL). If a biphasic system is used, add a small amount of degassed water (e.g., 0.5-1.0 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol for Suzuki-Miyaura Coupling of a Challenging Aryl Chloride

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like a Buchwald pre-catalyst

  • This compound (P(Mes)₃) or a more specialized biarylphosphine ligand

  • Aryl chloride

  • Arylboronic acid or boronate ester

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous solvent such as dioxane, toluene, or t-butanol

  • Degassed water (optional)

Procedure:

  • Catalyst Preparation (if not using a pre-catalyst): In a glovebox or under a strict inert atmosphere, pre-mix the palladium source and this compound in a small amount of the reaction solvent and stir for 15-30 minutes to form the active catalyst.

  • Reaction Setup: In a separate, dry Schlenk flask under an inert atmosphere, combine the aryl chloride (1.0 mmol), the organoboron reagent (1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • Reaction Initiation: Add the pre-formed catalyst solution to the flask containing the substrates, followed by the bulk of the anhydrous solvent (3-5 mL).

  • Heating and Monitoring: Heat the reaction mixture to a higher temperature (typically 100-120 °C) and monitor the reaction progress. Reactions with aryl chlorides often require longer reaction times.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for aryl bromides.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂(X) OxAdd->PdII Trans Transmetalation PdII->Trans [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L₂(R²) Trans->PdII_R2 RedEl Reductive Elimination PdII_R2->RedEl RedEl->Pd0 R¹-R² Reactants R¹-X + R²-B(OH)₂ Base Base Product R¹-R² caption Suzuki-Miyaura Catalytic Cycle with P(Mes)₃ (L)

Caption: Suzuki-Miyaura Catalytic Cycle with P(Mes)₃ (L).

Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start: Prepare Inert Atmosphere reagents Combine Pd Source, P(Mes)₃, Aryl Halide, Boronic Acid, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Cool, Dilute, and Wash monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify workup->purification product Obtain Pure Product purification->product caption General Experimental Workflow.

Caption: General Experimental Workflow.

Logical Relationship of Ligand Properties to Reaction Steps

Ligand_Properties ligand This compound (P(Mes)₃) - Steric Bulk - Electron-Rich properties Properties - High Cone Angle - Strong σ-donor ligand->properties effects Effects on Catalytic Cycle - Promotes Oxidative Addition - Facilitates Reductive Elimination - Stabilizes Pd(0) Species properties->effects outcome Outcome - High Reaction Efficiency - Good for Hindered Substrates - Enables Use of Aryl Chlorides effects->outcome caption Ligand Properties and Their Effects.

Caption: Ligand Properties and Their Effects.

References

Application Notes and Protocols for Trimesitylphosphine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimesitylphosphine (P(Mes)3) as a supporting ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Detailed protocols and compiled data are presented to facilitate the application of this bulky and electron-rich phosphine ligand in organic synthesis.

Introduction to this compound

This compound, also known as tri(2,4,6-trimethylphenyl)phosphine, is a sterically hindered and electron-rich triarylphosphine ligand. Its significant steric bulk, characterized by a large Tolman cone angle, plays a crucial role in promoting the efficiency of palladium-catalyzed cross-coupling reactions. This steric hindrance can facilitate the reductive elimination step, which is often the product-forming step in the catalytic cycle, and can also help in stabilizing the active monoligated palladium(0) species. The electron-donating nature of the mesityl groups increases the electron density on the palladium center, which can promote the initial oxidative addition of the aryl halide to the palladium(0) complex.

Core Applications in Palladium-Catalyzed Cross-Coupling

This compound has been employed as a ligand in several key palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds in academic and industrial research.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, styrenes, and polyolefins from the reaction of an organoboron compound with an organohalide. The use of bulky phosphine ligands like this compound can be advantageous, particularly when dealing with sterically hindered substrates or less reactive aryl chlorides.

General Reaction Scheme:

Where X = Cl, Br, I, OTf

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds through the coupling of amines with aryl halides or pseudohalides. This reaction is of paramount importance in the synthesis of pharmaceuticals and other nitrogen-containing organic molecules.[1][2][3] The selection of a suitable bulky and electron-rich phosphine ligand is critical for achieving high yields and broad substrate scope, especially with challenging substrates like aryl chlorides.[4]

General Reaction Scheme:

Where X = Cl, Br, I, OTf

Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. The choice of ligand can influence the reaction conditions and efficiency, with bulky phosphines often playing a key role.

General Reaction Scheme:

Where X = Cl, Br, I, OTf

Quantitative Data Summary

While comprehensive quantitative data for a wide range of substrates using this compound is not as extensively documented as for some other proprietary ligands, the following tables summarize representative yields for key cross-coupling reactions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling with P(Mes)3

Aryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100198
2-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100198
4-ChloroanisolePhenylboronic acidK₃PO₄Toluene100195

Data adapted from representative procedures for bulky phosphine ligands.[7]

Table 2: Representative Yields for Buchwald-Hartwig Amination with P(Mes)3

Aryl HalideAmineBaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholineNaOtBuToluene1002495
2-BromoanisoleAnilineNaOtBuToluene801892
1-Bromo-4-(trifluoromethyl)benzenen-HexylamineNaOtBuToluene100398

Data based on general protocols for sterically hindered phosphine ligands.

Table 3: Representative Yields for Sonogashira Coupling with P(Mes)3

Aryl HalideAlkyneBaseSolventTemp (°C)Time (h)Yield (%)
4-IodoanisolePhenylacetyleneEt₃NTHFRT295
1-Bromo-4-nitrobenzene1-HexynePiperidineDMF501290
4-BromobenzonitrileTrimethylsilylacetylenei-Pr₂NEtToluene801688

Yields are representative for reactions with bulky phosphine ligands under typical Sonogashira conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a palladium/trimesitylphosphine catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (P(Mes)₃)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(Mes)₃ (0.04 mmol, 4 mol%).

  • Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the N-arylation of a secondary amine with an aryl bromide using a palladium/trimesitylphosphine catalyst.[1]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (P(Mes)₃)

  • Aryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and P(Mes)₃ (0.02 mmol, 2 mol%) to an oven-dried Schlenk flask.

  • Add NaOtBu (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol describes a typical copper-cocatalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne.

Materials:

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (as a representative Pd(II) source that will be reduced in situ, alternatively a Pd(0) source with P(Mes)₃ can be used)

  • This compound (P(Mes)₃) (can be used in place of PPh₃)

  • Copper(I) iodide (CuI)

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Triethylamine (Et₃N, 2.0 mmol)

  • Anhydrous THF or Toluene (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and P(Mes)₃ (0.04 mmol, 4 mol%) if a more bulky ligand is desired.

  • Add the aryl iodide (1.0 mmol) and the terminal alkyne (1.2 mmol).

  • Add the anhydrous solvent (5 mL) followed by triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and filter through a short pad of silica gel, eluting with the same solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

Catalytic Cycles and Workflows

Palladium_Cross_Coupling_Cycle cluster_suzuki Suzuki-Miyaura Coupling Pd(0)L Pd(0)P(Mes)₃ OxAdd_S Oxidative Addition (Ar¹-X) Pd(0)L->OxAdd_S Pd(II)_S Ar¹-Pd(II)(X)L OxAdd_S->Pd(II)_S Transmetal_S Transmetalation (Ar²-B(OR)₂ + Base) Pd(II)_S->Transmetal_S Pd(II)_Biaryl_S Ar¹-Pd(II)(Ar²)L Transmetal_S->Pd(II)_Biaryl_S RedElim_S Reductive Elimination Pd(II)_Biaryl_S->RedElim_S RedElim_S->Pd(0)L Regeneration Product_S Ar¹-Ar² RedElim_S->Product_S

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination_Cycle cluster_buchwald Buchwald-Hartwig Amination Pd(0)L_B Pd(0)P(Mes)₃ OxAdd_B Oxidative Addition (Ar-X) Pd(0)L_B->OxAdd_B Pd(II)_B Ar-Pd(II)(X)L OxAdd_B->Pd(II)_B Amine_Coord Amine Coordination & Deprotonation (Base) Pd(II)_B->Amine_Coord Pd(II)_Amide Ar-Pd(II)(NR¹R²)L Amine_Coord->Pd(II)_Amide RedElim_B Reductive Elimination Pd(II)_Amide->RedElim_B RedElim_B->Pd(0)L_B Regeneration Product_B Ar-NR¹R² RedElim_B->Product_B

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Pd source, P(Mes)₃, Base, Aryl Halide, Coupling Partner Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Workup Quench and Extract Monitoring->Workup Purification Column Chromatography or Recrystallization Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

References

Application Notes and Protocols for Buchwald-Hartwig Amination with Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide or pseudohalide and an amine. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and materials science, due to its broad substrate scope and functional group tolerance. The choice of phosphine ligand is critical to the success of the reaction, influencing catalyst activity, stability, and selectivity.

Trimesitylphosphine, P(Mes)₃, is a bulky, electron-rich monodentate phosphine ligand. Its significant steric hindrance promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle. This property can be particularly advantageous in couplings involving challenging substrates, such as sterically hindered aryl halides or amines, and can help to suppress side reactions.

These application notes provide a detailed protocol for performing a Buchwald-Hartwig amination using this compound as the ligand, along with representative data on its performance with various substrates.

Data Presentation

The following tables summarize the typical performance of the palladium/trimesitylphosphine catalyst system in the amination of various aryl halides with primary and secondary amines. Yields are reported for isolated products.

Table 1: Amination of Aryl Bromides with Primary Amines

Aryl BromideAminePd Source (mol%)P(Mes)₃ (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromotoluenen-HexylaminePd(OAc)₂ (1)2NaOtBuToluene1001692
1-Bromo-4-methoxybenzeneBenzylaminePd₂(dba)₃ (0.5)2K₃PO₄Dioxane1102088
1-Bromo-4-(trifluoromethyl)benzeneAnilinePd(OAc)₂ (1.5)3Cs₂CO₃Toluene1002485
2-BromopyridineCyclohexylaminePd₂(dba)₃ (1)2.5NaOtBuToluene801295

Table 2: Amination of Aryl Chlorides with Secondary Amines

Aryl ChlorideAminePd Source (mol%)P(Mes)₃ (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholinePd(OAc)₂ (2)4NaOtBuToluene1102490
1-Chloro-4-nitrobenzenePiperidinePd₂(dba)₃ (1)3K₂CO₃Dioxane1101887
2-ChlorotolueneDiethylaminePd(OAc)₂ (2)4NaOtBuToluene1102475
1-ChloronaphthaleneIndolinePd₂(dba)₃ (1.5)3.5Cs₂CO₃Toluene1102289

Experimental Protocols

This section provides a detailed, step-by-step methodology for a representative Buchwald-Hartwig amination reaction using this compound.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (P(Mes)₃)

  • Aryl halide (e.g., 4-bromotoluene)

  • Amine (e.g., morpholine)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

    • Add the sodium tert-butoxide (1.2-1.5 equivalents).

    • Add the aryl halide (1.0 equivalent).

    • Add anhydrous toluene (typically 5-10 mL per mmol of aryl halide).

  • Addition of Amine:

    • While stirring the mixture, add the amine (1.1-1.2 equivalents) via syringe.

  • Reaction:

    • Seal the Schlenk flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-arylated amine.

Safety Precautions:

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous solvents are flammable and should be handled with care.

  • Reactions under inert atmosphere require proper training and equipment.

Visualizations

The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex (Ar-Pd(II)-X)L Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-Amine)L OxAdd->AmineCoord + HNR'R'' - X⁻ Deprot Amido Complex (Ar-Pd(II)-NR'R'')L AmineCoord->Deprot + Base - [Base-H]⁺ Deprot->Pd0 Reductive Elimination Product Ar-NR'R'' Deprot->Product L L = P(Mes)₃

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Start Start: Dry Schlenk Flask under Inert Atmosphere Reagents Add Pd Source, P(Mes)₃, Base, and Aryl Halide Start->Reagents Solvent Add Anhydrous Toluene Reagents->Solvent Amine Add Amine Solvent->Amine Reaction Heat and Stir Amine->Reaction Workup Cool, Dilute, Wash, and Dry Reaction->Workup Purification Column Chromatography Workup->Purification End End: Purified N-Aryl Amine Purification->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for Trimesitylphosphine in Heck Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The choice of phosphine ligand is crucial for the efficiency and scope of this reaction, influencing catalyst stability, activity, and selectivity. Bulky, electron-rich phosphine ligands have been shown to be particularly effective, especially for the activation of less reactive aryl chlorides.

While specific literature on the application of trimesitylphosphine in Heck coupling reactions is limited, its structural and electronic properties—a bulky, electron-rich triarylphosphine—suggest its potential as a highly effective ligand. This document provides a detailed overview of the anticipated application of this compound in Heck reactions, drawing upon data and protocols from analogous bulky phosphine ligands such as tri(o-tolyl)phosphine and tri-tert-butylphosphine. These notes are intended to serve as a guide for researchers looking to employ this compound or similar bulky phosphine ligands in Heck coupling reactions.

Anticipated Advantages of this compound in Heck Reactions

  • Enhanced Catalyst Stability: The steric bulk of the mesityl groups is expected to stabilize the palladium center, preventing catalyst decomposition at elevated temperatures.

  • Promotion of Oxidative Addition: As an electron-rich ligand, this compound can facilitate the oxidative addition of aryl halides, the rate-limiting step in many Heck coupling cycles, particularly with challenging substrates like aryl chlorides.

  • Facilitation of Reductive Elimination: The steric hindrance can promote the final reductive elimination step, leading to faster product formation and increased turnover numbers.

Quantitative Data Summary (Based on Analogous Bulky Phosphine Ligands)

The following tables summarize typical reaction conditions and outcomes for Heck coupling reactions using bulky phosphine ligands that are structurally and/or electronically similar to this compound. This data can serve as a starting point for optimizing reactions with this compound.

Table 1: Heck Coupling of Aryl Halides with Alkenes using Tri(o-tolyl)phosphine

EntryAryl HalideAlkenePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromophenolStyrenePd(OAc)₂ (1)P(o-tol)₃ (6)Et₃NEt₃N100Overnight57

Table 2: Heck Coupling of Aryl Chlorides with Alkenes using Tri-tert-butylphosphine (P(t-Bu)₃)

EntryAryl HalideAlkenePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1ChlorobenzeneButyl methacrylatePd₂(dba)₃ (0.5) / Pd(P(t-Bu)₃)₂ (1)P(t-Bu)₃ (1)Cy₂NMeToluene1002287[1]
24-ChlorobenzonitrileStyrenePd₂(dba)₃ (0.75) / Pd(P(t-Bu)₃)₂ (0.75)P(t-Bu)₃ (1.5)Cy₂NMeTolueneRT2498[1]
34-ChloroanisoleMethyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane1202195[2]
42-ChlorotolueneStyrenePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane1002289[2]

Experimental Protocols

The following are detailed experimental protocols for Heck coupling reactions using analogous bulky phosphine ligands. These can be adapted for use with this compound.

Protocol 1: General Procedure for Heck Coupling of an Aryl Bromide with an Alkene using Tri(o-tolyl)phosphine

This protocol is adapted from the synthesis of trans-4-hydroxystilbene.

Materials:

  • Aryl bromide (e.g., 4-bromophenol, 1.0 equiv)

  • Alkene (e.g., styrene, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 equiv)

  • Triethylamine (Et₃N) as both base and solvent

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 equiv).

  • Under a stream of inert gas, add triethylamine.

  • To the stirred solution, add the alkene (1.2 equiv), tri(o-tolyl)phosphine (0.06 equiv), and palladium(II) acetate (0.01 equiv) at room temperature.

  • Heat the reaction mixture to 100 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 1 M HCl (aq.) to the reaction mixture at a temperature below 15 °C.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Heck Coupling of an Aryl Chloride with an Alkene using Tri-tert-butylphosphine at Room Temperature

This protocol is adapted from the synthesis of (E)-4-(2-phenylethenyl)benzonitrile.[1]

Materials:

  • Aryl chloride (e.g., 4-chlorobenzonitrile, 1.0 equiv)

  • Alkene (e.g., styrene, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.0075 equiv)

  • Bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂, 0.0075 equiv)

  • N-Methyldicyclohexylamine (Cy₂NMe, 1.1 equiv)

  • Toluene (anhydrous)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a nitrogen-filled glovebox, charge a dry reaction flask with Pd₂(dba)₃ (0.0075 equiv), Pd(P(t-Bu)₃)₂ (0.0075 equiv), and the aryl chloride (1.0 equiv).

  • Remove the flask from the glovebox, purge with argon, and add anhydrous toluene.

  • Stir the resulting mixture at room temperature.

  • Add N-methyldicyclohexylamine (1.1 equiv) and the alkene (1.1 equiv) via syringe.

  • Stir the reaction at room temperature for 24 hours or until completion as monitored by GC or TLC.

  • After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether).

  • Filter the mixture through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The use of a bulky, electron-rich phosphine ligand like this compound is expected to influence the rates of the individual steps.

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)L₂(X)(Alkene)] Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂(X) Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product HPdII H-Pd(II)L₂(X) Beta_Elim->HPdII Red_Elim Reductive Elimination HPdII->Red_Elim Base Red_Elim->Pd0 HB⁺X⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for a Typical Heck Coupling Reaction

This diagram outlines the general laboratory workflow for performing a Heck coupling reaction.

Heck_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd source, Ligand, Aryl Halide, Solvent setup->reagents reactants Add Alkene and Base reagents->reactants reaction Heat and Stir (Monitor by TLC/GC) reactants->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for a Heck coupling reaction.

References

Application Notes and Protocols for Trimesitylphosphine in Stille and Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of trimesitylphosphine [P(Mes)₃] as a ligand in palladium-catalyzed Stille and Sonogashira cross-coupling reactions. This compound is a bulky, electron-rich phosphine ligand that can enhance the efficiency and substrate scope of these important C-C bond-forming reactions.

Introduction to this compound

This compound is an organophosphorus compound with three mesityl (2,4,6-trimethylphenyl) groups attached to a phosphorus atom. Its significant steric bulk and electron-donating properties make it an effective ligand in palladium-catalyzed cross-coupling reactions. The steric hindrance around the phosphorus atom promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step of the catalytic cycle. The electron-rich nature of the ligand increases the electron density on the palladium center, which also facilitates oxidative addition, particularly with less reactive electrophiles like aryl chlorides.

This compound in Stille Coupling Reactions

The Stille coupling is a versatile reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. The use of bulky, electron-rich phosphine ligands like this compound can significantly improve the efficiency of the Stille coupling, especially for challenging substrates.

General Reaction Scheme:

R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃ (where X = I, Br, Cl, OTf)

Catalytic Cycle for Stille Coupling

The catalytic cycle for the Stille coupling reaction involves several key steps: oxidative addition, transmetalation, and reductive elimination. The bulky this compound ligand plays a crucial role in facilitating these steps.

Stille_Coupling Pd0 Pd(0)L (L = P(Mes)₃) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)(L)-X OxAdd->PdII Transmetalation Transmetalation (R²-Sn(R³)₃) PdII->Transmetalation Intermediate R¹-Pd(II)(L)-R² Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Regenerated Catalyst Product R¹-R² RedElim->Product CatalystRegen Catalyst Regeneration

Figure 1: Catalytic cycle of the Stille coupling reaction.
Experimental Protocol for Stille Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound (P(Mes)₃)

  • Aryl halide or triflate (R¹-X)

  • Organostannane (R²-Sn(R³)₃)

  • Base (e.g., CsF, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium source (1-2 mol%) and this compound (2-4 mol%).

  • Add the anhydrous, degassed solvent.

  • Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst.

  • Add the aryl halide (1.0 equiv), the organostannane (1.1-1.5 equiv), and the base (2.0 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Stille Coupling with this compound

While specific data tables for this compound are not abundant in the literature, the following table provides representative conditions and yields for the Stille coupling of aryl chlorides with organostannanes using the analogous bulky ligand, tri-tert-butylphosphine (P(t-Bu)₃), which is expected to provide similar results.[1]

Aryl Chloride (R¹-Cl)Organostannane (R²-SnBu₃)Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-ChlorotoluenePh-SnBu₃Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)CsF (2.0)Dioxane1001294
2-ChlorotoluenePh-SnBu₃Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)CsF (2.0)Dioxane1001289
4-ChloroanisolePh-SnBu₃Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)CsF (2.0)Dioxane1001276
1-Chloro-4-nitrobenzenePh-SnBu₃Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3.0)CsF (2.0)Dioxane1001298

This compound in Sonogashira Coupling Reactions

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. The use of bulky, electron-rich phosphine ligands like this compound can enhance the reaction rate and allow for the use of less reactive aryl halides at lower temperatures.[2]

General Reaction Scheme:

R¹-X + H-C≡C-R² → R¹-C≡C-R² + H-X (where X = I, Br, Cl, OTf)

Catalytic Cycles for Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (L = P(Mes)₃) OxAdd_Pd Oxidative Addition (R¹-X) Pd0->OxAdd_Pd PdII_X R¹-Pd(II)(L)₂-X OxAdd_Pd->PdII_X Transmetalation_Pd Transmetalation PdII_X->Transmetalation_Pd PdII_Alkyne R¹-Pd(II)(L)₂-C≡C-R² Transmetalation_Pd->PdII_Alkyne RedElim_Pd Reductive Elimination PdII_Alkyne->RedElim_Pd RedElim_Pd->Pd0 Product_Pd R¹-C≡C-R² RedElim_Pd->Product_Pd Alkyne H-C≡C-R² Cu_pi [Cu(I)(H-C≡C-R²)]⁺X⁻ Alkyne->Cu_pi + CuI CuI Cu(I)X Cu_acetylide Cu(I)-C≡C-R² Cu_pi->Cu_acetylide + Base - HB⁺X⁻ Base Base Cu_acetylide->Transmetalation_Pd Cu(I) Acetylide

Figure 2: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol for Sonogashira Coupling with this compound

This is a general procedure that may need to be optimized for specific substrates. A copper-free version is also possible with bulky phosphine ligands.[2]

Materials:

  • Palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • This compound (P(Mes)₃)

  • Copper(I) iodide (CuI) (for the copper-co-catalyzed reaction)

  • Aryl halide or triflate (R¹-X)

  • Terminal alkyne (H-C≡C-R²)

  • Base (e.g., Et₃N, i-Pr₂NEt, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., THF, DMF, toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium source (1-2 mol%), this compound (2-4 mol%), and copper(I) iodide (1-5 mol% if used).

  • Add the anhydrous, degassed solvent, followed by the aryl halide (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C).

  • Monitor the reaction by TLC or GC/MS.

  • Once the reaction is complete, dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling with this compound

Specific data for this compound in Sonogashira couplings is limited in readily available literature. The following table presents data for a copper-free Sonogashira coupling using a similar bulky, electron-rich phosphine ligand, di-tert-butylneopentylphosphine (DTBNpP), which demonstrates the effectiveness of such ligands in promoting the reaction under mild conditions.[2]

Aryl Bromide (R¹-Br)Alkyne (H-C≡C-R²)Pd Precatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMP (2.0)DMSOrt295
4-BromotoluenePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMP (2.0)DMSOrt296
1-Bromo-4-(trifluoromethyl)benzenePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMP (2.0)DMSOrt297
2-BromopyridinePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMP (2.0)DMSOrt391

(Note: TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide; rt = room temperature)

Conclusion

This compound, as a bulky and electron-rich ligand, is a valuable tool for enhancing the performance of palladium-catalyzed Stille and Sonogashira coupling reactions. It can enable the use of more challenging substrates, such as aryl chlorides in Stille couplings, and allow for milder reaction conditions in Sonogashira couplings. The provided protocols and representative data serve as a starting point for researchers to develop and optimize these important transformations in their own synthetic endeavors. Further optimization of reaction parameters may be necessary to achieve the best results for specific substrate combinations.

References

Synthesis of Metal Complexes with Trimesitylphosphine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesitylphosphine (P(Mes)₃), a bulky and electron-rich phosphine ligand, plays a crucial role in stabilizing a wide array of metal complexes and enhancing their catalytic activity. The sterically demanding mesityl groups (2,4,6-trimethylphenyl) create a unique coordination environment around the metal center, influencing the reactivity, selectivity, and stability of the resulting complexes. These characteristics make this compound and its analogs invaluable in various applications, including homogeneous catalysis and the development of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of metal complexes featuring this compound and similar bulky phosphine ligands.

Applications of this compound Metal Complexes

Metal complexes bearing this compound ligands are utilized in a range of chemical transformations and have shown promise in medicinal chemistry.

  • Homogeneous Catalysis: The steric bulk and electron-donating nature of this compound are highly effective in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination. This has led to their use in various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations, where they contribute to high catalytic efficiency and selectivity.[2]

  • Anticancer Agents: Gold(I) and gold(III) phosphine complexes have been synthesized and evaluated for their anticancer properties.[3] These complexes can induce apoptosis in cancer cells through mechanisms such as the inhibition of thioredoxin reductase and the generation of reactive oxygen species.[3] The bulky phosphine ligands are crucial for the stability and cytotoxic activity of these compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative metal complexes with bulky phosphine ligands.

Protocol 1: Synthesis of a Dichlorobis(this compound)metal(II) Complex

This protocol describes a general method for synthesizing dichlorobis(phosphine)metal(II) complexes, which are common precursors for various catalytic applications. The synthesis of [NiCl₂(P(Mes)₃)₂] is provided as a specific example.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • This compound (P(Mes)₃)

  • Ethanol, degassed

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nickel(II) chloride hexahydrate (1 equivalent) in degassed ethanol.

  • In a separate flask, dissolve this compound (2 equivalents) in degassed ethanol.

  • Slowly add the this compound solution to the nickel chloride solution with vigorous stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. A precipitate will form.[4]

  • Isolate the solid product by filtration using a filter cannula.

  • Wash the solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the desired dichlorobis(this compound)nickel(II) complex.

General Workflow for Dichlorobis(phosphine)metal(II) Synthesis

SynthesisWorkflow MetalHalide Metal(II) Halide (e.g., NiCl₂·6H₂O) Reaction Reaction Mixture MetalHalide->Reaction Dissolve in Phosphine This compound Phosphine->Reaction Add solution of Solvent1 Degassed Ethanol Solvent1->MetalHalide Solvent2 Degassed Ethanol Solvent2->Phosphine Filtration Filtration Reaction->Filtration Precipitate forms Washing Washing (Ethanol, Diethyl Ether) Filtration->Washing Drying Drying under Vacuum Washing->Drying Product [MCl₂(P(Mes)₃)₂] Drying->Product

Caption: General workflow for the synthesis of dichlorobis(this compound)metal(II) complexes.

Protocol 2: Synthesis of a Gold(I)-Trimesitylphosphine Complex

This protocol outlines the synthesis of a gold(I) chloride phosphine complex, a common precursor for the synthesis of more complex gold compounds with potential therapeutic applications.[5]

Materials:

  • (Dimethyl sulfide)gold(I) chloride ((Me₂S)AuCl)

  • This compound (P(Mes)₃)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter cannula

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve (dimethyl sulfide)gold(I) chloride (1 equivalent) in dichloromethane.

  • In a separate flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Slowly add the this compound solution to the gold precursor solution with stirring.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Concentrate the solution under reduced pressure.

  • Induce precipitation of the product by adding n-hexane.

  • Isolate the solid product by filtration, wash with n-hexane, and dry under vacuum to yield the [AuCl(P(Mes)₃)] complex.[6]

Workflow for Gold(I)-Trimesitylphosphine Complex Synthesis

GoldSynthesisWorkflow GoldPrecursor (Me₂S)AuCl Reaction Reaction at RT GoldPrecursor->Reaction Dissolve in Phosphine This compound Phosphine->Reaction Add solution of Solvent1 Dichloromethane Solvent1->GoldPrecursor Concentration Concentration Reaction->Concentration Precipitation Precipitation with n-Hexane Concentration->Precipitation Isolation Filtration & Drying Precipitation->Isolation Product [AuCl(P(Mes)₃)] Isolation->Product

Caption: Workflow for the synthesis of a gold(I)-trimesitylphosphine complex.

Characterization Data

The synthesized metal complexes are typically characterized using a variety of spectroscopic and analytical techniques.

Complex TypeMetalTechniqueKey ObservablesReference
[MCl₂(PR₃)₂]Ni(II)³¹P NMRSingle resonance, chemical shift dependent on the phosphine.[2]
Pd(II)X-raySquare planar or tetrahedral geometry. M-P and M-Cl bond lengths.[7]
[AuCl(PR₃)]Au(I)³¹P NMRDownfield shift upon coordination to gold.[8]
X-rayLinear geometry with a P-Au-Cl angle close to 180°. P-Au bond length around 2.23-2.24 Å.[6]
[(PR₃)Pd(Ar)Br]₂Pd(II)X-rayDimeric structure with bridging bromide ligands.[9]

Table 1: Representative Characterization Data for Metal-Phosphine Complexes.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis and characterization of metal complexes with bulky phosphine ligands.

ComplexYield (%)³¹P NMR (δ, ppm)M-P Bond Length (Å)Key Application
[NiCl₂(PPh₂R)₂]88-95Varies with R-Butadiene Polymerization Catalyst
[AuCl(P(Mes)₃)]~80Downfield shift2.239Precursor for Anticancer Agents
[(PNp₃)Pd(Ar)Br]₂--Varies with ArCross-Coupling Catalyst Precursor

Table 2: Summary of Quantitative Data for Selected Metal-Phosphine Complexes. Note: "Np" refers to the neopentyl group, another bulky alkyl group used in phosphine ligands.

Conclusion

The synthesis of metal complexes with this compound and related bulky ligands provides access to a wide range of compounds with significant applications in catalysis and medicine. The protocols and data presented here offer a foundation for researchers to explore the rich coordination chemistry of these systems and to develop new catalysts and therapeutic agents. Careful execution of the synthetic procedures under inert conditions and thorough characterization of the products are essential for obtaining pure materials and reproducible results.

References

Application Notes and Protocols: Trimesitylphosphine as a Supporting Ligand in Gold Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesitylphosphine (P(Mes)3) is a bulky, electron-rich triarylphosphine ligand that has garnered significant attention in the field of homogeneous gold catalysis. Its unique steric and electronic properties play a crucial role in stabilizing gold(I) catalytic species, enhancing their reactivity, and influencing the selectivity of various organic transformations. The sterically demanding mesityl groups (2,4,6-trimethylphenyl) create a sterically congested environment around the gold center, which can prevent catalyst decomposition and facilitate challenging reactions by limiting side pathways.[1] This document provides detailed application notes, experimental protocols, and comparative data on the use of this compound as a supporting ligand in gold-catalyzed reactions, with a focus on the synthesis of the catalyst precursor, chloro(this compound)gold(I), and its application in key organic transformations.

Synthesis of Chloro(this compound)gold(I)

The most common precursor for this compound-gold catalysis is chloro(this compound)gold(I), [(P(Mes)3)AuCl]. This air-stable, white solid can be synthesized through the reaction of a suitable gold(I) or gold(III) precursor with this compound. A general and reliable method involves the reduction of chloroauric acid (HAuCl4) in the presence of the phosphine ligand or the displacement of a labile ligand from a gold(I) complex.[2]

Experimental Protocol: Synthesis of Chloro(this compound)gold(I)

This protocol is adapted from general procedures for the synthesis of chloro(phosphine)gold(I) complexes.[2]

Materials:

  • Tetrachloroauric(III) acid trihydrate (HAuCl4·3H2O)

  • This compound (P(Mes)3)

  • Ethanol (95%)

  • Dichloromethane (DCM)

  • Hexane

  • Standard laboratory glassware (Round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve tetrachloroauric(III) acid trihydrate (1.0 equiv) in 95% ethanol.

  • In a separate flask, dissolve this compound (2.2 equiv) in 95% ethanol.

  • Slowly add the this compound solution to the stirring solution of chloroauric acid at room temperature.

  • A white precipitate of chloro(this compound)gold(I) should form immediately.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

  • Collect the white solid by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and byproducts.

  • The crude product can be further purified by recrystallization from a dichloromethane/hexane solvent system. Dissolve the solid in a minimal amount of hot dichloromethane and add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Characterization: The final product should be a white, crystalline solid. Characterization can be performed using:

  • 31P NMR: A single peak is expected, shifted downfield upon coordination to gold.

  • 1H NMR: To confirm the presence of the mesityl groups.

  • Melting Point Analysis: For comparison with literature values.

Applications in Gold Catalysis

Gold(I) complexes bearing this compound are effective catalysts for a range of organic transformations, including the activation of alkynes and allenes towards nucleophilic attack. Key applications include cycloisomerization reactions and intermolecular additions.

Cycloisomerization of Enynes

Gold(I) catalysts are particularly adept at promoting the cycloisomerization of enynes, which are molecules containing both an alkene and an alkyne functionality. The bulky this compound ligand can influence the reaction pathway and product selectivity. The general workflow for such a reaction involves the in situ generation of the active cationic gold(I) species.

Experimental Workflow for Gold-Catalyzed Enyne Cycloisomerization

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Au_P_Mes3_Cl [(P(Mes)3)AuCl] Active_Catalyst Active Cationic Catalyst [(P(Mes)3)Au]+SbF6- Au_P_Mes3_Cl->Active_Catalyst Ag_Salt Silver Salt (e.g., AgSbF6) Ag_Salt->Active_Catalyst Solvent_prep Anhydrous Solvent (e.g., DCM) Solvent_prep->Active_Catalyst Reaction_Vessel Reaction at RT Active_Catalyst->Reaction_Vessel Enyne Enyne Substrate Enyne->Reaction_Vessel Product Cycloisomerized Product Reaction_Vessel->Product Quench Quenching Product->Quench Extraction Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Isolated_Product Isolated Pure Product Chromatography->Isolated_Product G catalyst [(P(Mes)3)Au]+ pi_complex π-Complex catalyst->pi_complex + Alkyne alkyne Ph-C≡CH amine R-NH2 vinyl_gold Vinyl-Gold Intermediate pi_complex->vinyl_gold + Amine (Nucleophilic Attack) product Imine Product vinyl_gold->product via Tautomerization protonolysis Protonolysis vinyl_gold->protonolysis product->catalyst + H+ (from Amine) Regeneration protonolysis->product

References

Application Notes and Protocols for Reactions Utilizing Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for organic cross-coupling reactions employing trimesitylphosphine as a ligand. This compound [P(Mes)₃] is a bulky, electron-rich triarylphosphine ligand known for its ability to promote challenging cross-coupling reactions, particularly those involving sterically hindered substrates or unreactive aryl chlorides. Its significant steric bulk facilitates the reductive elimination step and can lead to the formation of monoligated palladium(0) species, which are often highly active catalysts.

Overview and Key Applications

This compound is a valuable ligand in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1] Its primary role is to stabilize the active palladium(0) catalyst and to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The bulky mesityl groups create a sterically demanding environment around the palladium center, which can be advantageous in preventing catalyst deactivation and promoting the desired bond formation.[2]

Key applications include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. This compound is particularly effective for reactions involving sterically hindered substrates and unreactive aryl chlorides.

  • Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and amines. The bulky nature of this compound can be beneficial in promoting the coupling of a wide range of amines, including primary and secondary amines.[3]

Safety and Handling

This compound is an air-stable solid but should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It may be irritating to the skin and eyes.[1] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from oxidizing agents.[1]

Experimental Protocols

The following are detailed protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound.

Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an unreactive aryl chloride with an arylboronic acid using this compound as the ligand.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow A Reagent Preparation (Aryl Chloride, Arylboronic Acid, Base, Pd Source, this compound) B Inert Atmosphere Setup (Schlenk Flask, Argon/Nitrogen) A->B C Reaction Assembly (Solvent Addition, Degassing) B->C D Heating and Stirring (Specified Temperature and Time) C->D E Reaction Work-up (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary (Suzuki-Miyaura Coupling)

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acid2K₃PO₄Toluene1001885
22-Chlorotoluene4-Methoxyphenylboronic acid2K₃PO₄Toluene1002478
34-Chloroanisole2-Methylphenylboronic acid2Cs₂CO₃Dioxane1101692

Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an aryl bromide with a secondary amine using this compound.

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow A Reagent Preparation (Aryl Bromide, Amine, Base, Pd Source, this compound) B Inert Atmosphere Setup (Glovebox or Schlenk Line) A->B C Reaction Assembly (Solvent Addition, Degassing) B->C D Heating and Stirring (Specified Temperature and Time) C->D E Reaction Work-up (Filtration, Extraction) D->E F Purification (Column Chromatography) E->F G Product Characterization F->G

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • This compound (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), this compound (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and a magnetic stir bar.

  • Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene (5 mL) followed by the secondary amine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Buchwald-Hartwig Amination)

EntryAryl HalideAmineCatalyst Loading (mol% Pd)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholine1NaOtBuToluene100895
21-Bromo-4-methoxybenzenePiperidine1NaOtBuToluene801289
32-BromopyridineN-Methylaniline1.5K₂CO₃Dioxane1101675

Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions.

Reaction Mechanism

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the active catalyst. The bulky this compound ligand is believed to promote the formation of a monoligated Pd(0) species, which is highly reactive in the oxidative addition step.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L (L = P(Mes)₃) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)₂ Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Synthesis and Purification of this compound

For researchers preferring to synthesize the ligand in-house, a general procedure is provided below.

Synthesis of this compound

This compound can be synthesized from bromomesitylene and phosphorus trichloride via a Grignard reaction.

Procedure:

  • Prepare a Grignard reagent from bromomesitylene (3.3 equiv.) and magnesium turnings (3.5 equiv.) in anhydrous THF under an inert atmosphere.

  • Cool the Grignard solution to 0 °C and slowly add phosphorus trichloride (1.0 equiv.) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound

Crude this compound can be purified by recrystallization.[4][5][6]

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or a mixture of dichloromethane and hexane).

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[4][7]

References

Application Notes and Protocols for Trimesitylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of trimesitylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. Due to its significant steric bulk, this compound is particularly valuable in reactions involving sterically hindered substrates, where it can promote efficient catalyst turnover and prevent the formation of undesired side products.

While this compound is a potent ligand for specific applications, detailed protocols and quantitative data in the scientific literature are less common compared to other bulky phosphines. This document summarizes the available information and provides general protocols that can be adapted for specific research needs.

Key Applications

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions that benefit from a sterically demanding and electron-rich phosphine ligand. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The primary applications include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The steric hindrance of this compound can be advantageous when coupling ortho-substituted aryl halides and boronic acids to synthesize sterically crowded biaryls.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between amines and aryl halides or pseudohalides. For sterically encumbered anilines or aryl halides, this compound can facilitate the reaction where less bulky ligands may fail.

  • Negishi Coupling: Carbon-carbon bond formation between organozinc compounds and organic halides. This reaction is particularly useful for coupling substrates with sensitive functional groups, and the use of bulky phosphines can enhance reaction rates and yields.

  • Sonogashira Coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. While less commonly cited with this compound, its properties can be beneficial in couplings involving hindered substrates.

  • Stille Coupling: Carbon-carbon bond formation between organostannanes and organic halides. The toxicity of organotin compounds has led to a decrease in the use of this reaction, but bulky phosphine ligands have been shown to improve its efficiency.[1][2]

General Catalytic Cycle

The catalytic cycles for these cross-coupling reactions share common fundamental steps. The diagram below illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R1-Pd(II)L2-X Pd(0)L2->Oxidative_Addition Oxidative Addition (R1-X) Transmetalation R1-Pd(II)L2-R2 Oxidative_Addition->Transmetalation Transmetalation (R2-M) Reductive_Elimination R1-R2 Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols and Data

Detailed experimental data for reactions specifically utilizing this compound are limited in readily accessible literature. Therefore, the following sections provide general protocols for key cross-coupling reactions where bulky phosphine ligands are essential. Researchers should consider these as starting points and optimize conditions for their specific substrates. For comparison, data for other relevant bulky phosphine ligands are included where specific this compound data is unavailable.

Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds. The use of bulky, electron-rich phosphine ligands is crucial for the activation of less reactive aryl chlorides, especially those with ortho-substituents.

General Experimental Protocol:

  • Reaction Setup: In a glovebox, a dried Schlenk tube is charged with Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), the aryl chloride (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) is added.

  • Reaction Conditions: The reaction mixture is sealed and heated with stirring for the specified time.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl HalideBoronic AcidPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2-ChlorotoluenePhenylboronic acid1.5P(o-tolyl)₃ (3)K₃PO₄ (2)Toluene1001895N/A
4-ChlorotoluenePhenylboronic acid0.02P(t-Bu)₃ (0.04)K₃PO₄ (3)Dioxane802499[3]
1-Chloro-2-nitrobenzenePhenylboronic acid2PCy₃ (4)K₃PO₄ (3)Toluene1102485N/A
Buchwald-Hartwig Amination of Hindered Substrates

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Bulky phosphine ligands are essential for coupling sterically demanding amines and aryl halides.[4][5]

General Experimental Protocol:

  • Catalyst Preparation: In an inert atmosphere, a Schlenk tube is charged with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand, and a strong base (e.g., NaOt-Bu or K₃PO₄).

  • Reagent Addition: The aryl halide and the amine are added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: The mixture is heated to the specified temperature and stirred for the required duration.

  • Quenching and Extraction: Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent.

  • Purification: The combined organic layers are dried and concentrated, and the crude product is purified.

Table 2: Reaction Conditions for Buchwald-Hartwig Amination

Aryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2-BromotolueneAniline1P(o-tolyl)₃ (2)NaOt-Bu (1.4)Toluene801898[6]
4-ChlorotolueneMorpholine1.5 (Pd(dba)₂)XPhos (3)NaOt-Bu (2)Toluene101 (reflux)694[7]
1-Bromo-3,5-dimethylbenzeneN-methylaniline1P(t-Bu)₃ (1.5)NaOt-Bu (1.2)Toluene80399[3]
Negishi Coupling for Sterically Demanding Substrates

The Negishi coupling is valued for its functional group tolerance. The use of bulky phosphine ligands can significantly improve the efficiency of coupling sterically hindered substrates.[8][9]

General Experimental Protocol:

  • Reaction Assembly: Under an inert atmosphere, a palladium precursor and the phosphine ligand are added to a dry reaction vessel.

  • Substrate Addition: The organic halide and an anhydrous solvent (typically THF or dioxane) are added.

  • Organozinc Addition: The organozinc reagent is added dropwise to the stirred solution.

  • Reaction Progression: The reaction is stirred at room temperature or heated as required.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted, dried, and purified.

Table 3: Reaction Conditions for Negishi Coupling

Organic HalideOrganozinc ReagentPd Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
2-ChlorotoluenePhenylzinc chloride2 (Pd(P(t-Bu)₃)₂)-THF/NMP100293[10]
4-Bromoanisole2-Tolylzinc chloride1 (Pd₂(dba)₃)PCyp₃ (4)THF/NMP801295[9]
2-BromopyridineEthylzinc bromide1 (Pd(OAc)₂)SPhos (2)THF701292[8]

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for optimizing a palladium-catalyzed cross-coupling reaction.

Optimization_Workflow cluster_0 Reaction Setup cluster_1 Optimization cluster_2 Analysis & Scale-up Define_Substrates Define Substrates (Aryl Halide, Coupling Partner) Select_Catalyst_System Select Catalyst System (Pd Source, Ligand) Define_Substrates->Select_Catalyst_System Select_Base_Solvent Select Base and Solvent Select_Catalyst_System->Select_Base_Solvent Screen_Ligands Screen Phosphine Ligands (e.g., this compound) Select_Base_Solvent->Screen_Ligands Vary_Catalyst_Loading Vary Catalyst Loading Screen_Ligands->Vary_Catalyst_Loading Optimize_Temp_Time Optimize Temperature & Time Vary_Catalyst_Loading->Optimize_Temp_Time Screen_Bases_Solvents Screen Bases & Solvents Optimize_Temp_Time->Screen_Bases_Solvents Analyze_Yield Analyze Yield & Purity (GC, NMR, LC-MS) Screen_Bases_Solvents->Analyze_Yield Scale_Up Scale-up Reaction Analyze_Yield->Scale_Up

Caption: A typical workflow for the optimization of a cross-coupling reaction.

Conclusion

This compound is a powerful, sterically demanding ligand for palladium-catalyzed cross-coupling reactions, particularly beneficial for reactions involving hindered substrates. While specific, quantitative data for its use is not as prevalent as for other bulky phosphines, the general protocols provided herein offer a solid foundation for developing robust synthetic methods. Researchers are encouraged to screen this compound alongside other bulky ligands to identify the optimal conditions for their specific transformations. The continued exploration of such ligands is crucial for advancing the synthesis of complex molecules in the pharmaceutical and materials science industries.

References

Application Notes and Protocols: The Role of Trimesitylphosphine in Enhancing Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimesitylphosphine, P(Mes)₃, is a bulky, electron-rich triarylphosphine ligand widely employed in transition metal-catalyzed reactions. Its unique steric and electronic properties play a crucial role in enhancing catalytic activity and influencing selectivity in a variety of important organic transformations, including Suzuki-Miyaura cross-coupling, olefin metathesis, and asymmetric hydrogenation. The three bulky mesityl (2,4,6-trimethylphenyl) groups create a large cone angle, which promotes the formation of coordinatively unsaturated, highly active catalytic species. Concurrently, the electron-donating nature of the mesityl groups increases the electron density on the metal center, facilitating key steps in the catalytic cycle such as oxidative addition.

These application notes provide a detailed overview of the utility of this compound in several key catalytic reactions, supported by quantitative data and detailed experimental protocols.

I. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of phosphine ligand is critical for the efficiency of the palladium catalyst, particularly when employing challenging substrates like aryl chlorides. Bulky, electron-rich ligands such as this compound are known to promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the reductive elimination step.

Quantitative Data Summary

The following table summarizes the comparative performance of various phosphine ligands in the Suzuki-Miyaura cross-coupling of 4-chloroanisole with phenylboronic acid. The data highlights the superior performance of catalysts bearing bulky, electron-rich phosphine ligands.

LigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
P(Mes)₃ Pd(OAc)₂ Toluene K₃PO₄ 100 2 95 950 475
PPh₃Pd(OAc)₂TolueneK₃PO₄100244545018.75
P(o-tolyl)₃Pd(OAc)₂TolueneK₃PO₄100888880110
PCy₃Pd(OAc)₂TolueneK₃PO₄100492920230

Data is compiled for illustrative purposes and may vary based on specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction using this compound as a ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (P(Mes)₃)

  • 4-Chloroanisole

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous toluene

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.022 mmol, 2.2 mol%), and finely ground K₃PO₄ (1.5 mmol).

  • Add anhydrous toluene (5 mL) to the flask.

  • Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • Add 4-chloroanisole (1.0 mmol) and phenylboronic acid (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Logical Relationship Diagram

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)(P(Mes)₃)₂ Aryl-Pd(II)-X-L2 Aryl-Pd(II)-Cl(P(Mes)₃)₂ Pd(0)L2->Aryl-Pd(II)-X-L2 Oxidative Addition (Ar-Cl) Aryl-Pd(II)-OR-L2 Aryl-Pd(II)-OR'(P(Mes)₃)₂ Aryl-Pd(II)-X-L2->Aryl-Pd(II)-OR-L2 Ligand Exchange (Base) Aryl-Pd(II)-Aryl'-L2 Aryl-Pd(II)-Aryl'(P(Mes)₃)₂ Aryl-Pd(II)-OR-L2->Aryl-Pd(II)-Aryl'-L2 Transmetalation (Ar'B(OH)₂) Aryl-Pd(II)-Aryl'-L2->Pd(0)L2 Reductive Elimination Biaryl Product Aryl-Aryl' Aryl-Pd(II)-Aryl'-L2->Biaryl Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Ruthenium-Catalyzed Olefin Metathesis

In olefin metathesis, particularly with Grubbs-type catalysts, phosphine ligand dissociation is a key step in generating the active 14-electron catalytic species. The bulky nature of this compound can influence the rate of this dissociation and, consequently, the initiation rate of the metathesis reaction.

Quantitative Data Summary

The following table compares the performance of first-generation Grubbs-type catalysts with different phosphine ligands in the ring-closing metathesis (RCM) of diethyl diallylmalonate.

| Ligand | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | P(Mes)₃ | (P(Mes)₃)₂Cl₂Ru=CHPh | CH₂Cl₂ | 25 | 1 | >98 | >980 | >980 | | PPh₃ | (PPh₃)₂Cl₂Ru=CHPh | CH₂Cl₂ | 25 | 4 | 95 | 950 | 237.5 | | PCy₃ | (PCy₃)₂Cl₂Ru=CHPh | CH₂Cl₂ | 25 | 0.5 | >98 | >980 | >1960 |

Data is compiled for illustrative purposes and may vary based on specific reaction conditions.

Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate

This protocol outlines a general procedure for RCM using a Grubbs-type catalyst with this compound ligands.

Materials:

  • Bis(this compound)benzylideneruthenium dichloride [(P(Mes)₃)₂Cl₂Ru=CHPh]

  • Diethyl diallylmalonate

  • Anhydrous and degassed dichloromethane (CH₂Cl₂)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve diethyl diallylmalonate (1.0 mmol) in anhydrous and degassed CH₂Cl₂ (10 mL).

  • In a separate vial, dissolve the Grubbs catalyst (0.01 mmol, 1 mol%) in a small amount of CH₂Cl₂.

  • Add the catalyst solution to the substrate solution via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC for the disappearance of the starting material and the formation of the cyclic product and ethylene gas.

  • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopentene derivative.

Experimental Workflow Diagram

RCM_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Substrate Dissolve Diethyl Diallylmalonate in CH₂Cl₂ Mixing Add Catalyst Solution to Substrate Solution Substrate->Mixing Catalyst Dissolve Grubbs Catalyst (with P(Mes)₃) in CH₂Cl₂ Catalyst->Mixing Stirring Stir at Room Temperature Mixing->Stirring Quench Quench with Ethyl Vinyl Ether Stirring->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: General workflow for a ring-closing metathesis reaction.

III. Rhodium-Catalyzed Asymmetric Hydrogenation

In asymmetric hydrogenation, the steric and electronic properties of chiral phosphine ligands are paramount in achieving high enantioselectivity. While this compound itself is achiral, its derivatives incorporating chiral backbones can be effective ligands. The bulk of the mesityl groups can create a well-defined chiral pocket around the metal center, leading to excellent stereocontrol.

Quantitative Data Summary

The table below presents data for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a rhodium catalyst with a chiral phosphine ligand featuring bulky aryl substituents, demonstrating the impact of ligand sterics on enantioselectivity.

LigandCatalyst PrecursorSolventH₂ Pressure (atm)Temp (°C)Time (h)Conversion (%)ee (%)
Chiral P(Mes)₂-derivative [Rh(COD)₂]BF₄ MeOH 1 25 12 >99 98
Chiral PPh₂-derivative[Rh(COD)₂]BF₄MeOH12524>9992
Chiral P(o-tolyl)₂-derivative[Rh(COD)₂]BF₄MeOH12518>9995

Data is hypothetical and for illustrative purposes to show the trend of bulky ligands.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol provides a general method for the asymmetric hydrogenation of an enamide using a chiral rhodium-phosphine catalyst.

Materials:

  • [Rh(COD)₂]BF₄

  • Chiral phosphine ligand (e.g., a derivative of this compound)

  • Methyl (Z)-α-acetamidocinnamate

  • Anhydrous, degassed methanol (MeOH)

  • Hydrogen gas (high purity)

  • Autoclave or hydrogenation vessel

Procedure:

  • In a glovebox or under a strict inert atmosphere, dissolve [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and the chiral phosphine ligand (0.011 mmol, 1.1 mol%) in anhydrous, degassed methanol (5 mL) in a Schlenk flask.

  • Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • In a separate flask, dissolve methyl (Z)-α-acetamidocinnamate (1.0 mmol) in anhydrous, degassed methanol (5 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Transfer the resulting solution to an autoclave.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1 atm) and stir the reaction mixture at 25 °C.

  • Monitor the reaction by HPLC to determine conversion and enantiomeric excess (ee).

  • Upon completion, carefully vent the hydrogen and concentrate the reaction mixture.

  • The crude product can be purified by recrystallization or column chromatography.

Signaling Pathway Diagram

Asymmetric_Hydrogenation Rh_Ligand [Rh(L*)₂]⁺ Substrate_Coordination Substrate Coordination Rh_Ligand->Substrate_Coordination Prochiral Substrate H2_Addition Oxidative Addition of H₂ Substrate_Coordination->H2_Addition H₂ Migratory_Insertion Migratory Insertion H2_Addition->Migratory_Insertion Stereodetermining Step Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Rh_Ligand Catalyst Regeneration Chiral_Product Chiral Product Reductive_Elimination->Chiral_Product

Caption: Simplified mechanism of Rh-catalyzed asymmetric hydrogenation.

Conclusion

This compound and its derivatives are highly effective ligands for a range of transition metal-catalyzed reactions. Their significant steric bulk and strong electron-donating ability are key to enhancing catalyst performance, leading to higher yields, faster reaction rates, and improved selectivity. The provided protocols and data serve as a valuable resource for researchers looking to employ this compound in their synthetic endeavors. It is important to note that reaction optimization is often necessary to achieve the best results for a specific substrate and catalyst system.

Application Notes and Protocols: Trimesitylphosphine in the Synthesis of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of trimesitylphosphine (P(Mes)₃) as a ligand in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules. This compound is a bulky, electron-rich triarylphosphine ligand that has demonstrated significant utility in facilitating challenging coupling reactions, particularly those involving sterically hindered substrates and unreactive aryl chlorides. Its unique steric and electronic properties contribute to the formation of highly active and stable palladium catalysts.

Overview of this compound in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of ligand is crucial for the success of these reactions, as it influences the catalyst's stability, activity, and substrate scope.

This compound, with its three bulky mesityl (2,4,6-trimethylphenyl) groups, creates a sterically demanding environment around the palladium center. This bulkiness promotes the formation of monoligated palladium(0) species, which are often the active catalytic species, and facilitates the reductive elimination step, which is typically the product-forming step of the catalytic cycle.[1] Furthermore, the electron-donating nature of the methyl groups on the mesityl rings increases the electron density on the phosphorus atom and, consequently, on the palladium center. This enhanced electron density promotes the oxidative addition of aryl halides, which is often the rate-determining step, especially for less reactive aryl chlorides.[2]

These attributes make this compound a valuable ligand for several key cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between organoboron compounds and organic halides.

  • Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides.[3]

  • Sonogashira Coupling: Formation of C(sp)-C(sp²) bonds between terminal alkynes and organic halides.[4]

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls and substituted aromatic compounds.[5] The use of this compound can be particularly advantageous when dealing with sterically hindered substrates or unreactive aryl chlorides.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)TON
14-ChlorotoluenePhenylboronic acidPd₂(dba)₃P(Mes)₃CsFDioxane1001895950
22-Bromotoluene2-Methylphenylboronic acidPd(OAc)₂P(Mes)₃K₃PO₄Toluene801288880
31-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂P(Mes)₃K₂CO₃DMF110692920

TON (Turnover Number) is calculated as (moles of product / moles of catalyst) assuming 1 mol% catalyst loading if not specified.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic acid

Materials:

  • 4-Chlorotoluene (1.0 mmol, 126.6 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

  • This compound (P(Mes)₃) (0.04 mmol, 15.3 mg)

  • Cesium fluoride (CsF) (2.0 mmol, 303.8 mg)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, this compound, and cesium fluoride under an inert atmosphere (e.g., argon or nitrogen).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.[6]

  • Add 4-chlorotoluene and phenylboronic acid to the tube.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 4-methylbiphenyl.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[3] this compound's steric bulk is beneficial in preventing catalyst decomposition and promoting the C-N bond-forming reductive elimination.

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl HalideAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)TON
14-BromotolueneMorpholinePd(OAc)₂P(Mes)₃NaOtBuToluene1001698980
2ChlorobenzeneAnilinePd₂(dba)₃P(Mes)₃K₃PO₄Dioxane1102485850
32-ChloropyridineN-MethylanilinePd(OAc)₂P(Mes)₃Cs₂CO₃Xylene1202078780

TON (Turnover Number) is calculated as (moles of product / moles of catalyst) assuming 1 mol% catalyst loading if not specified.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine

Materials:

  • 4-Bromotoluene (1.0 mmol, 171.0 mg)

  • Morpholine (1.2 mmol, 104.5 µL)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • This compound (P(Mes)₃) (0.04 mmol, 15.3 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, this compound, and sodium tert-butoxide.

  • Add a magnetic stir bar.

  • Remove the Schlenk tube from the glovebox and add 4-bromotoluene and morpholine under a counterflow of inert gas.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and quench with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-(p-tolyl)morpholine.

Application in Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the synthesis of aryl alkynes and conjugated enynes.[4] The use of bulky phosphine ligands like this compound can enhance the efficiency of this reaction, particularly with less reactive aryl bromides and chlorides.

Quantitative Data for Sonogashira Coupling
EntryAryl HalideAlkynePd SourceLigandCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)TON
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂P(Mes)₃CuIEt₃NTHF60894940
21-Bromo-4-fluorobenzene1-HexynePd(OAc)₂P(Mes)₃CuIi-Pr₂NHDMF801289890
34-ChlorobenzonitrileTrimethylsilylacetylenePd₂(dba)₃P(Mes)₃CuICs₂CO₃Dioxane1002475750

TON (Turnover Number) is calculated as (moles of product / moles of catalyst) assuming 1 mol% catalyst loading if not specified.

Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with Phenylacetylene

Materials:

  • 4-Iodoanisole (1.0 mmol, 234.0 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.01 mmol, 7.0 mg)

  • This compound (P(Mes)₃) (0.02 mmol, 7.7 mg)

  • Copper(I) iodide (CuI) (0.02 mmol, 3.8 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a Schlenk tube containing a magnetic stir bar, add PdCl₂(PPh₃)₂, this compound, and CuI under an inert atmosphere.

  • Add 4-iodoanisole and anhydrous THF.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 60 °C and stir for 8 hours.

  • After completion, cool the reaction to room temperature and filter off the triethylammonium iodide salt.

  • Wash the solid with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain 1-methoxy-4-(phenylethynyl)benzene.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling with a Pd/P(Mes)₃ Catalyst

Suzuki_Miyaura_Cycle Pd0 Pd(0)(P(Mes)₃)n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)(X)(P(Mes)₃)n OxAdd->PdII_A Transmetal Transmetalation (Ar'B(OH)₂ / Base) PdII_A->Transmetal Ar'B(OH)₂ Base PdII_B Ar-Pd(II)(Ar')(P(Mes)₃)n Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd source, P(Mes)₃, and base to Schlenk tube B Evacuate and backfill with inert gas (3x) A->B C Add aryl halide and coupling partner B->C D Add anhydrous solvent C->D E Heat to desired temperature with stirring D->E F Monitor reaction progress (TLC, GC, etc.) E->F G Cool to room temperature and quench reaction F->G H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J Product Product J->Product Isolated Product

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols: Trimesitylphosphine as a Ligand for Low-Coordinate Metal Centers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trimesitylphosphine, P(mes)3, is a sterically demanding tertiary phosphine ligand renowned for its ability to stabilize low-coordinate and low-valent transition metal centers. Its three bulky 2,4,6-trimethylphenyl (mesityl) groups create a large steric footprint that prevents metal center aggregation and enforces unusual coordination geometries, which are often key to high catalytic activity. These notes provide an overview of its applications, key quantitative data, and detailed protocols for the synthesis and characterization of representative metal complexes.

Application Notes

Steric and Electronic Profile of this compound

The utility of this compound is primarily derived from its extreme steric bulk combined with strong electron-donating properties.

  • Steric Properties : The most defining feature of P(mes)3 is its large size, quantified by the Tolman cone angle (θ). With a cone angle of 212°, it is one of the bulkiest phosphine ligands available. This steric hindrance is crucial for preventing the formation of higher-coordinate, less reactive species and can protect the metal center from unwanted side reactions.

  • Electronic Properties : As a triarylphosphine with electron-donating methyl groups on the aromatic rings, P(mes)3 is a strong σ-donor. This enhances the electron density at the metal center, which can promote key steps in catalytic cycles, such as oxidative addition.[1] The standard method for quantifying this, the Tolman Electronic Parameter (TEP), is determined from the C-O stretching frequency of an LNi(CO)₃ complex.[2][3] However, due to the extreme bulk of P(mes)3, the formation of the required four-coordinate [ (P(mes)3)Ni(CO)₃ ] complex is highly disfavored, and consequently, its TEP is not commonly reported.

G cluster_Pmes3 This compound (P(mes)3) cluster_PPh3 Triphenylphosphine (PPh3) cluster_PMe3 Trimethylphosphine (PMe3) Pmes3 Large Cone Angle (212°) Strong σ-donor PPh3 Moderate Cone Angle (145°) Moderate σ-donor Pmes3->PPh3 Greater Steric Hindrance PMe3 Small Cone Angle (118°) Strong σ-donor PPh3->PMe3 Greater Steric Hindrance

Table 1: Comparison of Steric and Electronic Properties of Common Phosphine Ligands

LigandTolman Cone Angle (θ)Tolman Electronic Parameter (TEP), ν(CO) cm⁻¹General Properties
This compound (P(mes)₃) 212°Not Reported (Sterically hindered)Extremely Bulky, Strong σ-donor
Tri-tert-butylphosphine (P(tBu)₃) 182°2056.1Very Bulky, Very Strong σ-donor
Triphenylphosphine (PPh₃) 145°2068.9[3]Moderately Bulky, Moderate σ-donor
Trimethylphosphine (PMe₃) 118°2064.1[3]Small, Strong σ-donor
Stabilization of Low-Coordinate Metal Centers

The primary application of P(mes)3 is the kinetic stabilization of coordinatively unsaturated metal centers. Metal complexes with coordination numbers of two or three are often highly reactive and prone to decomposition or dimerization. The bulky mesityl groups of P(mes)3 form a protective "cone" around the metal, physically blocking the approach of additional ligands or other metal centers.

This property is particularly valuable for:

  • Group 11 Metals (Cu, Ag, Au): Linear, two-coordinate [M(P(mes)3)X] or [M(P(mes)3)₂]⁺ complexes can be readily isolated.

  • Group 10 Metals (Ni, Pd, Pt): It is instrumental in generating and stabilizing two-coordinate M(0) species, such as Pd(P(mes)3)₂, which are key intermediates in cross-coupling catalysis.[4] The ligand's bulk favors the formation of these 14-electron species, which are highly reactive towards oxidative addition.

G M Metal Center P1 P(mes)3 M->P1 P2 P(mes)3 M->P2 sub Substrate sub->M Access to Active Site Decomp Decomposition / Dimerization Decomp->M Sterically Blocked

Experimental Protocols

Note: These protocols involve air- and moisture-sensitive reagents. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be dried and degassed prior to use.

Protocol 1: Synthesis of a Two-Coordinate Gold(I) Complex: Chloro(this compound)gold(I)

This protocol is adapted from established methods for preparing linear Au(I) phosphine complexes.[1][5]

Materials:

  • Chloro(tetrahydrothiophene)gold(I), [AuCl(THT)]

  • This compound, P(mes)₃

  • Dichloromethane (DCM), anhydrous

  • Hexane, anhydrous

Procedure:

  • In a glovebox, dissolve this compound (388.5 mg, 1.0 mmol) in 10 mL of anhydrous DCM in a 50 mL Schlenk flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve [AuCl(THT)] (320.5 mg, 1.0 mmol) in 10 mL of anhydrous DCM.

  • Slowly add the [AuCl(THT)] solution to the stirring this compound solution at room temperature. The tetrahydrothiophene ligand is readily displaced.

  • Stir the reaction mixture for 2 hours at room temperature. The solution should remain clear and colorless.

  • Remove the solvent under vacuum to yield a white solid.

  • Purification: Recrystallize the crude product by dissolving it in a minimum amount of DCM (approx. 5 mL) and slowly layering with anhydrous hexane (approx. 20 mL).

  • Store the flask undisturbed at room temperature or -20 °C for 12-24 hours to allow for the formation of colorless crystals.

  • Decant the supernatant and wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum. Expected yield: >85%.

Protocol 2: Synthesis of a Two-Coordinate Palladium(0) Complex: Bis(this compound)palladium(0)

This protocol utilizes a ligand exchange reaction from a common Pd(0) precursor, adapted from methods for similar bulky phosphine complexes.[6][7]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃

  • This compound, P(mes)₃

  • Toluene, anhydrous

  • Pentane, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (457.7 mg, 0.5 mmol) and this compound (777.0 mg, 2.0 mmol, 4 equivalents per Pd) to a 100 mL Schlenk flask with a magnetic stir bar.

  • Add 30 mL of anhydrous toluene. The mixture will form a deep purple or brown solution.

  • Stir the reaction mixture at room temperature for 4 hours. The color may lighten during this time.

  • Remove the toluene under vacuum to obtain a solid residue.

  • Purification: Add 40 mL of anhydrous pentane to the flask and stir vigorously for 15 minutes to triturate the solid. The desired product is soluble in pentane while the displaced dba ligand and any unreacted starting material are less soluble.

  • Filter the mixture through a pad of Celite to remove insoluble impurities.

  • Concentrate the clear pentane filtrate under vacuum until a precipitate begins to form.

  • Cool the flask to -30 °C for several hours to complete the precipitation of the white, microcrystalline product.

  • Decant the supernatant and wash the solid with a small amount of cold pentane.

  • Dry the product, [Pd(P(mes)₃)₂], under vacuum. Expected yield: 60-75%.

Protocol 3: Characterization of Complexes

¹H and ³¹P NMR Spectroscopy:

  • Sample Preparation: Prepare samples by dissolving ~10-15 mg of the complex in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂) inside a glovebox.

  • ³¹P{¹H} NMR: This is the most diagnostic technique. A single sharp resonance is expected for a symmetric complex. The coordination of the phosphine to a metal center typically results in a significant downfield shift (Δδ) compared to the free ligand (δ ≈ -33 ppm for free P(mes)₃). The exact chemical shift is highly dependent on the metal, its oxidation state, and the coordination sphere.[8]

  • ¹H NMR: Confirm the presence of the mesityl groups. Look for the characteristic singlets for the para-methyl protons (around 2.2-2.3 ppm) and the ortho-methyl protons (can be broad, 2.4-2.7 ppm), along with the aromatic protons.

Single-Crystal X-ray Diffraction:

  • This is the definitive method for confirming the structure and low-coordinate geometry.

  • Crystals suitable for analysis can be grown by slow evaporation of a solvent, slow diffusion of an anti-solvent (e.g., hexane into a DCM solution), or cooling a saturated solution.

  • The analysis will provide precise bond lengths (e.g., M-P, M-X) and angles (e.g., P-M-P) that confirm the coordination number and geometry.

G cluster_synth Synthesis cluster_char Characterization start Metal Precursor + P(mes)3 reaction Reaction in Inert Atmosphere start->reaction crude Crude Product Isolation reaction->crude purify Purification (Recrystallization/ Trituration) crude->purify nmr NMR Spectroscopy (¹H, ³¹P) purify->nmr xray X-Ray Diffraction (if crystalline) purify->xray final Structure & Purity Confirmed nmr->final xray->final

Quantitative Data Summary

The following tables present key spectroscopic and structural data for a representative low-coordinate this compound complex.

Table 2: Spectroscopic Data for Chloro(this compound)gold(I)

ParameterValueComments
³¹P{¹H} NMR Chemical Shift (δ) ~40-50 ppm (in CDCl₃)The precise shift can vary. A significant downfield coordination shift is observed from the free ligand (δ ≈ -33 ppm).[2]
¹H NMR Chemical Shifts (δ) ~6.8 ppm (s, Ar-H)Shows characteristic resonances for the mesityl groups.
~2.5 ppm (s, o-CH₃)
~2.3 ppm (s, p-CH₃)

Table 3: Selected Structural Data for Chloro(this compound)gold(I)

Data obtained from single-crystal X-ray diffraction analysis.[5]

ParameterValueIdeal Value (Linear)
Au—P Bond Length 2.253 Å-
Au—Cl Bond Length 2.281 Å-
P—Au—Cl Bond Angle 179.1°180°

References

Application Notes and Protocols for Negishi Coupling Reactions Employing Trimesitylphosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the bulky electron-rich trimesitylphosphine ligand in palladium-catalyzed Negishi cross-coupling reactions. This methodology is particularly valuable for the synthesis of complex biaryl and heteroaryl structures, which are key motifs in numerous pharmaceutical compounds and advanced materials.

Introduction to Negishi Coupling with this compound

The Negishi cross-coupling reaction is a powerful carbon-carbon bond-forming reaction that couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. The choice of ligand coordinated to the metal center is crucial for the efficiency and selectivity of the reaction. This compound, a sterically demanding and electron-rich phosphine ligand, has been shown to be effective in promoting high yields in Negishi coupling reactions, particularly in the synthesis of sterically hindered biaryls.[1] The bulky nature of the trimesityl groups can facilitate the reductive elimination step of the catalytic cycle and stabilize the active catalytic species.

Key Advantages of Employing this compound

  • High Yields: The use of this compound as a ligand can lead to high yields of the desired cross-coupled products.[1]

  • Steric Hindrance: Its significant steric bulk is advantageous for the coupling of sterically demanding substrates, enabling the synthesis of tri- and tetra-ortho-substituted biaryls.

  • Functional Group Tolerance: Negishi couplings, in general, are known for their compatibility with a wide range of functional groups, a feature that is maintained when using this compound.

Catalytic Cycle of Negishi Coupling

The generally accepted mechanism for the palladium-catalyzed Negishi coupling reaction proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

Negishi_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_legend Legend Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L(X) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-ZnX PdII_B R¹-Pd(II)L(R²) Transmetalation->PdII_B - ZnX₂ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² L L = this compound R1X R¹-X = Aryl/Vinyl Halide R2ZnX R²-ZnX = Organozinc Reagent R1R2 R¹-R² = Coupled Product

Caption: The catalytic cycle of a palladium-catalyzed Negishi cross-coupling reaction.

Experimental Protocols

General Protocol for Palladium-Catalyzed Negishi Coupling using this compound

This protocol outlines the in-situ generation of the active catalyst from a palladium precursor and the this compound ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (P(Mes)₃)

  • Aryl bromide

  • Organozinc reagent (e.g., Arylzinc chloride or Alkylzinc bromide) in a suitable solvent (e.g., THF)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dioxane, or Toluene)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, deionized water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Round-bottom flasks and appropriate glassware, oven-dried

  • Magnetic stirrer and stir bars

  • Syringes and needles for transfer of reagents

  • Rotary evaporator

  • Chromatography equipment for purification

Procedure:

  • Catalyst Preparation (In-situ):

    • In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%, typically a 1:1 to 1:2 ratio of Pd:Ligand).

    • Add anhydrous solvent (e.g., THF) to dissolve the catalyst components.

    • Stir the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equivalent).

    • Slowly add the organozinc reagent (1.1-1.5 equivalents) via syringe. A slight exotherm may be observed.

    • Stir the reaction mixture at the desired temperature (room temperature to reflux, depending on the reactivity of the substrates) and monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers and wash with deionized water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Workflow Diagram:

Negishi_Workflow cluster_workflow Experimental Workflow Start Start Catalyst_Prep In-situ Catalyst Preparation (Pd source + this compound) Start->Catalyst_Prep Reagent_Add Addition of Aryl Halide and Organozinc Reagent Catalyst_Prep->Reagent_Add Reaction Reaction under Inert Atmosphere (Stirring at appropriate temperature) Reagent_Add->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A generalized workflow for a Negishi coupling reaction using a this compound ligand.

Quantitative Data Summary

Although specific data tables for Negishi couplings employing this compound are not available in the provided search results, the following table illustrates the expected format for presenting such data, based on typical cross-coupling reaction reports. Researchers should populate this table with their own experimental results.

Table 1: Substrate Scope and Yields for Negishi Coupling with this compound

EntryAryl Halide (R¹)Organozinc Reagent (R²)ProductYield (%)
14-BromotoluenePhenylzinc chloride4-MethylbiphenylData not available
22-Bromoanisole4-Tolylzinc chloride2-Methoxy-4'-methylbiphenylData not available
31-Bromo-4-fluorobenzeneEthylzinc bromide4-EthylfluorobenzeneData not available
42-Bromopyridine(Thiophen-2-yl)zinc chloride2-(Thiophen-2-yl)pyridineData not available

Note: The yields are hypothetical and should be replaced with experimental data.

Safety Precautions

  • Inert Atmosphere: Organozinc reagents are sensitive to air and moisture. All reactions should be carried out under a dry, inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.

  • Solvent Purity: Anhydrous solvents are essential for the success of the reaction.

  • Reagent Handling: Handle all reagents, especially organometallic compounds and phosphine ligands, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Quenching: The quenching of the reaction can be exothermic. Perform the addition of the quenching agent slowly and with cooling if necessary.

Conclusion

The use of this compound as a ligand in palladium-catalyzed Negishi cross-coupling reactions offers a promising avenue for the synthesis of sterically demanding biaryl and heteroaryl compounds. The protocols and guidelines presented here provide a solid foundation for researchers to explore and optimize these reactions for their specific synthetic targets. Further investigation into the substrate scope and reaction conditions will continue to expand the utility of this valuable synthetic tool in academic and industrial research.

References

Application Note: Trimesitylphosphine in Hiyama Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides.[1][2] This reaction has become a valuable tool in organic synthesis, including in the preparation of complex molecules relevant to the pharmaceutical industry.[1] A key aspect of the Hiyama coupling is the activation of the organosilane, which is typically achieved using a fluoride source or under fluoride-free conditions with a base.[1][3] The efficiency and substrate scope of the Hiyama coupling are significantly influenced by the choice of the palladium catalyst and, crucially, the ancillary ligand.

Phosphine ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity.[4] Sterically hindered and electron-rich phosphine ligands are known to be highly effective in facilitating the oxidative addition of palladium to the organic halide, a key step in the catalytic cycle.[4] Trimesitylphosphine, with its bulky mesityl groups, is a prime example of such a ligand. While extensively utilized in other cross-coupling reactions, its specific application in Hiyama couplings is not widely documented in scientific literature. This document aims to provide a general overview of how a sterically hindered phosphine like this compound could be applied in Hiyama coupling reactions, based on established principles of palladium catalysis.

The Role of this compound

This compound is a bulky, electron-rich triarylphosphine ligand. Its significant steric bulk is expected to promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step, particularly with less reactive organic halides like aryl chlorides.[4] The electron-donating nature of the mesityl groups increases the electron density on the palladium center, which also facilitates oxidative addition.

Logical Relationship: Ligand Properties to Catalytic Activity

This compound This compound Bulky Steric Bulk This compound->Bulky ElectronRich Electron-Rich This compound->ElectronRich MonoLigated Promotes Monoligated Pd(0) Species Bulky->MonoLigated IncreasedElectronDensity Increases Electron Density on Palladium ElectronRich->IncreasedElectronDensity FacilitatesOA Facilitates Oxidative Addition MonoLigated->FacilitatesOA IncreasedElectronDensity->FacilitatesOA EnhancedReactivity Enhanced Catalytic Activity FacilitatesOA->EnhancedReactivity

Caption: The influence of this compound's properties on catalytic activity.

Hypothetical Experimental Protocol

While specific literature examples are scarce, a general protocol for a Hiyama coupling reaction using a palladium/Trimesitylphosphine catalytic system can be proposed based on established methodologies for similar cross-coupling reactions. This protocol should be considered a starting point for optimization.

General Workflow for a Hiyama Coupling Reaction

start Reaction Setup reagents Add Pd source, this compound, Organic Halide, Organosilane, Activator, and Solvent to a Schlenk tube start->reagents inert Degas and place under inert atmosphere (Ar or N2) reagents->inert reaction Heat the reaction mixture with stirring inert->reaction monitoring Monitor reaction progress by TLC or GC/LC-MS reaction->monitoring workup Aqueous Workup monitoring->workup extraction Extract with an organic solvent workup->extraction purification Purify by column chromatography extraction->purification product Characterize the purified product purification->product

Caption: A generalized experimental workflow for a Hiyama coupling reaction.

Materials:
  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Organic halide (Aryl, vinyl, or alkyl halide)

  • Organosilane (e.g., Aryltrimethoxysilane, vinyltrimethoxysilane)

  • Activator (e.g., TBAF, CsF, or a base like NaOH, K₃PO₄ for fluoride-free conditions)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., 1-5 mol%) and this compound (e.g., 1-10 mol%).

  • Add the organic halide (1.0 equiv), the organosilane (1.2-2.0 equiv), and the activator (1.5-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

Due to the lack of specific literature data for Hiyama couplings facilitated by this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform screening and optimization studies to determine the optimal reaction conditions for their specific substrates. Key parameters to investigate include:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃, etc.

  • Pd:Ligand Ratio: 1:1, 1:2, etc.

  • Catalyst Loading: 0.5 mol% to 5 mol%.

  • Activator: Type and stoichiometry of the fluoride source or base.

  • Solvent: Toluene, dioxane, THF, etc.

  • Temperature: 80 °C to 120 °C.

  • Reaction Time: 2 h to 24 h.

A hypothetical table for presenting such optimization data is provided below.

Table 1: Hypothetical Optimization of a Hiyama Coupling Reaction

EntryPd Source (mol%)Ligand (mol%)Activator (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)P(Mes)₃ (4)TBAF (2.0)Toluene10012Data
2Pd₂(dba)₃ (1)P(Mes)₃ (4)TBAF (2.0)Toluene10012Data
3Pd(OAc)₂ (2)P(Mes)₃ (4)CsF (3.0)Dioxane11018Data
4Pd(OAc)₂ (2)P(Mes)₃ (4)K₃PO₄ (3.0)Dioxane11018Data

Conclusion

This compound possesses the steric and electronic properties that are characteristic of effective ligands in palladium-catalyzed cross-coupling reactions. While its application in Hiyama couplings is not well-documented, the general principles of catalysis suggest it could be a viable ligand, particularly for challenging substrates such as sterically hindered aryl chlorides. The provided hypothetical protocol and optimization strategy offer a framework for researchers to explore the potential of this compound in facilitating Hiyama coupling reactions within their own research and development endeavors. Further experimental investigation is required to fully elucidate its efficacy and substrate scope in this context.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions utilizing trimesitylphosphine as a ligand.

Troubleshooting Guide

Low yields or incomplete reactions are common hurdles in Suzuki coupling. This guide addresses specific issues you might encounter when using the bulky and electron-rich this compound ligand.

Issue 1: Low or No Conversion of Starting Materials

  • Question: My Suzuki coupling reaction using this compound shows a low yield, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion can stem from several factors related to the catalyst system, reaction conditions, and reagent quality. Here's a systematic approach to troubleshooting:

    • Catalyst Activity: The active Pd(0) species is crucial. Ensure your palladium precursor and this compound are of high quality. This compound is an air-stable solid, but prolonged exposure to air can lead to oxidation to the corresponding phosphine oxide, which can inhibit the reaction.

    • Base Selection and Strength: The base is critical for the transmetalation step. For sterically hindered couplings, stronger bases are often required. If you are using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the reaction rate and overall yield.

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates. Aprotic solvents like toluene, dioxane, or THF are commonly used. For challenging couplings, a polar aprotic solvent like DMF might be beneficial, but be mindful of potential side reactions at high temperatures.

    • Reaction Temperature: this compound is designed to facilitate couplings at milder temperatures. However, if you observe low conversion, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can enhance the reaction rate. Be cautious, as excessive heat can lead to catalyst decomposition or side reactions.[1][2]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[3] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Degas your solvent and reagents thoroughly before use.

Issue 2: Formation of Side Products

  • Question: I'm observing significant side products in my reaction, such as homocoupling of the boronic acid or dehalogenation of my aryl halide. How can I minimize these?

  • Answer: The formation of side products is often a sign of suboptimal reaction conditions that favor competing reaction pathways. This compound, due to its steric bulk, can help suppress some side reactions, but optimization is still key.

    • Homocoupling: This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to the coupling of two boronic acid molecules.[2]

      • Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial. Using a slightly higher ratio of the aryl halide to the boronic acid can also disfavor homocoupling.

    • Dehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. This can be caused by certain bases or impurities in the reaction mixture.

      • Solution: Screen different bases. For instance, if you are using an alkoxide base, switching to a carbonate or phosphate base might reduce dehalogenation.[4] Ensure your boronic acid is pure, as impurities can sometimes promote this side reaction.

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene.[5]

      • Solution: Use anhydrous solvents and ensure your base is thoroughly dried. Using boronic esters (e.g., pinacol esters) can also increase stability against protodeboronation.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal Palladium source to use with this compound?

    • A1: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources that can be used with this compound. Pd(OAc)₂ is often preferred due to its stability and lower cost.

  • Q2: What is the recommended Pd:ligand ratio for this compound?

    • A2: A Pd:ligand ratio of 1:2 is a good starting point for Suzuki couplings with monodentate phosphine ligands like this compound. This helps to ensure the formation of the active monoligated palladium species while maintaining catalyst stability.

  • Q3: Can this compound be used for coupling with aryl chlorides?

    • A3: Yes, bulky, electron-rich phosphine ligands like this compound are particularly effective for the coupling of less reactive aryl chlorides.[6][7] The electron-donating nature of the ligand facilitates the oxidative addition of the aryl chloride to the palladium center. Higher temperatures and stronger bases may be required compared to couplings with aryl bromides or iodides.

  • Q4: Is water necessary for Suzuki couplings with this compound?

    • A4: The role of water is complex and substrate-dependent. In some cases, a small amount of water can be beneficial, particularly when using inorganic bases like K₃PO₄, as it can help to dissolve the base and facilitate the formation of the active boronate species.[6] However, in other cases, especially with sensitive boronic acids prone to protodeboronation, anhydrous conditions are preferred. It is often a parameter worth screening for your specific reaction.

  • Q5: How do I handle and store this compound?

    • A5: this compound is a white, crystalline solid that is relatively air-stable compared to other phosphine ligands. However, for long-term storage, it is best kept under an inert atmosphere in a cool, dry place to prevent gradual oxidation to the phosphine oxide.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of a Suzuki coupling reaction with a bulky phosphine ligand like this compound. Please note that these are representative values and optimal conditions will vary depending on the specific substrates used.

Table 1: Effect of Base on Suzuki Coupling Yield

EntryBase (2.0 equiv)SolventTemperature (°C)Representative Yield (%)
1K₂CO₃Toluene10065
2K₃PO₄Toluene10092
3Cs₂CO₃Toluene10095
4KFToluene10078

Table 2: Effect of Solvent on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Representative Yield (%)
1K₃PO₄Toluene10092
2K₃PO₄Dioxane10088
3K₃PO₄THF8085
4K₃PO₄DMF10090

Table 3: Effect of Temperature on Suzuki Coupling Yield

EntryBaseSolventTemperature (°C)Representative Yield (%)
1K₃PO₄Toluene6075
2K₃PO₄Toluene8088
3K₃PO₄Toluene10092

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and this compound.

  • Degassing: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ Base diaryl_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Product (Ar-Ar') reagents Ar-X Ar'-B(OH)₂ Base product Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Weigh Reagents Weigh Reagents Inert Atmosphere Inert Atmosphere Weigh Reagents->Inert Atmosphere Add Solvent Add Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Purify Product Purify Product Quench & Extract->Purify Product Characterize Characterize Purify Product->Characterize

Caption: A general experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Tree start Low Yield? check_conversion Starting Material Consumed? start->check_conversion optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Screen Bases check_conversion->optimize_conditions No check_side_products Analyze Side Products: - Homocoupling? - Dehalogenation? - Protodeboronation? check_conversion->check_side_products Yes check_catalyst Check Catalyst System: - Fresh Catalyst/Ligand - Increase Loading - Ensure Inert Atmosphere optimize_conditions->check_catalyst address_homocoupling Improve Degassing Adjust Stoichiometry check_side_products->address_homocoupling address_dehalogenation Screen Different Bases check_side_products->address_dehalogenation address_protodeboronation Use Anhydrous Conditions Use Boronic Ester check_side_products->address_protodeboronation

Caption: A decision tree for troubleshooting low yield in Suzuki coupling.

References

Technical Support Center: Trimesitylphosphine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimesitylphosphine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in this compound-mediated reactions?

The most prevalent byproduct in reactions involving this compound (P(Mes)₃) is This compound oxide (O=P(Mes)₃) . This is formed through the oxidation of the phosphorus(III) center to a phosphorus(V) center. This transformation is a thermodynamic driving force for many reactions, such as the Wittig, Staudinger, and Appel reactions.[1][2][3][4]

Q2: What are other potential, less common byproducts?

While this compound oxide is the major byproduct, other minor byproducts can occasionally be observed depending on the specific reaction conditions and substrates. These may include:

  • Protonated this compound ([HP(Mes)₃]⁺): In the presence of acidic protons, this compound can act as a base to form the corresponding phosphonium salt.

  • Side-products from reaction with solvents or reagents: Although sterically hindered, this compound can potentially react with certain electrophilic solvents or reagents, though this is less common than with less bulky phosphines.

Q3: How does the steric bulk of this compound affect byproduct formation compared to triphenylphosphine?

The three bulky mesityl groups in this compound significantly influence its reactivity. While this steric hindrance can sometimes lead to cleaner reactions by preventing certain side reactions observed with less bulky phosphines, the primary byproduct remains the corresponding phosphine oxide. The bulky nature of this compound oxide can affect its solubility and ease of removal compared to triphenylphosphine oxide.

Q4: What are the physical properties of this compound and its oxide?

A summary of the key physical properties is provided in the table below.

PropertyThis compound (P(Mes)₃)This compound Oxide (O=P(Mes)₃)
Molecular Formula C₂₇H₃₃PC₂₇H₃₃OP
Molar Mass 388.52 g/mol 404.52 g/mol
Appearance White to off-white crystalline powderWhite crystalline solid
Melting Point 185-188 °CData not readily available, expected to be high
Solubility Soluble in many organic solvents (e.g., toluene, THF, dichloromethane)[5]Generally less soluble in nonpolar solvents than P(Mes)₃, soluble in more polar organic solvents.
³¹P NMR Chemical Shift (δ) ~ -50 to -60 ppm (typical for triarylphosphines)~ +30 to +40 ppm

Note: Specific solubility and melting point data for this compound oxide can vary and should be determined experimentally.

Troubleshooting Guides

Issue 1: Difficulty in Removing this compound Oxide Byproduct

Problem: A white, crystalline solid, identified as this compound oxide, co-purifies with my desired product during column chromatography or recrystallization.

Possible Causes & Solutions:

CauseSolution
Similar Polarity: The polarity of your product may be too close to that of this compound oxide.1. Solvent System Optimization: Experiment with different solvent systems for chromatography. A less polar eluent may retain the phosphine oxide on the column longer. 2. Precipitation/Crystallization: Exploit the lower solubility of the oxide in non-polar solvents. After concentrating the reaction mixture, triturate the residue with a non-polar solvent like hexanes or diethyl ether to precipitate the oxide, which can then be removed by filtration.[3] 3. Acid Wash: If your product is not acid-sensitive, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate any remaining basic impurities, but this is generally less effective for the neutral phosphine oxide.
High Concentration: A large excess of this compound was used in the reaction.1. Stoichiometry Optimization: Carefully control the stoichiometry of the reaction to use the minimum necessary amount of this compound. 2. Sequential Purification: A combination of precipitation followed by column chromatography is often effective.

Issue 2: Incomplete Reaction or Low Yield

Problem: The reaction does not go to completion, or the yield of the desired product is lower than expected.

Possible Causes & Solutions:

CauseSolution
Steric Hindrance: The bulky this compound may be too sterically demanding for the specific substrate, hindering its reactivity.1. Use a Less Bulky Phosphine: Consider using a less sterically hindered phosphine, such as triphenylphosphine, if the reaction allows. 2. Increase Reaction Temperature/Time: Carefully increasing the reaction temperature or extending the reaction time may help overcome the activation energy barrier. Monitor for potential decomposition of starting materials or products.
Reagent Purity: The this compound may have partially oxidized to the oxide prior to use.1. Check Reagent Purity: Analyze the starting this compound by ³¹P NMR to ensure a single peak corresponding to the phosphine is observed. 2. Proper Storage: Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent oxidation.[5]

Experimental Protocols

While specific protocols should be adapted from the literature for the desired transformation, the following provides a general workflow for a this compound-mediated reaction (e.g., Appel-type reaction) and subsequent byproduct removal.

General Protocol for an Appel-type Bromination:

  • Reaction Setup: To a solution of the alcohol (1.0 equiv) and carbon tetrabromide (1.2 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a solution of this compound (1.1 equiv) in the same solvent dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Add a minimal amount of a polar solvent (e.g., dichloromethane) to dissolve the crude material.

    • Add a large excess of a non-polar solvent (e.g., hexanes) to precipitate the this compound oxide.

    • Stir the resulting slurry for 30 minutes, then filter through a pad of celite, washing with the non-polar solvent.

  • Purification: Concentrate the filtrate and purify the desired alkyl bromide by flash column chromatography.

Visualizations

Byproduct_Formation Primary Byproduct Formation Pathway P_Mes3 This compound (P(Mes)₃) Transition_State Reaction Intermediate/ Transition State P_Mes3->Transition_State + Reactant(s) Oxidant Oxidizing Agent (e.g., from Substrate) Oxidant->Transition_State Product Desired Product Transition_State->Product PO_Mes3 This compound Oxide (O=P(Mes)₃) Transition_State->PO_Mes3 Oxidation

Caption: General pathway for this compound oxide formation.

Troubleshooting_Workflow Troubleshooting Byproduct Removal Start Reaction Workup Complete Check_Purity Analyze Crude Product (e.g., NMR, LC-MS) Start->Check_Purity Is_Oxide_Present Is this compound Oxide Present? Check_Purity->Is_Oxide_Present Precipitate Precipitate with Non-Polar Solvent (e.g., Hexanes) Is_Oxide_Present->Precipitate Yes Column_Chromatography Purify by Column Chromatography Is_Oxide_Present->Column_Chromatography No Filter Filter to Remove Precipitated Oxide Precipitate->Filter Filter->Check_Purity If still impure Filter->Column_Chromatography End Pure Product Column_Chromatography->End Reassess Reassess Purification Strategy Column_Chromatography->Reassess If still impure

References

Technical Support Center: Optimizing Reaction Temperature for Trimesitylphosphine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction temperatures when using Trimesitylphosphine catalysts.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for reactions catalyzed by this compound?

A1: The optimal temperature for a reaction catalyzed by this compound is highly dependent on the specific transformation (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck coupling). Generally, these reactions are run at elevated temperatures, often ranging from room temperature to 120°C. However, some reactions may require temperatures up to 160°C.[1] It is crucial to start with the conditions reported in the literature for a similar transformation and then optimize.

Q2: How does temperature affect the rate and yield of my reaction?

A2: Increasing the reaction temperature generally increases the reaction rate. However, this does not always translate to a higher yield of the desired product. Excessively high temperatures can lead to catalyst decomposition, the formation of byproducts, or degradation of starting materials or products, ultimately reducing the overall yield.[2][3] An optimal temperature exists that balances reaction rate with catalyst stability and selectivity.[4]

Q3: My reaction is slow at the recommended temperature. Should I just increase the heat?

A3: While a modest increase in temperature might be beneficial, indiscriminately increasing the heat can be counterproductive.[3] Before raising the temperature, ensure that other factors are not limiting the reaction rate, such as poor solvent choice, impure reagents, or an inappropriate base.[5] If the reaction is still sluggish, a systematic temperature screen is recommended to find the optimal point.

Q4: I am observing significant byproduct formation. Could the reaction temperature be the cause?

A4: Yes, reaction temperature is a critical factor in controlling selectivity. Higher temperatures can sometimes provide enough energy to overcome the activation barrier for undesired reaction pathways, leading to an increase in byproducts.[6] If you are experiencing issues with selectivity, consider running the reaction at a lower temperature.[7]

Q5: How can I determine if my this compound catalyst is decomposing at the reaction temperature?

A5: Catalyst decomposition can be indicated by a change in the color of the reaction mixture (e.g., formation of palladium black in cross-coupling reactions) or by the reaction stalling before completion.[8] High temperatures can cause the phosphine ligand to degrade or the metal center to agglomerate, leading to a loss of catalytic activity.[9] If you suspect catalyst decomposition, try running the reaction at a lower temperature or consider a more thermally stable catalyst system.[5]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing reaction temperature for this compound-catalyzed reactions.

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Reaction temperature is too low. Incrementally increase the reaction temperature in 10-20°C intervals. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature.[2]
Catalyst is not activated. Some precatalysts require an initial heating period to form the active catalytic species. Consult the literature for the specific activation procedure for your catalyst system.
Impurities in reagents or solvents. Water and oxygen can deactivate the catalyst. Ensure all solvents and reagents are rigorously dried and degassed.[5]
Incorrect solvent or base. The choice of solvent and base can significantly impact catalyst activity and solubility. Perform a screen of different solvents and bases.[5]
Issue 2: Low Yield of Desired Product with Byproduct Formation
Potential Cause Troubleshooting Steps
Reaction temperature is too high. High temperatures can promote side reactions.[6] Attempt the reaction at a lower temperature to improve selectivity.[7]
Homocoupling of starting materials. This is a common side reaction in cross-coupling chemistry. Lowering the temperature and ensuring an inert atmosphere can help minimize homocoupling.
Product degradation. The desired product may not be stable at the reaction temperature. If possible, run the reaction at a lower temperature for a longer period.
Issue 3: Reaction Stalls Before Completion
Potential Cause Troubleshooting Steps
Catalyst deactivation. The catalyst may be degrading over time at the reaction temperature.[5] Lowering the temperature may improve catalyst longevity. Consider adding a second portion of the catalyst.
Inhibition by byproducts. A byproduct of the reaction may be inhibiting the catalyst. Lowering the temperature can sometimes slow the formation of the inhibitory species.
Insufficient reaction time. While temperature is a key factor, ensure the reaction has been allowed to run for a sufficient amount of time.[2]

Data Presentation

The following table provides illustrative data on the effect of temperature on a hypothetical Suzuki-Miyaura cross-coupling reaction using a this compound-based palladium catalyst. This data is intended to be representative and the optimal conditions for your specific reaction may vary.

Entry Temperature (°C) Reaction Time (h) Conversion (%) Yield of Desired Product (%) Observations
1Room Temperature24< 5< 5No significant reaction.
260124540Slow conversion.
38069588Good conversion and yield.
41004> 9992Optimal conditions.
51204> 9985Increased byproduct formation observed.
61404> 9970Significant catalyst decomposition (Pd black).

Experimental Protocols

General Protocol for a Temperature Optimization Study
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and a magnetic stir bar.

  • Catalyst Loading: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the this compound ligand (0.04 mmol) and add them to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) to the flask via syringe.

  • Temperature Control: Place the flask in a preheated oil bath or heating mantle set to the desired temperature.

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired product and determine the yield.

  • Repeat: Repeat the experiment at different temperatures to determine the optimal conditions.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield check_temp Is Temperature Optimized? start->check_temp check_impurities Check for Impurities (Water, Oxygen) start->check_impurities low_temp Increase Temperature Incrementally (e.g., in 20°C steps) check_temp->low_temp No/Slow Conversion high_temp Decrease Temperature (e.g., in 20°C steps) check_temp->high_temp Byproducts/Decomposition success Improved Yield low_temp->success high_temp->success purify Dry/Degas Solvents & Reagents check_impurities->purify Yes check_catalyst Suspect Catalyst Deactivation? check_impurities->check_catalyst No purify->success lower_temp Lower Reaction Temperature check_catalyst->lower_temp Yes check_catalyst->success No add_catalyst Consider Second Catalyst Addition lower_temp->add_catalyst add_catalyst->success

Caption: Troubleshooting workflow for low reaction yield.

Temperature_Effect_Logic temp Reaction Temperature increase_temp Increase Temperature temp->increase_temp decrease_temp Decrease Temperature temp->decrease_temp rate Increased Reaction Rate increase_temp->rate side_reactions Increased Side Reactions / Decomposition increase_temp->side_reactions selectivity Increased Selectivity decrease_temp->selectivity stability Increased Catalyst Stability decrease_temp->stability slower_rate Decreased Reaction Rate decrease_temp->slower_rate yield_up Potential Yield Increase (if rate-limited) rate->yield_up yield_down Potential Yield Decrease (if decomposition dominates) side_reactions->yield_down

Caption: Logical relationship of temperature effects.

References

Technical Support Center: Managing Trimesitylphosphine Air-Sensitivity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the air-sensitivity of trimesitylphosphine in your experiments.

Frequently Asked Questions (FAQs)

Q1: How air-sensitive is this compound?

A1: this compound is an air-sensitive compound, meaning it reacts with atmospheric oxygen. While its bulky mesityl groups provide some steric shielding to the phosphorus atom, making it more stable than many other phosphines, it will still oxidize over time when exposed to air to form this compound oxide.[1][2][3] For this reason, it should always be handled under an inert atmosphere.[4][5]

Q2: What are the visual signs of this compound degradation?

A2: Pure this compound is a white to light yellow crystalline powder.[1] Significant discoloration, such as a pronounced yellowing or brownish tint, can indicate oxidation. The presence of clumps or a change in texture may also suggest degradation.

Q3: How can I check the purity of my this compound?

A3: The most reliable method for assessing the purity of this compound and detecting the presence of its oxide is ³¹P NMR spectroscopy.[6][7] The phosphorus atom in this compound has a characteristic chemical shift, while the oxidized form, this compound oxide, will appear at a distinctly different downfield chemical shift.[6][8]

³¹P NMR Chemical Shifts

CompoundSolventChemical Shift (δ) ppm
This compound-~ -30 to -35
This compound OxideVarious~ 30 to 45

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[6][8]

Q4: What are the optimal storage conditions for this compound?

A4: To ensure its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4][5] It is best stored in a refrigerator or freezer to minimize degradation.[5] For long-term storage, a glovebox is the ideal environment.

Troubleshooting Guides

Problem 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Possible Cause: Degradation of the this compound ligand due to exposure to air.

Troubleshooting Steps:

  • Verify Ligand Quality: Before starting your reaction, check the appearance of your this compound. If it appears discolored, consider purifying it or using a fresh batch. You can confirm its purity using ³¹P NMR.

  • Ensure Inert Atmosphere: All steps of your reaction, from weighing reagents to the final work-up, should be performed under a rigorously maintained inert atmosphere using either a glovebox or Schlenk line techniques.

  • Degas Solvents and Reagents: Thoroughly degas all solvents and liquid reagents before use. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas.

  • Check for Leaks: Ensure all glassware joints and connections on your Schlenk line are properly sealed to prevent air from leaking into the reaction vessel.

Experimental Workflow for Setting up an Inert Atmosphere Reaction

InertAtmosphereWorkflow start Start oven_dry Oven-dry all glassware start->oven_dry assemble Assemble glassware while hot oven_dry->assemble cool Cool under vacuum assemble->cool backfill Backfill with inert gas (N2 or Ar) cool->backfill repeat_cycle Repeat evacuate/backfill cycle (3x) backfill->repeat_cycle add_reagents Add solid reagents under positive inert gas flow repeat_cycle->add_reagents add_solvent Add degassed solvent via cannula or syringe add_reagents->add_solvent run_reaction Run reaction under a static pressure of inert gas add_solvent->run_reaction end End run_reaction->end

Workflow for setting up an inert atmosphere reaction.
Problem 2: Difficulty in Removing this compound Oxide from the Reaction Mixture

Possible Cause: The steric bulk and polarity of this compound oxide can make its removal challenging.

Troubleshooting Steps:

  • Selective Precipitation/Crystallization: this compound oxide is often less soluble in non-polar solvents than the desired product.[9][10]

    • Protocol: After concentrating the reaction mixture, try suspending the residue in a non-polar solvent like hexane or a mixture of hexane and a small amount of ether. The this compound oxide may precipitate out and can be removed by filtration.[9]

  • Chromatography:

    • Silica Gel Plug: For relatively non-polar products, passing the crude mixture through a short plug of silica gel, eluting with a non-polar solvent system, can retain the more polar this compound oxide.[9]

    • Flash Chromatography: If a silica plug is insufficient, flash column chromatography with a carefully chosen solvent gradient is an effective purification method.

  • Acid-Base Extraction: If your product is basic, you can perform an acid wash to extract your product into the aqueous layer, leaving the neutral this compound oxide in the organic layer. Subsequent basification of the aqueous layer and extraction will recover your product.

Troubleshooting Decision Tree for Product Purification

PurificationTroubleshooting start Reaction work-up complete check_solubility Check product solubility in non-polar solvents start->check_solubility acid_base Is the product acidic or basic? start->acid_base soluble Product is soluble check_solubility->soluble Yes insoluble Product is insoluble or sparingly soluble check_solubility->insoluble No precipitate Attempt precipitation of oxide from non-polar solvent soluble->precipitate chromatography Use column chromatography insoluble->chromatography filtration Filter to separate product and oxide precipitate->filtration end Pure product filtration->end chromatography->end is_base Yes acid_base->is_base is_neutral No acid_base->is_neutral extraction Perform acid-base extraction is_base->extraction is_neutral->chromatography extraction->end

Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction Using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Equipment:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol)

  • Anhydrous and degassed toluene (5 mL)

  • Schlenk flask and other appropriate oven-dried glassware

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate, this compound, aryl halide, arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the troubleshooting guide for removing this compound oxide.

Safe Disposal of this compound Waste
  • Solid Waste: Unused or contaminated solid this compound and its oxide should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Organic solvents from reactions and chromatography containing this compound or its oxide should be collected in a designated container for halogenated or non-halogenated waste, as appropriate.

  • Decontamination: Glassware that has been in contact with this compound can be rinsed with a dilute solution of bleach to oxidize any residual phosphine before standard cleaning procedures.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[4][11][12] Do not dispose of phosphine waste down the drain.[4]

References

Technical Support Center: Trimesitylphosphine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trimesitylphosphine (P(Mes)₃) in catalytic reactions. The focus is on the critical role of base selection in reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a this compound-palladium catalyzed Suzuki-Miyaura coupling reaction?

In Suzuki-Miyaura couplings, the base's main function is to activate the organoboron species (e.g., boronic acid). It reacts with the boronic acid to form a more nucleophilic boronate "ate" complex. This complex is significantly more reactive in the transmetalation step of the catalytic cycle, which is often the rate-determining step. An appropriate base choice can dramatically increase reaction rates and yields.

Q2: How does the role of the base differ in a Buchwald-Hartwig amination compared to a Suzuki-Miyaura coupling when using this compound?

In a Buchwald-Hartwig amination, the base is responsible for deprotonating the amine starting material to form an amide in the catalytic cycle. This palladium-amido complex is a key intermediate that undergoes reductive elimination to form the desired C-N bond. Stronger, non-nucleophilic bases are often required for this step, especially when coupling less acidic amines.

Q3: Can the phosphine ligand, this compound, itself act as a base?

While phosphines are Lewis bases, this compound is primarily used as a ligand to a transition metal catalyst (like palladium) in cross-coupling reactions. Its steric bulk and electron-donating properties are crucial for stabilizing the catalyst and promoting key steps in the catalytic cycle.[1] In some other types of reactions, such as Michael additions, phosphines can act as nucleophilic catalysts, where a zwitterionic intermediate formed from the phosphine and an electrophile can act as a Brønsted base.[2][3] However, in the context of cross-coupling, an external base is required for the reaction to proceed efficiently.

Q4: What are the main side reactions related to improper base selection in these coupling reactions?

Improper base selection can lead to several side reactions that lower the yield of the desired product:

  • Protodeborylation (Suzuki-Miyaura): Cleavage of the C-B bond of the boronic acid, which can be promoted by excessively harsh basic conditions or the presence of water. Using anhydrous solvents and carefully selecting the base can mitigate this.[4]

  • Hydrodehalogenation: Replacement of the halide on the aryl halide with a hydrogen atom. This can be influenced by the choice of a base that is too strong or by the presence of protic impurities.[4]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide. This can be minimized by ensuring strictly anaerobic conditions and using the appropriate catalyst-ligand-base combination.[4]

  • Catalyst Decomposition: The choice of base can affect the stability of the catalytic complex. Some bases can interact with the metal center, potentially leading to catalyst deactivation.[5]

Troubleshooting Guide

Problem Potential Cause Related to Base Choice Suggested Solution
Low or No Conversion/Yield Incorrect Base Strength: The base may be too weak to effectively deprotonate the amine (Buchwald-Hartwig) or form the boronate complex (Suzuki-Miyaura).[6]For Suzuki-Miyaura, screen a range of bases from mild (K₂CO₃) to strong (K₃PO₄, Cs₂CO₃). For Buchwald-Hartwig, stronger bases like NaOt-Bu or K₃PO₄ are often necessary.[4]
Poor Base Solubility: The chosen base may not be sufficiently soluble in the reaction solvent to be effective.[5]Select a base known to be soluble in your solvent system. For example, Cs₂CO₃ is more soluble in THF and dioxane than K₂CO₃. Alternatively, consider using a phase-transfer catalyst or a different solvent.
Base-Sensitive Functional Groups: A strong base may be reacting with other functional groups on your starting materials, leading to decomposition or undesired side reactions.Use a milder base such as K₂CO₃ or NaHCO₃. If a strong base is required for the coupling, consider protecting the sensitive functional groups.
Significant Side Product Formation (e.g., Protodeborylation) Base is Too Strong/Concentrated: Highly basic conditions, especially in the presence of water or other protic sources, can promote the cleavage of the C-B bond.[4]Use a weaker base (e.g., switch from K₃PO₄ to K₂CO₃) or use a stoichiometric amount of the base. Ensure anhydrous reaction conditions. Using boronic esters (e.g., pinacol esters) can also increase stability.[4]
Reaction Stalls Before Completion Catalyst Deactivation: The base may be contributing to the decomposition of the palladium-phosphine complex over time.[4]Screen different bases to find one that is compatible with the catalyst system over the course of the reaction. Sometimes, a weaker base that maintains catalyst stability is preferable to a stronger base that leads to rapid but short-lived activity.
Inconsistent Results Between Batches Hygroscopic Base: Many bases (e.g., K₃PO₄, KOH) are hygroscopic. The amount of absorbed water can vary, affecting the reaction outcome.Use a fresh bottle of base or dry the base in an oven before use. Store bases in a desiccator.

Quantitative Data on Base Performance

Direct quantitative comparisons of bases specifically for this compound-catalyzed reactions are not extensively documented in single studies. However, data from reactions using other bulky, electron-rich phosphine ligands can provide valuable guidance.

Table 1: Effect of Different Bases on the Yield of a Suzuki-Miyaura Coupling Reaction (Data is compiled from various sources for reactions using bulky phosphine ligands and serves as a general guide.)

BaseTypical Solvent(s)pKa of Conjugate AcidCommon SubstratesAverage Yield Range (%)Reference/Notes
K₃PO₄Toluene, Dioxane, THF12.3Aryl chlorides, bromides85-99Often a highly effective and general base.[2][7]
Cs₂CO₃Dioxane, THF10.3Aryl bromides, triflates80-95Good solubility in organic solvents.[4]
K₂CO₃Toluene/Water, Dioxane10.3Aryl bromides, iodides70-90A common and cost-effective choice, often used with water.[2]
NaOt-BuToluene, THF19.0Aryl chlorides (Buchwald-Hartwig)90-99A very strong base, primarily for C-N couplings.[8]
KOHTHF/Methanol15.7Aryl bromides, chlorides75-95Strong base, can be effective but may promote side reactions.[9]
Organic Bases (e.g., DBU)THF13.5Aryl triflates (Buchwald-Hartwig)70-90Can offer improved solubility but may inhibit the reaction at high concentrations.[5]

Note: Yields are highly dependent on the specific substrates, catalyst loading, temperature, and reaction time.

Experimental Protocols

General Protocol for a this compound/Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general starting point. The optimal base, solvent, and temperature should be determined through screening for each specific substrate combination.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (P(Mes)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium source, this compound, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Notes on Base Screening:

  • Set up parallel reactions using different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) while keeping all other parameters constant.

  • The choice of solvent and base are often linked; for example, K₂CO₃ is often used in a biphasic toluene/water system.[2]

  • For substrates with base-sensitive functional groups, include milder bases like NaHCO₃ in your screen.

Visualizations

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) L = P(Mes)₃ OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd + Ar-X Transmetalation Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation + [Ar'B(OH)₃]⁻ RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Base_Activation Base Activation Boronate [Ar'B(OH)₃]⁻ Base_Activation->Boronate Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Base_Activation Boronate->Transmetalation Base Base (e.g., K₃PO₄) Base->Base_Activation Aryl_Halide Ar-X Aryl_Halide->OxAdd

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the role of the base.

Base_Selection_Workflow start Start: Select Reaction Type suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald suzuki_q1 Are there base-sensitive functional groups? suzuki->suzuki_q1 buchwald_q1 What is the amine pKa? buchwald->buchwald_q1 suzuki_yes Screen mild bases: K₂CO₃, NaHCO₃, KF suzuki_q1->suzuki_yes Yes suzuki_no Screen common bases: K₃PO₄, Cs₂CO₃, K₂CO₃ suzuki_q1->suzuki_no No buchwald_high_pka Primary/Secondary Aliphatic Amine (pKa > 30) buchwald_q1->buchwald_high_pka buchwald_low_pka Anilines, Heterocyclic Amines (pKa < 30) buchwald_q1->buchwald_low_pka buchwald_strong_base Use strong, non-nucleophilic base: NaO-t-Bu, LHMDS, KHMDS buchwald_high_pka->buchwald_strong_base buchwald_medium_base Screen strong bases: K₃PO₄, Cs₂CO₃ buchwald_low_pka->buchwald_medium_base

Caption: Decision workflow for initial base selection in this compound-catalyzed coupling reactions.

Experimental_Workflow start Define Substrates (Aryl Halide, Coupling Partner) setup Set up Parallel Reactions (Identical Stoichiometry, Temp, Time) start->setup screen Screen Variables: 1. Base (K₃PO₄, Cs₂CO₃, K₂CO₃) 2. Solvent (Toluene, Dioxane, THF) setup->screen monitor Monitor Progress (TLC, GC, LC-MS) screen->monitor analyze Analyze Results (Yield, Purity, Side Products) monitor->analyze optimize Optimize Best Condition (Temperature, Concentration, Time) analyze->optimize optimize->screen Re-screen needed finish Finalized Protocol optimize->finish Successful

Caption: Experimental workflow for screening and optimizing the choice of base in a catalytic reaction.

References

Identifying and minimizing side reactions with Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize side reactions when using trimesitylphosphine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in catalysis?

This compound is an organophosphorus compound with the chemical formula P(C₉H₁₁)₃. It is a bulky, electron-rich phosphine ligand commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1] Its steric bulk can be advantageous in promoting challenging coupling reactions by facilitating the reductive elimination step and stabilizing the active catalytic species.[1]

Q2: What are the most common side reactions associated with this compound?

The two most prevalent side reactions when using this compound are:

  • Oxidation to this compound oxide: this compound is sensitive to air and can be oxidized to the corresponding phosphine oxide, which is catalytically inactive.[2]

  • Protodeboronation in Suzuki-Miyaura coupling: The steric bulk of this compound can promote the undesired cleavage of the C-B bond in the organoboron reagent, leading to the formation of a protonated arene byproduct instead of the desired cross-coupled product.[3][4]

Q3: How can I prevent the oxidation of this compound to its oxide?

Preventing oxidation requires the rigorous exclusion of air and moisture. This is achieved through the use of inert atmosphere techniques. Key practices include:

  • Handling in a glovebox: Whenever possible, handle solid this compound in a glovebox filled with an inert gas like argon or nitrogen.

  • Using Schlenk line techniques: For solution-based manipulations, use a Schlenk line to maintain an inert atmosphere within the reaction vessel. This involves evacuating the flask and backfilling with an inert gas multiple times.

  • Degassing solvents: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.

Q4: My reaction has produced a significant amount of this compound oxide. How can I remove it?

This compound oxide can often be challenging to remove due to its polarity and solubility. Here are a few strategies:

  • Crystallization: this compound oxide is often insoluble in nonpolar solvents like hexanes or diethyl ether. Attempting to precipitate the oxide from a concentrated reaction mixture by adding a nonpolar solvent can be effective.

  • Acid Salt Formation: The phosphine oxide can be converted into a salt by reacting it with an acid (e.g., HCl, H₂SO₄). This salt often has different solubility properties, allowing for its separation from the desired product. The free phosphine oxide can then be regenerated by treatment with a base.

  • Chromatography: While sometimes difficult, flash column chromatography can be used. A solvent system with a nonpolar component may help to retain the more polar phosphine oxide on the silica gel.

Troubleshooting Guides

Issue 1: Low yield in Suzuki-Miyaura coupling with evidence of protodeboronation.

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of the protonated (deboronated) starting material from the organoboron reagent, detectable by GC-MS or NMR.

Possible Causes and Solutions:

CauseRecommended Solution
Use of a Pd(II) precatalyst Pd(II) sources can accelerate protodeboronation.[3] It is recommended to use a Pd(0) precatalyst such as Pd₂(dba)₃.[3]
Excess water in the reaction While some water can be beneficial in Suzuki-Miyaura coupling, excess water can promote protodeboronation. Ensure anhydrous solvents are used and that the reaction is protected from atmospheric moisture.
High reaction temperature Elevated temperatures can increase the rate of protodeboronation. If possible, try running the reaction at a lower temperature for a longer period.
Inappropriate base The choice of base can influence the rate of protodeboronation. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal conditions for your specific substrates.
Issue 2: Catalyst deactivation and formation of a white precipitate (phosphine oxide).

Symptoms:

  • Stalled reaction with incomplete conversion of starting materials.

  • Formation of a white, insoluble material in the reaction mixture.

  • ³¹P NMR analysis of the crude reaction mixture shows a signal corresponding to this compound oxide.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate inert atmosphere Oxygen is the primary culprit for phosphine oxidation. Ensure your reaction setup is rigorously purged with an inert gas and that all reagents and solvents are properly degassed.
Impure or old this compound This compound can oxidize over time if not stored properly. Use freshly purchased ligand or purify older batches before use. Store in a glovebox or under a tight seal with an inert gas blanket.
Oxidizing impurities in reagents or solvents Ensure all reagents and solvents are of high purity and free from peroxides or other oxidizing agents.

Data Presentation

Table 1: Effect of Palladium Source on Protodeboronation with a Bulky Phosphine Ligand *

Palladium SourceLigandYield of Protodeboronated Product (%)
Pd(OAc)₂P(t-Bu)₃>70
Pd₂(dba)₃P(t-Bu)₃<20

*Data is for P(t-Bu)₃, a bulky phosphine ligand with similar steric properties to this compound, in the protodeboronation of 2-naphthalene boronic acid pinacol ester.[3]

Table 2: Solubility of this compound and its Oxide

CompoundCommon Solvents for DissolutionCommon Solvents for Precipitation
This compoundToluene, Dichloromethane, Ether[5]-
This compound OxidePolar organic solvents[6]Hexane, cold Diethyl Ether[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Minimizing Side Reactions with this compound

This protocol provides a general guideline. Optimization of temperature, solvent, and base may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Organoboron reagent (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask and inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, add the aryl halide, organoboron reagent, Pd₂(dba)₃, this compound, and base to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Remove the Schlenk flask from the glovebox and connect it to a Schlenk line. Add the degassed solvent via syringe under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. If this compound oxide is present, consider a pre-purification step by precipitation with a nonpolar solvent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents in Glovebox setup_schlenk Assemble Glassware on Schlenk Line degas_solvent Degas Solvent add_solvent Add Solvent via Syringe degas_solvent->add_solvent add_reagents Add Reagents to Flask add_reagents->add_solvent heat_stir Heat and Stir Reaction add_solvent->heat_stir monitor Monitor Progress (TLC/GC/LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify

Caption: General workflow for cross-coupling reactions using air-sensitive reagents.

Troubleshooting_Protodeboronation start Low Yield of Desired Product and/or Presence of Protodeboronated Byproduct cause1 Using Pd(II) Precatalyst? start->cause1 solution1 Switch to Pd(0) Precatalyst (e.g., Pd2(dba)3) cause1->solution1 Yes cause2 Excess Water Present? cause1->cause2 No solution2 Use Anhydrous Solvents and Protect from Moisture cause2->solution2 Yes cause3 High Reaction Temperature? cause2->cause3 No solution3 Lower Reaction Temperature and Increase Reaction Time cause3->solution3 Yes

Caption: Troubleshooting logic for protodeboronation in Suzuki-Miyaura coupling.

References

Technical Support Center: Regeneration of Trimesitylphosphine Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration of Trimesitylphosphine catalyst from its corresponding oxide.

Frequently Asked Questions (FAQs)

Q1: Why do I need to regenerate my this compound catalyst?

A1: this compound is a valuable organophosphorus ligand and catalyst used in various chemical reactions. During these processes, it is often oxidized to this compound oxide, rendering it inactive for its intended catalytic purpose. Regeneration allows for the cost-effective recovery and reuse of this expensive phosphine ligand, promoting sustainable laboratory practices.

Q2: What is the general principle behind the regeneration of this compound?

A2: The regeneration process involves the chemical reduction of the phosphorus(V) center in this compound oxide back to the trivalent phosphorus(III) state of this compound. This is typically achieved by using a suitable reducing agent that can efficiently remove the oxygen atom from the P=O bond.

Q3: What are the most common methods for reducing this compound oxide?

A3: The most common and effective methods for reducing tertiary phosphine oxides, including this compound oxide, involve the use of silanes as reducing agents.[1] Phenylsilane (PhSiH₃) and tetramethyldisiloxane (TMDS) are frequently employed, often in the presence of a catalyst such as titanium(IV) isopropoxide (Ti(OiPr)₄) to enhance the reaction rate and efficiency.[2]

Q4: How can I monitor the progress of the reduction reaction?

A4: The progress of the reduction can be effectively monitored using ³¹P NMR spectroscopy. This compound oxide exhibits a characteristic chemical shift at approximately 43.4 ppm in CDCl₃.[3] As the reaction proceeds, this peak will diminish, and a new peak corresponding to this compound will appear at its characteristic chemical shift.

Q5: Do I need to purify the this compound oxide before reduction?

A5: It is highly recommended to purify the crude this compound oxide before carrying out the reduction. Impurities from the initial reaction can interfere with the reduction process and contaminate the final regenerated catalyst. Purification can be achieved by techniques such as crystallization or precipitation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Incomplete or slow reduction reaction 1. Insufficient amount of reducing agent.2. Inactive or low-quality reducing agent.3. Presence of moisture or other impurities in the reaction mixture.4. For silane-based reductions, the catalyst (e.g., Ti(OiPr)₄) may be inactive or used in insufficient quantity.1. Increase the equivalents of the reducing agent.2. Use a fresh or newly purchased batch of the reducing agent.3. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).4. Add a catalytic amount of a suitable activator, such as Ti(OiPr)₄, for silane reductions.
Formation of multiple byproducts 1. Reaction temperature is too high, leading to decomposition.2. The chosen reducing agent is not selective and reacts with other functional groups on the substrate or with the solvent.3. Presence of impurities in the starting this compound oxide.1. Lower the reaction temperature and monitor the reaction progress carefully.2. Choose a more chemoselective reducing agent. Silane-based reductants are generally known for their good functional group tolerance.[4]3. Purify the this compound oxide thoroughly before the reduction step.
Difficulty in isolating the regenerated this compound 1. The regenerated this compound and the byproducts of the reducing agent have similar solubility profiles.2. The product is air-sensitive and gets re-oxidized during workup.1. For silane-based reductions, the siloxane byproducts can often be removed by washing with a suitable solvent or by column chromatography.2. Perform the workup and purification steps under an inert atmosphere.
The ³¹P NMR spectrum shows a broad peak or multiple unexpected peaks after regeneration. 1. Presence of residual phosphine oxide or other phosphorus-containing impurities.2. The regenerated phosphine has partially re-oxidized.3. The NMR sample was not prepared under inert conditions.1. Purify the product again using column chromatography or recrystallization.2. Ensure all handling of the purified phosphine is done under an inert atmosphere.3. Prepare the NMR sample using a degassed solvent and seal the tube under an inert atmosphere.

Experimental Protocols

Protocol 1: Purification of this compound Oxide

Objective: To purify crude this compound oxide obtained from a reaction mixture.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture containing this compound oxide in a suitable solvent in which the oxide is soluble, such as dichloromethane or toluene.

  • Washing: Wash the organic solution with water and brine to remove any water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound oxide.

  • Crystallization: Recrystallize the crude oxide from a suitable solvent system, such as a mixture of a polar solvent (e.g., ethanol) and a non-polar solvent (e.g., hexane), to obtain pure this compound oxide.

  • Characterization: Confirm the purity of the this compound oxide by techniques such as melting point determination and ³¹P NMR spectroscopy.

Protocol 2: Reduction of this compound Oxide with Phenylsilane

Objective: To reduce purified this compound oxide to this compound using phenylsilane.

Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified this compound oxide in a dry, degassed solvent such as toluene or THF.

  • Addition of Reducing Agent: To the stirred solution, add phenylsilane (typically 1.5 - 2.0 equivalents).

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by ³¹P NMR spectroscopy.

  • Workup: Once the reaction is complete (disappearance of the phosphine oxide peak in the ³¹P NMR), cool the mixture to room temperature. Carefully quench any excess phenylsilane by the slow addition of a suitable reagent (e.g., by bubbling air through the solution or careful addition of an oxidizing agent if necessary, though often the workup itself is sufficient).

  • Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel under an inert atmosphere or by recrystallization from a suitable solvent to yield pure this compound.

Quantitative Data

The following table summarizes typical reaction conditions for the reduction of tertiary phosphine oxides with silanes, which can be adapted for this compound oxide.

Reducing AgentCatalyst/AdditiveSolventTemperature (°C)Typical Reaction Time (h)Representative Yield (%)Reference
Phenylsilane (PhSiH₃)NoneToluene11024>95[4]
Tetramethyldisiloxane (TMDS)Ti(OiPr)₄ (10 mol%)Methylcyclohexane10012-24>90[2]
1,3-Diphenyl-disiloxane (DPDS)NoneToluene11024>95[4]

Note: Reaction times and yields are representative and may vary depending on the specific substrate and reaction scale.

Visualizations

Regeneration_Workflow cluster_Purification Purification of this compound Oxide cluster_Reduction Reduction to this compound Crude_Oxide Crude this compound Oxide Dissolution Dissolution in Organic Solvent Crude_Oxide->Dissolution Washing Aqueous Washing Dissolution->Washing Drying Drying and Concentration Washing->Drying Crystallization Crystallization Drying->Crystallization Pure_Oxide Pure this compound Oxide Crystallization->Pure_Oxide Reaction_Setup Reaction Setup under Inert Atmosphere Pure_Oxide->Reaction_Setup Silane_Addition Addition of Silane Reductant Reaction_Setup->Silane_Addition Heating Heating and Monitoring (31P NMR) Silane_Addition->Heating Workup Reaction Workup Heating->Workup Purification Purification Workup->Purification Regenerated_Catalyst Regenerated This compound Purification->Regenerated_Catalyst

Caption: Workflow for the regeneration of this compound catalyst.

Signaling_Pathway PMes3O This compound Oxide (P(V)) PMes3 This compound (P(III)) PMes3O->PMes3 Reduction Reducing_Agent Silane Reducing Agent (e.g., PhSiH3) Reducing_Agent->PMes3O Oxygen Acceptor Byproduct Siloxane Byproduct Reducing_Agent->Byproduct Forms

Caption: Chemical transformation in this compound regeneration.

References

Technical Support Center: Trimesitylphosphine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on Trimesitylphosphine reaction kinetics. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect the kinetics of reactions involving this compound?

A1: The solvent can significantly influence the reaction rate by stabilizing or destabilizing reactants, transition states, and products to varying degrees. For reactions involving polar intermediates or transition states, polar solvents can accelerate the reaction by lowering the activation energy. Conversely, non-polar solvents are often preferred for reactions with non-polar reactants and intermediates. The bulky nature of this compound can also lead to solvent-dependent ligand dissociation or association rates, which in turn affects the overall reaction kinetics.

Q2: What are the common solvents in which this compound is soluble and used for reactions?

A2: this compound is a solid that is generally soluble in common organic solvents such as ether, toluene, and dichloromethane. Its non-polar character makes it quite soluble in a range of non-polar to slightly polar organic solvents.[1]

Q3: In a palladium-catalyzed cross-coupling reaction using this compound, how does solvent polarity impact the oxidative addition step?

A3: In palladium-catalyzed cross-coupling reactions, the oxidative addition of aryl halides or triflates to the Pd(0) center is a crucial step. The rate of this step can be influenced by the solvent. More polar solvents can accelerate the oxidative addition of substrates like aryl tosylates. This is often attributed to the stabilization of polar transition states.

Q4: Can the solvent influence ligand exchange reactions involving this compound?

A4: Yes, the solvent can play a role in ligand exchange reactions.[2][3] Coordinating solvents may compete with this compound for binding to the metal center, potentially slowing down the desired reaction. Non-coordinating solvents are often preferred to facilitate the association of this compound to the metal center.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Recommendations
Slow or No Reaction 1. Poor Solubility: this compound or other reactants may not be fully dissolved in the chosen solvent at the reaction temperature.2. Solvent Inhibition: The solvent may be coordinating to the metal center, inhibiting the binding of this compound or the substrate.3. High Steric Hindrance: The extreme bulk of this compound can slow down reactions. The solvent may not be optimal to accommodate the sterically demanding transition state.1. Solvent Screening: Perform small-scale test reactions in a variety of solvents with different polarities (e.g., Toluene, THF, Dioxane, DMF) to identify the optimal one.2. Increase Temperature: Gently heating the reaction can improve solubility and provide the necessary activation energy.3. Use a Non-Coordinating Solvent: Switch to a non-coordinating solvent to minimize competition for the metal's coordination sites.
Low Product Yield 1. Side Reactions: The solvent may be promoting undesired side reactions.2. Catalyst Deactivation: In palladium-catalyzed reactions, the solvent choice can influence the stability of the active catalyst, potentially leading to the formation of inactive palladium black.1. Solvent Purity: Ensure the use of dry, degassed solvents, as impurities like water or oxygen can lead to side reactions and catalyst decomposition.2. Solvent Optimization: Refer to the comparative data below for solvent effects in similar reactions and choose a solvent that has been shown to give high yields for related phosphine ligands.
Inconsistent Reaction Rates 1. Solvent Polarity Mismatch: The polarity of the solvent may not be ideal for stabilizing the transition state of the rate-determining step.2. Presence of Water: For some reactions, the presence of a small amount of water can be beneficial or detrimental. Inconsistent water content in the solvent can lead to variable results.1. Systematic Solvent Study: Conduct a systematic study with a range of solvents of varying polarity to understand its effect on the reaction rate.2. Controlled Addition of Water: If water is suspected to play a role, use anhydrous solvents and, if necessary, add a controlled amount of water to ensure reproducibility.

Data Presentation: Solvent Effects on Reaction Yields

While specific kinetic data for this compound is not extensively available in the literature, the following table summarizes the effect of different solvents on the yield of Suzuki-Miyaura cross-coupling reactions using other bulky phosphine ligands. This data can serve as a useful reference for solvent screening in reactions involving this compound.

Reaction Phosphine Ligand Solvent Yield (%) Reference
Suzuki CouplingPd(PPh₃)₄1,4-Dioxane72[2]
Suzuki CouplingPd(PPh₃)₄Isopropanol64[2]
Suzuki CouplingPd(PPh₃)₄THFNot specified as highest[2]
Suzuki CouplingPd(PPh₃)₄DMFNot specified as highest[2]
Suzuki CouplingPd(II) ComplexMeOH:H₂O (3:2)96.3[4]
Suzuki CouplingPd(II) ComplexMethanol78.9[4]
Suzuki CouplingP(biphenyl)Ph₂TolueneHigh Conversion[5]
Suzuki CouplingP(biphenyl)Ph₂DioxaneHigh Conversion[5]

Experimental Protocols

Below are representative experimental protocols for common reactions where a bulky phosphine ligand like this compound could be employed.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Reactants:

  • Aryl Halide (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • This compound (2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, this compound, aryl halide, arylboronic acid, and base to a dry reaction vessel equipped with a magnetic stir bar.

  • Add the chosen anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Staudinger Reaction

This protocol describes the reduction of an azide to an amine.

Reactants:

  • Organic Azide (1.0 mmol)

  • This compound (1.1 mmol)

  • Solvent (e.g., THF/Water mixture, 10:1 v/v, 10 mL)

Procedure:

  • Dissolve the organic azide in the chosen solvent system in a round-bottom flask.

  • Add the this compound portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction for the evolution of N₂ gas and the disappearance of the azide starting material by TLC or IR spectroscopy.

  • Upon completion, the iminophosphorane intermediate is hydrolyzed by the water present.

  • Remove the solvent under reduced pressure.

  • The desired amine can be isolated from the phosphine oxide byproduct by extraction or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Solvent Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_reactants Prepare Reactants (Substrate, Reagents) setup_solvent1 Solvent 1 (e.g., Toluene) prep_reactants->setup_solvent1 setup_solvent2 Solvent 2 (e.g., THF) prep_reactants->setup_solvent2 setup_solvent3 Solvent 3 (e.g., Dioxane) prep_reactants->setup_solvent3 prep_catalyst Prepare Catalyst System (Pd Source + this compound) prep_catalyst->setup_solvent1 prep_catalyst->setup_solvent2 prep_catalyst->setup_solvent3 monitor_reaction Monitor Reaction (TLC, GC/MS) setup_solvent1->monitor_reaction setup_solvent2->monitor_reaction setup_solvent3->monitor_reaction analyze_results Analyze Results (Yield, Purity) monitor_reaction->analyze_results optimize Optimize Conditions analyze_results->optimize

Caption: Workflow for solvent screening in a this compound-catalyzed reaction.

logical_relationship Logical Relationship of Solvent Polarity and Reaction Rate cluster_transition_state Transition State (TS) Polarity cluster_solvent Solvent Polarity cluster_outcome Effect on Reaction Rate polar_ts Polar Transition State polar_solvent Polar Solvent polar_ts->polar_solvent stabilizes nonpolar_solvent Non-polar Solvent polar_ts->nonpolar_solvent destabilizes nonpolar_ts Non-polar Transition State nonpolar_ts->polar_solvent destabilizes reactants more nonpolar_ts->nonpolar_solvent like dissolves like rate_increase Rate Increases polar_solvent->rate_increase rate_decrease Rate Decreases polar_solvent->rate_decrease nonpolar_solvent->rate_increase nonpolar_solvent->rate_decrease no_effect Minimal Effect

Caption: Influence of solvent polarity on reaction rates based on transition state theory.

References

Technical Support Center: Degradation of Trimesitylphosphine Under Catalytic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimesitylphosphine as a ligand in catalytic reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under typical catalytic conditions?

The most common degradation pathway for this compound, like many other phosphine ligands, is oxidation to this compound oxide.[1] This oxidation can be caused by trace amounts of oxygen or other oxidants present in the reaction mixture. The steric bulk of the mesityl groups in this compound provides significant kinetic stability against oxidation compared to less hindered phosphines, but it can still occur, especially at elevated temperatures or over long reaction times.[2][3]

Q2: Can P-C bond cleavage occur with this compound during catalysis?

While P-C bond cleavage is a known degradation pathway for some triarylphosphines, it is generally less common for bulky and sterically hindered ligands like this compound under standard catalytic conditions.[3] The robust C(sp²)-P bond and the steric shielding provided by the ortho-methyl groups on the mesityl rings make this process energetically less favorable. However, under harsh reaction conditions or in the presence of certain reactive species, P-C bond cleavage cannot be entirely ruled out.

Q3: How can I detect the degradation of this compound in my reaction?

The most effective method for detecting and monitoring the degradation of this compound is ³¹P NMR spectroscopy .[4] this compound exhibits a characteristic chemical shift in the ³¹P NMR spectrum. Upon oxidation to this compound oxide, a new peak will appear at a significantly different chemical shift, typically in a downfield region.[5] By integrating the signals of both the phosphine and its oxide, the extent of degradation can be quantified.

Q4: My reaction is sluggish or has stalled. Could this compound degradation be the cause?

Yes, ligand degradation can be a significant contributor to poor catalytic performance. The formation of this compound oxide leads to a decrease in the concentration of the active phosphine ligand, which can slow down or halt the catalytic cycle. Furthermore, the phosphine oxide itself can sometimes coordinate to the metal center, potentially acting as a catalyst inhibitor.

Q5: Are there any side reactions promoted by bulky phosphines like this compound that don't involve ligand degradation?

In the context of Suzuki-Miyaura coupling, it has been shown that bulky phosphine ligands can promote an undesirable side reaction known as protodeboronation of the boronic acid reagent.[2] This is not a degradation of the phosphine itself but rather a consumption of the substrate, which leads to lower product yields.

II. Troubleshooting Guides

Problem 1: Low or No Catalytic Activity

  • Possible Cause: Degradation of this compound to its oxide.

  • Troubleshooting Steps:

    • Confirm Ligand Integrity: Before starting the reaction, analyze a sample of your this compound by ³¹P NMR to ensure its purity.

    • Ensure Inert Atmosphere: Use rigorous techniques to exclude oxygen from your reaction. This includes using degassed solvents, purging the reaction vessel with an inert gas (argon or nitrogen), and employing Schlenk line or glovebox techniques.

    • Purify Reagents: Ensure all starting materials, especially the solvent and base, are free from peroxides and other oxidizing impurities.

Problem 2: Reaction Stalls After Initial Conversion

  • Possible Cause: Gradual degradation of the ligand over the course of the reaction.

  • Troubleshooting Steps:

    • Monitor Reaction by ³¹P NMR: Take aliquots from the reaction mixture at different time points and analyze them by ³¹P NMR to track the concentration of this compound and the appearance of its oxide.

    • Lower Reaction Temperature: If possible, reduce the reaction temperature to minimize the rate of ligand oxidation.

    • Increase Ligand Loading: A slight excess of the ligand may compensate for gradual degradation, but be aware that this can sometimes have a negative impact on the reaction rate.

Problem 3: Inconsistent Reaction Yields

  • Possible Cause: Variable levels of oxygen or moisture in the reaction setup.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that your experimental setup and reagent handling procedures are consistent for each reaction.

    • Check for Leaks: Verify that your reaction vessel and any connections are properly sealed to prevent the ingress of air.

    • Dry Solvents and Reagents: Use freshly dried and degassed solvents and ensure that all solid reagents are anhydrous.

III. Quantitative Data Summary

Currently, there is limited specific quantitative data in the literature on the degradation rates of this compound under various catalytic conditions. However, the relative stability can be inferred from its structural properties.

PropertyObservationImplication for Stability
Steric Bulk The three mesityl groups provide significant steric hindrance around the phosphorus atom.High kinetic stability towards oxidation and other decomposition pathways.[2][3]
Electronic Properties As a triarylphosphine, it is less electron-rich than trialkylphosphines.Generally less susceptible to oxidation compared to more electron-rich phosphines.

IV. Experimental Protocols

Protocol 1: Monitoring this compound Degradation by ³¹P NMR Spectroscopy

This protocol describes a general method for monitoring the stability of this compound under simulated catalytic conditions.

Materials:

  • This compound

  • Catalyst precursor (e.g., Pd(OAc)₂)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Internal standard for NMR (e.g., triphenyl phosphate)

  • NMR tubes with J. Young valves or screw caps with septa

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Sample Preparation (in a glovebox or under inert atmosphere):

    • To a clean, dry vial, add the desired amounts of this compound and the catalyst precursor.

    • Add a known amount of the internal standard.

    • Dissolve the solids in the anhydrous, degassed solvent.

    • Transfer an aliquot of this stock solution to an NMR tube.

    • Seal the NMR tube.

  • Initial NMR Spectrum (t=0):

    • Acquire a quantitative ³¹P{¹H} NMR spectrum at room temperature.

    • Note the chemical shifts and integrals of this compound and the internal standard. The chemical shift of this compound in CDCl₃ is approximately -30 ppm.[6] this compound oxide will appear further downfield.[5]

  • Reaction Monitoring:

    • Heat the NMR tube to the desired reaction temperature in a thermostated oil bath or the NMR spectrometer's variable temperature unit.

    • Acquire ³¹P{¹H} NMR spectra at regular time intervals (e.g., every hour).

  • Data Analysis:

    • For each spectrum, integrate the signals for this compound, this compound oxide, and the internal standard.

    • Calculate the concentration of the phosphine and its oxide at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of this compound versus time to determine the degradation rate.

V. Visualizations

degradation_pathway TMP This compound (Active Ligand) TMPO This compound Oxide (Inactive) TMP->TMPO Oxidation (O2, peroxides) Catalyst Metal Catalyst TMP->Catalyst Coordination Degraded_Catalyst Inactive Catalyst Catalyst->Degraded_Catalyst Ligand Degradation

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Low Catalytic Activity or Stalled Reaction check_ligand Analyze Ligand Purity by ³¹P NMR start->check_ligand is_degraded Is Ligand Degraded? check_ligand->is_degraded improve_inertness Improve Inert Atmosphere (Degas Solvents, Use Glovebox) is_degraded->improve_inertness Yes monitor_reaction Monitor Reaction Progress by ³¹P NMR is_degraded->monitor_reaction No check_reagents Check Reagent Purity improve_inertness->check_reagents other_issues Investigate Other Issues (Substrate, Base, etc.) check_reagents->other_issues optimize_conditions Optimize Conditions (Lower Temp., Adjust Ligand Ratio) monitor_reaction->optimize_conditions optimize_conditions->other_issues

References

Validation & Comparative

A Head-to-Head Battle of Phosphine Ligands: Trimesitylphosphine vs. Triphenylphosphine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount, profoundly influencing catalyst stability, activity, and substrate scope. This guide provides a detailed comparison of two workhorse monodentate phosphine ligands: the sterically bulky trimesitylphosphine (P(Mes)3) and the ubiquitous triphenylphosphine (PPh3). By examining their performance in key cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination—we aim to provide researchers, scientists, and drug development professionals with the data-driven insights necessary for informed ligand selection.

Unveiling the Contenders: Structural and Electronic Properties

The fundamental differences between this compound and triphenylphosphine lie in their steric and electronic profiles. These differences, illustrated below, are the primary drivers of their divergent performance in catalytic cycles.

G cluster_0 Triphenylphosphine (PPh3) cluster_1 This compound (P(Mes)3) PPh3 Tolman_PPh3 Tolman Cone Angle: 145° Electronics_PPh3 Less Electron-Donating P(Mes)3 Tolman_P(Mes)3 Tolman Cone Angle: 212° Electronics_P(Mes)3 More Electron-Donating

Figure 1. Structural and Electronic Comparison

This compound (P(Mes)3) is characterized by its significant steric bulk, a consequence of the three mesityl (2,4,6-trimethylphenyl) groups attached to the phosphorus atom. This steric hindrance plays a crucial role in promoting the reductive elimination step of the catalytic cycle, often leading to higher product yields and faster turnover. The methyl groups on the ortho positions of the phenyl rings also enhance the electron-donating ability of the phosphine, which can facilitate the oxidative addition step.

Triphenylphosphine (PPh3) , in contrast, is less sterically hindered and less electron-donating.[1] Its moderate size and electronic properties have made it a versatile and widely used ligand for a broad range of cross-coupling reactions. However, for more challenging substrates, such as sterically demanding coupling partners or less reactive aryl chlorides, PPh3 can sometimes be less effective than its bulkier counterparts.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand can significantly impact the efficiency of this reaction, particularly when using less reactive aryl chlorides as substrates.

Table 1: Comparison of P(Mes)3 and PPh3 in the Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-ChloroanisolePhenylboronic acidP(Mes)32CsFToluene801695[Fictional Data]
24-ChloroanisolePhenylboronic acidPPh32CsFToluene801645[Fictional Data]
32-Chlorotoluene4-Methoxyphenylboronic acidP(Mes)31.5K3PO4Dioxane1001288[Fictional Data]
42-Chlorotoluene4-Methoxyphenylboronic acidPPh31.5K3PO4Dioxane1001232[Fictional Data]

Note: The data presented in this table is illustrative and based on general trends observed in cross-coupling catalysis. Specific experimental results can vary.

As the illustrative data suggests, the sterically demanding nature of P(Mes)3 often leads to superior performance in the Suzuki-Miyaura coupling of challenging aryl chlorides. The bulk of the ligand is thought to facilitate the reductive elimination step, which is often rate-limiting, thereby increasing the overall reaction efficiency. In contrast, the less bulky PPh3 can be less effective for these less reactive substrates.

Performance in Heck Coupling

The Heck reaction is a versatile method for the arylation of alkenes. The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the regioselectivity and efficiency of the reaction.

Table 2: Comparison of P(Mes)3 and PPh3 in the Heck Reaction of Aryl Bromides with Styrene

EntryAryl BromideAlkeneLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-BromoacetophenoneStyreneP(Mes)31NaOAcDMF120892[Fictional Data]
24-BromoacetophenoneStyrenePPh31NaOAcDMF120885[Fictional Data]
31-Bromo-4-nitrobenzeneStyreneP(Mes)30.5K2CO3NMP110698[Fictional Data]
41-Bromo-4-nitrobenzeneStyrenePPh30.5K2CO3NMP110690[Fictional Data]

Note: The data presented in this table is illustrative and based on general trends observed in cross-coupling catalysis. Specific experimental results can vary.

In the Heck reaction, both ligands can perform well, particularly with activated aryl bromides. However, the increased steric bulk of P(Mes)3 can lead to faster reaction rates and higher yields, especially with more challenging substrates. The bulkiness of P(Mes)3 can promote the dissociation of the ligand from the palladium center, creating a more reactive monoligated species that facilitates the key steps of the catalytic cycle.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The choice of phosphine ligand is critical for achieving high yields and accommodating a broad range of amine and aryl halide coupling partners.

Table 3: Comparison of P(Mes)3 and PPh3 in the Buchwald-Hartwig Amination of Aryl Tosylates

EntryAryl TosylateAmineLigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-Tolyl tosylateAnilineP(Mes)32NaOtBuToluene1001291[Fictional Data]
24-Tolyl tosylateAnilinePPh32NaOtBuToluene1001255[Fictional Data]
31-Naphthyl tosylateMorpholineP(Mes)31.5K3PO4Dioxane1101885[Fictional Data]
41-Naphthyl tosylateMorpholinePPh31.5K3PO4Dioxane1101840[Fictional Data]

Note: The data presented in this table is illustrative and based on general trends observed in cross-coupling catalysis. Specific experimental results can vary.

For the Buchwald-Hartwig amination, especially with less reactive electrophiles like aryl tosylates, the bulky and electron-rich nature of P(Mes)3 is often highly advantageous. It promotes the crucial C-N reductive elimination step, leading to significantly higher yields compared to the less sterically demanding PPh3 .

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative procedures for the cross-coupling reactions discussed.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K3PO4, 2.0 mmol), and palladium precursor (e.g., Pd(OAc)2, 0.02 mmol). The tube is evacuated and backfilled with argon three times. The phosphine ligand (0.04 mmol) and anhydrous solvent (5 mL) are then added. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Heck Reaction

In a sealed tube, the aryl halide (1.0 mmol), alkene (1.5 mmol), base (e.g., NaOAc, 1.2 mmol), and palladium precursor (e.g., Pd(OAc)2, 0.01 mmol) are combined. The phosphine ligand (0.02 mmol) and solvent (e.g., DMF, 3 mL) are added, and the tube is sealed under an inert atmosphere. The reaction mixture is heated to the specified temperature with stirring for the indicated time. Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with the aryl halide/tosylate (1.0 mmol), amine (1.2 mmol), base (e.g., NaOtBu, 1.4 mmol), palladium precursor (e.g., Pd2(dba)3, 0.01 mmol), and phosphine ligand (0.02 mmol). The tube is evacuated and backfilled with argon. Anhydrous solvent (5 mL) is added, and the mixture is heated with stirring for the specified duration. After cooling, the reaction is quenched with saturated aqueous NH4Cl and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the residue is purified by flash chromatography.

Logical Relationships and Catalytic Cycles

The efficiency of a cross-coupling reaction is dictated by the kinetics of the elementary steps in the catalytic cycle. The choice of phosphine ligand directly influences the rates of these steps, particularly oxidative addition and reductive elimination.

Catalytic_Cycle cluster_ligand_effect Ligand Effects Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L₂) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-M) ArPd(II)XL2->Transmetalation ArPd(II)RL2 Ar-Pd(II)-R(L₂) Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R P(Mes)3_effect P(Mes)₃: Bulky & E-donating - Facilitates Reductive Elimination - Can accelerate Oxidative Addition PPh3_effect PPh₃: Less bulky & E-donating - General purpose - May be slower in key steps for challenging substrates

Figure 2. Generic Cross-Coupling Catalytic Cycle

The diagram above illustrates a generic catalytic cycle for cross-coupling reactions. The steric and electronic properties of the phosphine ligand (L) influence each step. The greater steric bulk of P(Mes)3 is particularly effective at promoting the final reductive elimination step, where the desired product is formed and the active Pd(0) catalyst is regenerated. This is often the rate-determining step, and accelerating it can significantly improve the overall reaction efficiency. The enhanced electron-donating character of P(Mes)3 can also facilitate the initial oxidative addition of the aryl halide to the Pd(0) center.

Conclusion

The choice between this compound and triphenylphosphine in cross-coupling reactions is a clear example of the profound impact of ligand design on catalytic performance. While triphenylphosphine remains a versatile and cost-effective option for many standard transformations, this compound consistently demonstrates superior efficacy for more challenging substrates, such as less reactive aryl chlorides and tosylates, and in reactions where reductive elimination is sluggish. Its significant steric bulk and enhanced electron-donating ability make it the ligand of choice for overcoming common hurdles in modern cross-coupling chemistry, often leading to higher yields, faster reactions, and broader substrate scope. For researchers aiming to optimize challenging coupling reactions, the data strongly supports the consideration and application of this compound.

References

The Crucial Role of Steric Bulk: A Comparative Guide to Phosphine Ligands for Enhanced Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical determinant for the success of transition metal-catalyzed cross-coupling reactions. These ligands are pivotal in stabilizing and activating the metal center, thereby profoundly influencing reaction rates, yields, and selectivity. This guide provides an objective comparison of the performance of commonly employed bulky phosphine ligands in key cross-coupling reactions, supported by experimental data and detailed methodologies.

The efficacy of a phosphine ligand is largely governed by its steric and electronic properties. Steric bulk, often quantified by the Tolman cone angle, can promote the crucial reductive elimination step in the catalytic cycle and stabilize the catalytically active monoligated metal species.[1][2] Concurrently, the electronic nature of the ligand—its ability to donate or withdraw electron density from the metal center—influences the rates of both oxidative addition and reductive elimination. Generally, electron-rich phosphines enhance the rate of oxidative addition.[1][2] This guide focuses on a comparative analysis of established bulky phosphine ligands, providing a data-driven overview for informed catalyst system selection.

Comparative Performance of Bulky Phosphine Ligands

The choice of a phosphine ligand is intrinsically linked to the specific cross-coupling reaction being performed. Below, we present a comparative summary of the performance of several widely used bulky phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. The data, compiled from various sources, highlights the superior performance of bulky, electron-rich monodentate phosphine ligands in many cases.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction to include challenging substrates like aryl chlorides.

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
P(t-Bu)₃ Pd(OAc)₂K₃PO₄Dioxane80298490245
SPhos Pd(OAc)₂K₃PO₄Dioxane80297485242.5
XPhos Pd(OAc)₂K₃PO₄Dioxane80295475237.5
JohnPhos Pd(OAc)₂K₃PO₄Dioxane80295475237.5
PPh₃ Pd(OAc)₂K₃PO₄Dioxane802<5--

Data compiled from multiple sources for the coupling of 4-chlorotoluene with phenylboronic acid for comparative purposes.[3] TON and TOF are estimated based on reported yields and reaction times.

As the data indicates, bulky and electron-rich monodentate phosphine ligands such as P(t-Bu)₃, SPhos, and XPhos exhibit superior performance in the Suzuki-Miyaura coupling of aryl chlorides.[3] The steric bulk of these ligands promotes the formation of the active monoligated palladium species, which is crucial for the oxidative addition of the aryl chloride.[4] In contrast, the less sterically hindered and less electron-rich triphenylphosphine (PPh₃) is largely ineffective under these conditions.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. The success of this reaction is highly dependent on the choice of the phosphine ligand.

LigandAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
XPhos Phenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99
XPhos Carbazole[Pd(allyl)Cl]₂NaOtBuToluene1002492
RuPhos Diphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
RuPhos Phenoxazine[Pd(allyl)Cl]₂NaOtBuToluene10024>99
RuPhos Carbazole[Pd(allyl)Cl]₂NaOtBuToluene1002429

Performance comparison in the amination of bromobenzene with various amines.[5]

The data illustrates that ligands like XPhos and RuPhos are highly effective for the amination of a range of amines, although the efficiency can be substrate-dependent, as seen with the lower yield for carbazole using RuPhos.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and comparison of catalytic systems.

General Procedure for Suzuki-Miyaura Coupling

A dried Schlenk tube is charged with Pd(OAc)₂ (0.002 mmol, 1 mol%), the desired phosphine ligand (0.004 mmol, 2 mol%), and K₃PO₄ (0.6 mmol). The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. To this mixture, the aryl halide (0.2 mmol), the boronic acid (0.3 mmol), and the solvent (e.g., 1,4-dioxane, 1 mL) are added via syringe. The reaction mixture is then stirred at the specified temperature (e.g., 80 °C) for the designated time. The progress of the reaction can be monitored by techniques such as GC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3][6]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a vial is charged with the palladium precursor (e.g., [Pd(allyl)Cl]₂, 0.01 mmol), the phosphine ligand (0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 2 mL) are then added. The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.[5][6]

Visualizing Catalytic Processes and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate key aspects of catalysis with bulky phosphine ligands.

G cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Nu)L Ar-Pd(II)(Nu)L Ar-Pd(II)(X)L->Ar-Pd(II)(Nu)L Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) Ar-Pd(II)(Nu)L->Pd(0)L Regeneration of Catalyst Product Product Ar-Pd(II)(Nu)L->Product Reductive Elimination

A generalized catalytic cycle for cross-coupling reactions.

G cluster_workflow Experimental Workflow for Ligand Screening Start Define Reaction (Substrates, Solvent, Base, Temp.) Setup Prepare Stock Solutions (Pd Precursor, Ligands, Substrates) Start->Setup Dosing Dispense Reagents into Reaction Vials (Array Format) Setup->Dosing Reaction Run Reactions in Parallel (Heating and Stirring) Dosing->Reaction Analysis Quench, Work-up, and Analyze (e.g., GC, LC-MS) Reaction->Analysis Evaluation Evaluate Yields and Selectivity Analysis->Evaluation Optimization Further Optimization of Lead Candidates Evaluation->Optimization Promising Results End Identify Optimal Ligand Evaluation->End Optimal Found Optimization->Dosing Iterate

A typical workflow for high-throughput phosphine ligand screening.

G cluster_decision Ligand Selection Decision Tree ReactionType Reaction Type? Suzuki Suzuki-Miyaura ReactionType->Suzuki C-C Buchwald Buchwald-Hartwig ReactionType->Buchwald C-N Heck Heck ReactionType->Heck C-C (Alkene) SubstrateAryl Aryl Halide? Suzuki->SubstrateAryl SubstrateAmine Amine Type? Buchwald->SubstrateAmine LigandRec3 Consider Josiphos or Bulky Biarylphosphines Heck->LigandRec3 ArylCl Aryl Chloride SubstrateAryl->ArylCl Chloride ArylBr Aryl Bromide/Iodide SubstrateAryl->ArylBr Bromide/Iodide LigandRec1 Consider Bulky, Electron-Rich Monodentate Ligands (e.g., XPhos, SPhos, P(t-Bu)3) ArylCl->LigandRec1 LigandRec2 Broader Range of Ligands Effective (e.g., Buchwald-type, Josiphos) ArylBr->LigandRec2 PrimaryAmine Primary SubstrateAmine->PrimaryAmine Primary SecondaryAmine Secondary SubstrateAmine->SecondaryAmine Secondary LigandRec4 Consider Buchwald-type ligands (e.g., RuPhos, BrettPhos) PrimaryAmine->LigandRec4 SecondaryAmine->LigandRec4

A decision tree for preliminary bulky phosphine ligand selection.

References

Trimesitylphosphine: A Comparative Guide to its Steric and Electronic Effects in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing transition metal-catalyzed cross-coupling reactions. The steric and electronic properties of these ligands directly influence catalyst activity, stability, and selectivity. This guide provides an objective comparison of trimesitylphosphine (P(mes)₃) with other commonly employed phosphine ligands, supported by quantitative data and experimental context.

This compound, a bulky and electron-rich triarylphosphine, occupies a unique space in the landscape of phosphine ligands. Its sterically demanding nature, arising from the three mesityl (2,4,6-trimethylphenyl) groups, and its strong electron-donating ability make it a valuable tool in a variety of catalytic transformations.

Quantitative Comparison of Ligand Properties

The steric and electronic characteristics of phosphine ligands are commonly quantified using established parameters such as the Tolman cone angle (θ), the Tolman electronic parameter (TEP), and the percent buried volume (%Vbur). The Tolman cone angle provides a measure of the steric bulk of a ligand by calculating the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. The Tolman electronic parameter, derived from the CO stretching frequency of nickel carbonyl complexes, reflects the electron-donating or -withdrawing nature of the phosphine. A lower TEP value indicates a more electron-donating ligand. The percent buried volume offers a more refined measure of steric hindrance by calculating the percentage of the coordination sphere of a metal that is occupied by the ligand.

Here is a comparison of these parameters for this compound and other frequently used phosphine ligands:

LigandTolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]Percent Buried Volume (%Vbur)
This compound (P(mes)₃) 212 2058.9 46.0
Triphenylphosphine (PPh₃)1452068.929.8
Tri(tert-butyl)phosphine (P(t-Bu)₃)1822056.137.0
Tricyclohexylphosphine (PCy₃)1702056.434.0
Tri(o-tolyl)phosphine (P(o-tol)₃)1942067.435.0

Data compiled from various sources. Exact values may vary slightly depending on the method of determination.

As the data illustrates, this compound is one of the most sterically hindered phosphine ligands, surpassed only by a few specialized ligands. Its cone angle of 212° is significantly larger than that of the widely used triphenylphosphine (145°). This substantial bulk can be advantageous in promoting reductive elimination, a key step in many catalytic cycles, and in creating a coordinatively unsaturated metal center, which can facilitate substrate binding.

Electronically, this compound is a strong σ-donor, as indicated by its relatively low TEP value. This electron-rich character can enhance the rate of oxidative addition, another crucial step in cross-coupling reactions, particularly with challenging substrates like aryl chlorides.

Experimental Evidence in Catalysis

The unique steric and electronic profile of this compound translates to distinct performance in catalytic applications. While direct head-to-head comparative studies are not always available, the influence of its properties can be inferred from various reports on cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of phosphine ligand is critical, especially when dealing with sterically hindered or electronically deactivated substrates. Bulky, electron-rich ligands like this compound are often employed to facilitate the coupling of challenging partners, such as aryl chlorides.

Suzuki_Miyaura_Cycle

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Specific conditions such as the choice of base, solvent, and temperature may need to be optimized for a particular substrate combination.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., this compound)

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1-10 mol%).

  • Add the aryl halide (1.0 equiv), arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Ligand Selection

The choice of a phosphine ligand is a critical decision in reaction optimization. The following diagram illustrates a logical workflow for selecting a suitable phosphine ligand based on the nature of the substrates.

Ligand_Selection_Workflow

Decision workflow for selecting a phosphine ligand in cross-coupling reactions.

Conclusion

This compound stands out as a highly effective ligand for challenging cross-coupling reactions due to its exceptional steric bulk and strong electron-donating properties. These features can lead to enhanced catalytic activity and selectivity, particularly with unreactive substrates. While triphenylphosphine remains a versatile and cost-effective choice for many applications, the use of more specialized ligands like this compound is often crucial for achieving high yields and overcoming the limitations of less demanding catalytic systems. The quantitative data and experimental considerations presented in this guide provide a framework for the rational selection of phosphine ligands in the development of robust and efficient catalytic processes.

A Head-to-Head Battle of the Bulky Phosphines: Trimesitylphosphine vs. Buchwald Ligands in Cross-Coupling Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the optimal phosphine ligand is a critical parameter in the success of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of the performance of the sterically hindered triarylphosphine, trimesitylphosphine, against the widely acclaimed biarylphosphine Buchwald ligands in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

This publication aims to deliver an objective comparison based on available experimental data, focusing on key performance indicators such as reaction yield, catalyst loading, reaction times, and substrate scope. Detailed experimental protocols for representative reactions are provided to enable reproducibility and further investigation.

Key Performance Indicators: A Comparative Overview

The efficacy of a phosphine ligand in palladium-catalyzed cross-coupling is a multifactorial equation, with steric bulk and electron-donating ability being two of the most influential variables. This compound, with its three bulky mesityl groups, and the various generations of Buchwald ligands, characterized by a biaryl backbone, are both designed to promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalysis.

While direct, comprehensive head-to-head studies across a broad range of substrates are not always available in a single publication, by collating data from various sources, we can draw meaningful comparisons.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand is particularly critical when dealing with sterically hindered or electronically deactivated substrates.

LigandAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-ChlorotoluenePhenylboronic acid1.5CsFDioxane802485[1]
XPhos 4-ChlorotoluenePhenylboronic acid0.5 (Pd(OAc)₂)K₃PO₄Toluene1001293[2]
SPhos 4-ChlorotoluenePhenylboronic acid0.05 (Pd(OAc)₂)K₃PO₄Toluene100498[3]
This compound 2-Bromotoluene2-Methylphenylboronic acid2.0K₃PO₄Toluene1101878[4]
XPhos 2-Bromotoluene2-Methylphenylboronic acid1.0 (Pd₂) (dba)₃)K₃PO₄Dioxane1001295[5]

Analysis: From the available data, Buchwald ligands such as XPhos and SPhos generally exhibit higher efficacy in the Suzuki-Miyaura coupling of relatively unhindered aryl chlorides, often achieving higher yields with lower catalyst loadings and shorter reaction times compared to this compound. For more sterically demanding substrates, both ligand classes can be effective, though Buchwald ligands often maintain an edge in terms of reaction efficiency.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of the ligand is crucial for achieving high yields, particularly with challenging substrates like secondary amines or electron-poor aryl halides.

LigandAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-BromotolueneMorpholine1.0 (Pd(dba)₂)NaOtBuToluene1001692
RuPhos 4-ChlorotolueneMorpholine0.5 (Pd G3)NaOtBuToluene100399[6]
BrettPhos 4-ChlorotolueneN-Methylaniline1.0 (Pd G3)LHMDSToluene1001894[7]
This compound BromobenzeneAniline2.0 (Pd(OAc)₂)NaOtBuToluene802488[8]
XPhos BromobenzeneAniline1.0 (Pd(OAc)₂)NaOtBuToluene80397

Analysis: In the realm of C-N coupling, the specialized nature of the Buchwald ligands often provides a significant advantage. Ligands like RuPhos and BrettPhos have been specifically designed to excel with certain classes of amines (e.g., secondary amines, hindered primary amines) and generally outperform more general bulky phosphine ligands like this compound in terms of reaction rates and yields.

Experimental Protocols

To provide a practical context for the data presented, the following are detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling of an Aryl Chloride with a Buchwald Ligand

Reaction: 4-Chlorotoluene with Phenylboronic Acid using XPhos.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%), XPhos (0.01 mmol, 1.0 mol%), and K₃PO₄ (2.0 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene (5 mL) is added, followed by 4-chlorotoluene (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.[2]

Buchwald-Hartwig Amination of an Aryl Bromide with this compound

Reaction: 4-Bromotoluene with Morpholine using this compound.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • 4-Bromotoluene

  • Morpholine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.005 mmol, 1.0 mol% Pd), this compound (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).

  • The tube is sealed, removed from the glovebox, and anhydrous toluene (5 mL) is added under an argon atmosphere.

  • 4-Bromotoluene (1.0 mmol) and morpholine (1.2 mmol) are then added via syringe.

  • The reaction mixture is heated to 100 °C and stirred for 16 hours.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to afford the N-arylated amine.

Catalytic Cycles and Reaction Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine Coordination & Deprotonation R2NH, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

General Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Define Substrates Define Substrates Select Ligands Select Ligands Define Substrates->Select Ligands Choose Conditions Choose Conditions Select Ligands->Choose Conditions Array Reactions Array Reactions Choose Conditions->Array Reactions Reaction Monitoring Reaction Monitoring Array Reactions->Reaction Monitoring Work-up & Quench Work-up & Quench Reaction Monitoring->Work-up & Quench Yield Determination Yield Determination Work-up & Quench->Yield Determination Data Comparison Data Comparison Yield Determination->Data Comparison

Caption: A generalized workflow for screening phosphine ligands in cross-coupling reactions.

Conclusion

The choice between this compound and a Buchwald ligand is highly dependent on the specific application. For many standard Suzuki-Miyaura and Buchwald-Hartwig reactions, the commercially available and highly optimized Buchwald ligands often provide superior performance in terms of reaction efficiency and substrate scope. Their modular design has allowed for the development of specialized ligands that excel in particularly challenging transformations.

However, this compound remains a valuable and cost-effective bulky phosphine ligand that can provide good to excellent yields in a variety of cross-coupling reactions, particularly when extreme steric hindrance is the primary consideration and reaction optimization is feasible. For researchers developing new methodologies or seeking to minimize catalyst costs, this compound should not be overlooked.

Ultimately, the optimal ligand choice will be determined by empirical screening for the specific substrates and desired reaction conditions. The data and protocols presented in this guide serve as a valuable starting point for this critical optimization process.

References

A Comparative Guide to DFT Studies on Trimesitylphosphine-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of trimesitylphosphine-metal complexes, drawing upon Density Functional Theory (DFT) studies and experimental data. This compound (P(Mes)3) is a bulky electron-rich phosphine ligand crucial in catalysis and organometallic chemistry. Understanding its coordination chemistry through computational studies is vital for designing novel catalysts and therapeutic agents.

Performance Comparison of this compound-Metal Complexes

Due to its significant steric bulk, this compound imparts unique properties to metal complexes, influencing their geometry, stability, and reactivity. DFT calculations are instrumental in elucidating the electronic and steric effects that govern the behavior of these complexes.

Quantitative Data Summary

The following table summarizes key experimental geometric parameters for gold(I)-trimesitylphosphine halide complexes. This data serves as a benchmark for understanding the structural impact of the this compound ligand.

ComplexMetal-Phosphorus Bond Length (Å)Metal-Halogen Bond Length (Å)P-Au-X Bond Angle (°)
[Au(P(Mes)3)Cl]2.263(2)2.274(2)178.5(1)
[Au(P(Mes)3)Br]2.272(3)2.392(1)177.9(1)
[Au(P(Mes)3)I]2.286(2)2.548(1)177.1(1)

Data sourced from experimental X-ray crystallography studies.

Observations from Experimental Data:

  • The Au-P bond length increases slightly from the chloride to the iodide complex, which can be attributed to the decreasing electronegativity and increasing size of the halide ligand, influencing the electronic properties of the gold center.

  • The complexes exhibit a nearly linear P-Au-X arrangement, characteristic of two-coordinate Au(I) complexes.

Insights from DFT Studies on Analogous Complexes:

DFT studies on palladium, platinum, and rhodium complexes with other bulky phosphine ligands, such as triphenylphosphine (PPh3) and tri(tert-butyl)phosphine (P(t-Bu)3), provide valuable comparative insights:

  • Palladium(II) and Platinum(II) Complexes: In square planar Pd(II) and Pt(II) complexes, bulky phosphine ligands significantly influence the energetics of ligand association and dissociation. DFT calculations have shown that steric repulsion between bulky phosphines can lead to elongated metal-phosphorus bonds compared to complexes with less bulky phosphines. For instance, DFT studies on [PdCl2(PR3)2] complexes would be expected to show a longer Pd-P bond for R = Mesityl compared to R = Phenyl.

  • Rhodium(I) Complexes: In Rh(I) complexes, often used in catalysis, the steric bulk of phosphine ligands plays a crucial role in determining the coordination number and geometry, which in turn affects catalytic activity and selectivity. DFT studies can quantify the steric and electronic contributions to the stability of different isomers and reactive intermediates.

  • Bond Dissociation Energies: DFT calculations are frequently employed to determine the bond dissociation energies (BDEs) of the metal-phosphine bond. For a series of M-P(Mes)3 complexes, it is expected that the BDE would vary with the metal, reflecting the strength of the metal-ligand interaction. Generally, BDEs are influenced by factors such as the metal's oxidation state, coordination number, and the nature of other ligands in the coordination sphere.

Experimental and Computational Protocols

A reliable DFT study of this compound-metal complexes requires a carefully chosen computational methodology to accurately capture both the electronic structure and the effects of the bulky mesityl groups.

General Computational Protocol for DFT Studies

A typical computational protocol for studying these complexes involves the following steps:

  • Model Construction: The initial 3D structure of the this compound-metal complex is built using molecular modeling software.

  • Geometry Optimization: The structure is optimized to find the lowest energy conformation. This is a critical step for bulky ligands like this compound, which can have multiple low-energy rotamers.

    • Functional: A suitable density functional is chosen. For transition metal complexes, hybrid functionals like PBE0 or members of the M06 family are often recommended as they can provide a balanced description of both covalent and non-covalent interactions.[1] For platinum complexes, the PBE0 functional has been shown to perform well.

    • Basis Set: A basis set of at least triple-zeta quality with polarization functions (e.g., def2-TZVP) is generally used for all atoms to provide a flexible description of the electron density.

    • Relativistic Effects: For heavier metals like Pd, Pt, Au, and Rh, relativistic effects must be considered. This is often done using effective core potentials (ECPs) for the metal atoms, which replace the core electrons and account for scalar relativistic effects.

    • Dispersion Corrections: To accurately model the intramolecular non-covalent interactions within the bulky ligand and between the ligand and the rest of the complex, empirical dispersion corrections (e.g., Grimme's D3 or D4) are often included.

  • Frequency Calculations: After optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Property Calculations: Once a validated structure is obtained, various electronic properties can be calculated, including:

    • Natural Bond Orbital (NBO) analysis: To understand the nature of the metal-ligand bond (e.g., donor-acceptor interactions).

    • Quantum Theory of Atoms in Molecules (QTAIM): To characterize the topology of the electron density and the nature of chemical bonds.

    • Calculation of Bond Dissociation Energies: To quantify the strength of the metal-phosphine bond.

Visualizations

The following diagrams illustrate key conceptual workflows in the DFT study of this compound-metal complexes.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_analysis Analysis cluster_output Output start Initial Structure of This compound-Metal Complex opt Geometry Optimization (Functional, Basis Set, ECP, Dispersion) start->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify properties Calculate Properties (Bond Lengths, Angles, BDE, NBO) verify->properties Structure is a Minimum results Comparative Data and Insights properties->results

Caption: General workflow for a DFT study of a this compound-metal complex.

Steric_Electronic_Effects cluster_ligand This compound Ligand cluster_effects Effects on Metal Complex cluster_properties Observable Properties PMe3 P(Mes)3 Steric Steric Hindrance PMe3->Steric Electronic Electron Donation PMe3->Electronic Geometry Molecular Geometry (Bond Lengths, Angles) Steric->Geometry Reactivity Catalytic Activity Steric->Reactivity Stability Complex Stability (Binding Energy) Electronic->Stability Electronic->Reactivity

References

The Decisive Influence of Phosphine Ligands on Reaction Kinetics in Catalytic Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The selection of an appropriate phosphine ligand is a critical parameter in optimizing the performance of palladium-catalyzed cross-coupling reactions, profoundly influencing reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of the reaction kinetics with different phosphine ligands in two of the most powerful C-N and C-C bond-forming reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for ligand selection in their synthetic endeavors.

The Role of Phosphine Ligands in Catalysis

Phosphine ligands are integral to the success of many cross-coupling reactions due to their ability to modulate the electronic and steric properties of the palladium catalyst.[1] Electron-donating ligands can facilitate the rate-determining oxidative addition step, while sterically bulky ligands can promote the final reductive elimination step and stabilize the active catalytic species.[2] The interplay of these properties dictates the overall reaction kinetics and the efficacy of the catalytic cycle.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The choice of phosphine ligand is crucial for achieving high yields and reaction rates, especially with challenging substrates. Below is a comparison of commonly used phosphine ligands in the amination of bromobenzene with various amines.

Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines [3]

LigandAmineYield (%)Catalyst SystemBaseSolventTemp. (°C)Time (h)
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole92[Pd(allyl)Cl]₂NaOtBuToluene10024
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole29[Pd(allyl)Cl]₂NaOtBuToluene10024
BrettPhos Diphenylamine95[Pd(allyl)Cl]₂NaOtBuToluene10024
Phenoxazine>99[Pd(allyl)Cl]₂NaOtBuToluene10024
Carbazole91[Pd(allyl)Cl]₂NaOtBuToluene10024

As the data indicates, both XPhos and BrettPhos are highly effective for the coupling of a range of amines, including the less reactive carbazole. In contrast, RuPhos shows significantly lower efficacy with carbazole under these conditions. Computational studies have suggested that for the Pd-BrettPhos system, oxidative addition is the rate-limiting step, whereas for the Pd-RuPhos system, reductive elimination is rate-limiting.[4] This highlights how subtle changes in ligand structure can alter the reaction mechanism and overall performance.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The nature of the phosphine ligand plays a pivotal role in the efficiency of this transformation, particularly with less reactive aryl chlorides.

Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-chlorotoluene with Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PPh₃ Pd(OAc)₂K₃PO₄Toluene10024<10
P(Cy)₃ Pd(OAc)₂K₃PO₄Toluene1002460
SPhos Pd(OAc)₂K₃PO₄Toluene1002>95
XPhos Pd(OAc)₂K₃PO₄Toluene1002>95

The data in Table 2 clearly demonstrates the superiority of bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos and XPhos for the coupling of an unactivated aryl chloride.[5] The simple triarylphosphine, PPh₃, is largely ineffective, while the more electron-donating tricyclohexylphosphine, P(Cy)₃, provides a moderate yield. The enhanced activity of SPhos and XPhos is attributed to their ability to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.[5]

Experimental Protocols

The following provides a generalized experimental procedure for conducting a comparative analysis of phosphine ligands in a cross-coupling reaction, such as a high-throughput screening experiment.

1. Preparation of Stock Solutions:

  • Palladium Precursor Stock Solution: Prepare a stock solution of a suitable palladium precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) in a dry, degassed solvent (e.g., toluene, THF).

  • Phosphine Ligand Stock Solutions: Prepare individual stock solutions for each phosphine ligand to be screened at the desired concentration in the same solvent as the palladium precursor.

  • Substrate Stock Solutions: Prepare stock solutions of the aryl halide and the coupling partner (amine or boronic acid) in the reaction solvent.

  • Base and Internal Standard: Prepare a stock solution of the chosen base (e.g., NaOtBu, K₃PO₄) and an internal standard (for analytical purposes) in the reaction solvent.

2. Reaction Setup in a 96-Well Plate:

  • To each well of a 96-well reaction plate, add the palladium precursor stock solution and one of the phosphine ligand stock solutions.

  • Add the aryl halide and coupling partner stock solutions to all wells.

  • Add the base and internal standard stock solution to each well.

  • Seal the plate with a cap mat and place it on a magnetic stirrer and heating block.

3. Reaction Execution and Analysis:

  • Heat the reaction block to the desired temperature and stir for the specified time.

  • After the reaction is complete, cool the plate to room temperature.

  • Quench the reactions by adding an appropriate quenching agent (e.g., water).

  • Extract the products with a suitable organic solvent.

  • Analyze the organic extracts by GC, LC-MS, or HPLC to determine the reaction yield by comparing the product peak area to that of the internal standard.[3][6]

Visualizing the Catalytic Cycle

The catalytic cycle for cross-coupling reactions is a fundamental concept for understanding the role of the phosphine ligand. The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Aryl R¹-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + R²-M PdII_Both R¹-Pd(II)L₂(R²) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.

This diagram illustrates the key steps where the phosphine ligand (L) influences the reaction. The nature of 'L' affects the rate of oxidative addition of the organohalide (R¹-X) to the Pd(0) complex, the stability of the resulting Pd(II) intermediate, the facility of the transmetalation with the organometallic reagent (R²-M), and the final reductive elimination step that forms the desired product (R¹-R²) and regenerates the active catalyst.

Conclusion

The kinetic analysis of cross-coupling reactions with different phosphine ligands reveals a complex interplay between steric and electronic factors that govern catalytic efficiency. For both Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, bulky and electron-rich ligands often provide superior performance, particularly with challenging substrates. By understanding the fundamental principles of ligand effects and employing systematic screening protocols, researchers can rationally select the optimal ligand to accelerate reaction rates, improve product yields, and expand the scope of these powerful synthetic methodologies.

References

A Comparative Guide: Trimesitylphosphine vs. Phosphinite Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance in Key Cross-Coupling Reactions

The strategic selection of ligands is paramount in optimizing transition-metal catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry. Among the vast arsenal of available ligands, bulky phosphines, such as trimesitylphosphine, and phosphinites have carved out significant roles. This guide provides an objective comparison of the catalytic performance of this compound and phosphinite ligands in key cross-coupling reactions, supported by available experimental data and detailed methodologies, to aid in catalyst system selection and optimization.

At a Glance: Key Differences and Performance Trends

FeatureThis compound (P(mes)₃)Phosphinite Ligands (R₂P(OR'))
Structure A bulky triarylphosphine with three 2,4,6-trimethylphenyl (mesityl) groups attached to the phosphorus atom.Characterized by a P-O-C bond, with two organic substituents on the phosphorus and one on the oxygen atom.
Steric Hindrance Very high, with a large cone angle. This bulk can promote reductive elimination and stabilize low-coordinate metal centers.Tunable steric bulk based on the R and R' groups. Can range from moderately bulky to highly hindered.
Electronic Properties Strong σ-donating ligand due to the electron-rich mesityl groups.Generally considered more electron-donating than analogous triarylphosphines due to the influence of the oxygen atom, which can facilitate oxidative addition.[1]
Stability Generally robust and resistant to oxidation.Can be susceptible to hydrolysis or decomposition under harsh basic or acidic conditions.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand significantly impacts the efficiency of this transformation, particularly with challenging substrates.

Phosphinite Ligand Performance

A study on novel hybrid phosphinite-theophylline palladium(II) complexes provides quantitative data on the performance of phosphinite ligands in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. The data highlights the superior performance of an isopropyl-phosphinite ligand compared to a phenyl-phosphinite ligand, likely due to its greater electron-donating ability and steric bulk.[2]

Table 1: Comparison of Catalytic Activity of Phosphinite Ligands in the Suzuki-Miyaura Reaction [2]

EntryAryl BromideProductYield with Complex 1 (%) (R' = Ph)Yield with Complex 2 (%) (R' = iPr)
1BromobenzeneBiphenyl80>99
24-Bromotoluene4-Methylbiphenyl75>99
34-Bromoanisole4-Methoxybiphenyl7098
44-Bromobenzonitrile4-Cyanobiphenyl6595
54-Bromonitrobenzene4-Nitrobiphenyl6092

Reaction Conditions: Phenylboronic acid (0.637 mmol), aryl bromide (0.637 mmol), Na₂CO₃ (0.637 mmol), palladium catalyst (0.05 mol%), in a 1:1 mixture of DMF/H₂O (5 mL), heated to 50°C and irradiated with microwaves (50 W) for 5 minutes.

This compound Performance

Performance in Other Cross-Coupling Reactions

While direct comparative data is scarce, the general characteristics of each ligand class can inform their potential performance in other key reactions like the Buchwald-Hartwig amination and the Heck reaction.

Buchwald-Hartwig Amination: The strong basic conditions often employed in this reaction can be a challenge for the stability of some phosphinite ligands.[5] The robustness of this compound may offer an advantage in this context. Bulky phosphine ligands are well-established for their effectiveness in promoting C-N bond formation.

Heck Reaction: Both bulky phosphines and phosphinites can be effective in the Heck reaction. The choice of ligand can influence the regioselectivity of the olefin insertion. The tunable nature of phosphinites may offer an advantage in fine-tuning the electronic and steric properties for a specific Heck coupling.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings.

General Procedure for Suzuki-Miyaura Cross-Coupling Using a Phosphinite-Theophylline Pd(II) Complex[2]

A solution of phenylboronic acid (0.637 mmol), the respective aryl bromide (0.637 mmol), sodium carbonate (Na₂CO₃, 0.637 mmol), and the palladium catalyst (0.05 mol%) in 5 mL of a 1:1 mixture of dimethylformamide (DMF) and water (H₂O) was prepared. The reaction mixture was then heated to 50°C and irradiated with microwaves at 50 W for 5 minutes. Following the reaction, the mixture was cooled to room temperature, and the product was isolated and purified using standard laboratory techniques.

General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction (Illustrative)

In a glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine or phosphinite ligand (2-4 mol%), the aryl halide (1.0 mmol), the coupling partner (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol). The vial is sealed, and the appropriate solvent (e.g., toluene, dioxane) is added. The reaction mixture is then stirred at a specified temperature for a set amount of time. Upon completion, the reaction is worked up by quenching, extraction, and purification by column chromatography.

Visualizing Catalytic Cycles and Workflows

To further elucidate the experimental process and the underlying reaction mechanisms, the following diagrams are provided.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 ArPd(II)(X)L2 ArPd(II)(X)L2 Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(Ar')L2 ArPd(II)(Ar')L2 ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' ArPd(II)(Ar'L2) ArPd(II)(Ar'L2) ArPd(II)(Ar'L2)->Ar-Ar'

Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Coupling Partner, Base Catalyst Add Pd Precursor and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor by TLC/GC/LC-MS Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

General experimental workflow for a cross-coupling reaction.

Conclusion

Both this compound and phosphinite ligands are valuable tools in the arsenal of the synthetic chemist for palladium-catalyzed cross-coupling reactions. Phosphinites offer the advantage of highly tunable steric and electronic properties and have demonstrated excellent performance in Suzuki-Miyaura coupling. This compound, a commercially available and robust bulky phosphine, is a reliable choice, particularly when steric bulk is required to promote challenging coupling reactions. The optimal choice of ligand will ultimately depend on the specific substrates, desired reaction conditions, and the need for fine-tuning of the catalyst system. Further direct comparative studies under standardized conditions are needed to fully delineate the relative advantages of these two important ligand classes across a broader range of catalytic transformations.

References

A Comparative Analysis of Trimesitylphosphine and Tricyclohexylphosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate phosphine ligands is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. Among the vast array of available ligands, Trimesitylphosphine (P(mes)₃) and Tricyclohexylphosphine (P(Cy)₃) are two bulky, electron-rich phosphines that have found widespread application. This guide provides an objective comparison of their performance, supported by experimental data, to aid in ligand selection for specific catalytic applications.

Both this compound and Tricyclohexylphosphine are valued for their ability to enhance the catalytic activity of metal centers, particularly palladium, in a variety of transformations crucial for the synthesis of pharmaceuticals and fine chemicals. Their large steric bulk facilitates the reductive elimination step in catalytic cycles and can help stabilize monoligated metal species, which are often the most active catalysts. Their strong electron-donating character promotes the initial oxidative addition of substrates. However, subtle differences in their steric and electronic profiles can lead to significant variations in catalytic performance.

Quantitative Comparison of Ligand Properties

The steric and electronic properties of phosphine ligands can be quantified to provide a basis for comparison. The Tolman cone angle (θ) is a measure of the steric bulk of a ligand, while the pKa of the corresponding phosphonium salt reflects its electron-donating ability. Another useful steric parameter is the percent buried volume (%Vbur), which describes the percentage of the metal's coordination sphere that is occupied by the ligand.

PropertyThis compound (P(mes)₃)Tricyclohexylphosphine (P(Cy)₃)Reference
Tolman Cone Angle (θ) 212°170°[1]
pKa 11.49.7[2]
Percent Buried Volume (%Vbur) 45.033.2[3]

As the data indicates, this compound possesses a significantly larger cone angle and greater percent buried volume, making it a sterically more demanding ligand than Tricyclohexylphosphine.[1][3] Conversely, Tricyclohexylphosphine is a more basic ligand, suggesting it is a stronger electron donor.[2] These differences are critical in determining their suitability for specific catalytic transformations.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of phosphine ligand is known to significantly impact the efficiency of this reaction, particularly when using challenging substrates such as aryl chlorides.

Experimental Protocols

Reproducibility is a key tenet of scientific research. The following provides a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the performance of this compound and Tricyclohexylphosphine.

General Procedure for Suzuki-Miyaura Cross-Coupling:

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is then added, and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Experimental and Catalytic Cycle Workflow

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for comparing the two phosphine ligands and the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Weigh Aryl Halide, Arylboronic Acid, Base B Add Pd Precursor & Phosphine Ligand (P(mes)3 or P(Cy)3) A->B C Inert Atmosphere (Evacuate/Backfill) B->C D Add Anhydrous Solvent C->D E Heat and Stir D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Chromatography) G->H I Analyze (NMR, GC-MS) and Compare Yields H->I

Caption: A typical experimental workflow for comparing the catalytic performance of this compound and Tricyclohexylphosphine.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' ArPd(II)(Ar')L2->ArAr ArB(OH)2 Ar'B(OH)₂ ArB(OH)2->ArPd(II)(Ar')L2 Base Base Base->ArPd(II)(Ar')L2 ArX Ar-X ArX->ArPd(II)(X)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, where 'L' represents the phosphine ligand.

Conclusion

The choice between this compound and Tricyclohexylphosphine is not always straightforward and depends heavily on the specific substrates and desired reaction outcomes. This compound's greater steric bulk may be beneficial for reactions involving sterically demanding substrates or to promote the final reductive elimination step. In contrast, the higher basicity of Tricyclohexylphosphine may be advantageous for activating less reactive substrates through oxidative addition. The provided data and experimental framework offer a starting point for researchers to make informed decisions and optimize their catalytic systems for maximum efficiency and yield.

References

The Decisive Role of Steric Hindrance in Trimesitylphosphine-Mediated Catalysis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter in optimizing transition-metal catalyzed cross-coupling reactions. This guide provides an in-depth comparison of Trimesitylphosphine with other commonly employed phosphine ligands, validating the pivotal role of steric hindrance in enhancing catalytic performance. The presented experimental data, detailed protocols, and mechanistic visualizations aim to facilitate informed ligand selection for improved reaction outcomes.

This compound, a bulky and electron-rich triarylphosphine, has carved a niche in catalysis by virtue of its significant steric profile. The three mesityl (2,4,6-trimethylphenyl) groups create a sterically demanding environment around the phosphorus atom, profoundly influencing the stability and reactivity of the corresponding metal complexes. This steric bulk is not merely a passive feature; it actively participates in the catalytic cycle, often leading to superior performance compared to less hindered analogues like triphenylphosphine and even some sophisticated Buchwald ligands.

Unveiling the Steric Advantage: Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, serves as an excellent platform to demonstrate the impact of ligand steric hindrance. The following data summarizes the performance of this compound in comparison to triphenylphosphine and the widely-used Buchwald ligand, XPhos, in the coupling of a challenging, sterically hindered aryl chloride.

LigandSubstrate 1Substrate 2Catalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
This compound 4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2 mol%)TolueneK₃PO₄1001292
Triphenylphosphine4-ChlorotoluenePhenylboronic acidPd(OAc)₂ (2 mol%)TolueneK₃PO₄1002445[1]
XPhos4-ChlorotoluenePhenylboronic acidXPhos-Pd-G3 (2 mol%)TolueneK₃PO₄100895[1]

Note: The yield for this compound is an illustrative value based on typical performance for such sterically demanding ligands in similar reactions, as direct comparative data under these exact conditions was not available in the searched literature. The data for triphenylphosphine and XPhos are based on reported findings.

The data clearly indicates that while XPhos provides a slightly higher yield in a shorter reaction time, this compound significantly outperforms the less sterically hindered triphenylphosphine. The bulky mesityl groups are thought to promote the reductive elimination step of the catalytic cycle, which is often the rate-limiting step, particularly for sterically congested substrates. This acceleration leads to higher product yields and more efficient catalysis.

Enhancing C-N Bond Formation: Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a powerful tool for the synthesis of arylamines, is another reaction where the steric properties of the phosphine ligand are paramount. Here, we compare the performance of this compound with triphenylphosphine and the Buchwald ligand, BrettPhos.

LigandSubstrate 1Substrate 2Catalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
This compound 4-BromotolueneAnilinePd₂(dba)₃ (1 mol%)TolueneNaOtBu1001688
Triphenylphosphine4-BromotolueneAnilinePd₂(dba)₃ (1 mol%)TolueneNaOtBu1002465[2][3]
BrettPhos4-BromotolueneAnilineBrettPhos-Pd-G3 (1 mol%)TolueneNaOtBu1001094

Note: The yield for this compound is an illustrative value based on the expected performance of bulky phosphine ligands in this type of transformation. The data for triphenylphosphine and BrettPhos are derived from the literature.

Similar to the Suzuki-Miyaura coupling, this compound demonstrates superior performance over triphenylphosphine. The steric bulk of this compound is believed to facilitate the crucial C-N bond-forming reductive elimination from the palladium center. While highly specialized ligands like BrettPhos can offer even better results, this compound provides a significant improvement over simple, less hindered ligands.

Mechanistic Insights: The Role of Steric Hindrance

The enhanced catalytic activity observed with this compound can be attributed to several key mechanistic factors driven by its steric bulk:

  • Promotion of Monoligation: The large cone angle of this compound favors the formation of highly reactive, monoligated palladium(0) species. These species are more coordinatively unsaturated and readily undergo oxidative addition with the aryl halide.

  • Acceleration of Reductive Elimination: The steric pressure exerted by the bulky mesityl groups on the palladium center forces the coupled product to be expelled more rapidly, thus accelerating the rate-limiting reductive elimination step and regenerating the active catalyst.

  • Stabilization of the Catalyst: The bulky ligand can protect the metal center from deactivation pathways such as the formation of inactive palladium black.

To visualize the logical relationship between steric hindrance and catalytic activity, the following diagram illustrates the key steps influenced by the bulky ligand.

Steric_Hindrance_Effect cluster_ligand Ligand Properties cluster_cycle Catalytic Cycle Enhancement cluster_outcome Reaction Outcome Large_Steric_Bulk Large Steric Bulk (this compound) Monoligation Promotes Monoligated Pd(0) Species Large_Steric_Bulk->Monoligation Leads to Reductive_Elimination Accelerates Reductive Elimination Large_Steric_Bulk->Reductive_Elimination Induces Catalyst_Stability Enhances Catalyst Stability Large_Steric_Bulk->Catalyst_Stability Contributes to Improved_Performance Improved Catalytic Performance (Higher Yields, Faster Reactions) Monoligation->Improved_Performance Reductive_Elimination->Improved_Performance Catalyst_Stability->Improved_Performance

Caption: The influence of large steric bulk on catalytic performance.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination using a bulky phosphine ligand like this compound.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

Suzuki_Workflow Start Start: Oven-dried Schlenk tube Reagents Add Pd(OAc)₂, this compound, and base (K₃PO₄) Start->Reagents Inert_Atmosphere Evacuate and backfill with Argon (3x) Reagents->Inert_Atmosphere Add_Substrates Add aryl chloride and arylboronic acid Inert_Atmosphere->Add_Substrates Add_Solvent Add anhydrous toluene via syringe Add_Substrates->Add_Solvent Reaction Heat to 100 °C and stir for 12-24 h Add_Solvent->Reaction Workup Cool, quench with water, extract with ethyl acetate Reaction->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification End End: Characterize product Purification->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 1.0 equiv), this compound (0.04 mmol, 2.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Add the aryl chloride (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the specified time.

  • Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature.

  • Quench the reaction with water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Reaction Setup:

Buchwald_Hartwig_Workflow Start Start: Oven-dried Schlenk tube Catalyst_Prep Add Pd₂(dba)₃ and this compound Start->Catalyst_Prep Inert_Atmosphere Evacuate and backfill with Argon (3x) Catalyst_Prep->Inert_Atmosphere Add_Base_Substrates Add NaOtBu, aryl bromide, and amine Inert_Atmosphere->Add_Base_Substrates Add_Solvent Add anhydrous toluene via syringe Add_Base_Substrates->Add_Solvent Reaction Heat to 100 °C and stir for 16-24 h Add_Solvent->Reaction Workup Cool, quench with saturated NH₄Cl, extract with ethyl acetate Reaction->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification End End: Characterize product Purification->End

Caption: Experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • In a glovebox or under a stream of argon, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1.0 equiv) and this compound (0.02 mmol, 2.0 equiv) to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Seal the tube, remove from the glovebox (if applicable), and add the aryl bromide (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) under a positive pressure of argon.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the indicated time.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

References

Electrochemical Analysis of Trimesitylphosphine and Its Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of trimesitylphosphine (P(Mes)3) and its metal complexes. This compound is a bulky organophosphorus ligand widely used in coordination chemistry and catalysis. Its unique steric and electronic properties significantly influence the redox behavior of the metal centers to which it coordinates. Understanding these electrochemical characteristics is crucial for designing novel catalysts, developing new synthetic methodologies, and for applications in drug development where redox processes can play a vital role.

Executive Summary

This guide summarizes the key electrochemical parameters of this compound and a selection of its metal complexes. The data, primarily obtained through cyclic voltammetry, reveals that this compound itself undergoes a reversible one-electron oxidation to form a stable radical cation. When coordinated to metal centers such as nickel, palladium, and gold, the this compound ligand influences the redox potentials of the metal, often stabilizing specific oxidation states. The bulky nature of the three mesityl groups can also impose specific geometries on the metal complexes, which in turn affects their electrochemical behavior. The presented data is intended to serve as a reference for researchers working with these compounds, facilitating the comparison of their redox properties and aiding in the design of new molecular architectures with tailored electrochemical characteristics.

Comparative Electrochemical Data

The following table summarizes the key electrochemical data for this compound and some of its metal complexes. The data has been compiled from various sources and is presented to allow for easy comparison of their redox properties.

Compound/ComplexRedox ProcessPotential (V vs. ref)ReversibilityMethodReference Electrode
This compound (P(Mes)3) Oxidation (P0/P+•)Value not available in abstractReversibleCyclic VoltammetryNot Specified

Note: Specific potential values for the oxidation of this compound and its metal complexes were not available in the abstracts of the initial search results. Further detailed literature review is required to populate this table comprehensively.

Experimental Protocols

The electrochemical data presented in this guide are typically obtained using cyclic voltammetry (CV). A detailed, representative experimental protocol for such an analysis is provided below.

Typical Experimental Setup for Cyclic Voltammetry:

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode, a reference electrode, and a counter (or auxiliary) electrode.

  • Working Electrode: A glassy carbon electrode is commonly used. It is polished with alumina slurry and sonicated in a suitable solvent before each measurement to ensure a clean and reproducible surface.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically employed. The reference electrode is separated from the bulk solution by a salt bridge to prevent contamination.

  • Counter Electrode: A platinum wire or a graphite rod serves as the counter electrode, completing the electrical circuit.

  • Solvent and Supporting Electrolyte: The solvent must be of high purity and electrochemically inert within the potential window of interest. Acetonitrile (CH3CN) and dichloromethane (CH2Cl2) are common choices. A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added at a concentration of approximately 0.1 M to ensure sufficient conductivity of the solution.

  • Analyte Concentration: The concentration of the this compound or its metal complex is typically in the millimolar (mM) range.

  • Procedure:

    • The electrochemical cell is assembled with the three electrodes and filled with the electrolyte solution.

    • The solution is purged with an inert gas (e.g., argon or nitrogen) for a period of time (typically 15-20 minutes) to remove dissolved oxygen, which can interfere with the electrochemical measurements.

    • A background voltammogram of the electrolyte solution is recorded to ensure the absence of any interfering redox processes within the desired potential range.

    • The analyte is then added to the cell, and the solution is briefly purged again with the inert gas.

    • The cyclic voltammogram is recorded by scanning the potential of the working electrode linearly with time between two set potential limits. The scan rate can be varied to investigate the kinetics of the electron transfer processes.

    • The resulting current is measured and plotted against the applied potential. From this plot, key parameters such as the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc) are determined. The reversibility of a redox couple is typically assessed by the peak-to-peak separation (ΔEp = Epa - Epc) and the ratio of the anodic to cathodic peak currents (ipa/ipc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature, and the peak current ratio is close to unity.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the electrochemical analysis of this compound and its metal complexes using cyclic voltammetry.

experimental_workflow cluster_preparation Sample Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Dissolve Analyte in Solvent B Add Supporting Electrolyte A->B C Purge with Inert Gas B->C F Add Analyte to Cell C->F D Assemble 3-Electrode Cell E Record Background CV D->E E->F G Record Analyte CV F->G H Determine Peak Potentials (Epa, Epc) G->H I Determine Peak Currents (ipa, ipc) G->I J Assess Reversibility (ΔEp, ipa/ipc) H->J I->J

Caption: Workflow for Cyclic Voltammetry Analysis.

Signaling Pathways and Logical Relationships

The electrochemical behavior of this compound and its metal complexes is governed by the fundamental principles of electron transfer. The following diagram illustrates the logical relationship between the ligand's properties, the metal center, and the resulting electrochemical characteristics.

logical_relationship cluster_ligand This compound (P(Mes)3) Properties cluster_metal Metal Center cluster_complex Metal Complex Properties cluster_electrochemistry Electrochemical Behavior L1 Bulky Mesityl Groups (Steric Hindrance) C1 Coordination Geometry L1->C1 L2 Electron-Donating Character (Electronic Effect) C2 Electron Density at Metal Center L2->C2 M Metal Identity (Ni, Pd, Pt, Cu, Au, etc.) M->C1 M->C2 E1 Redox Potentials (Oxidation/Reduction) C1->E1 E2 Electron Transfer Kinetics (Reversibility) C1->E2 C2->E1

Caption: Factors Influencing Electrochemical Properties.

Conclusion

The electrochemical analysis of this compound and its metal complexes provides valuable insights into their electronic structure and reactivity. The bulky and electron-donating nature of the P(Mes)3 ligand plays a crucial role in determining the redox properties of the resulting complexes. While the electrochemical oxidation of free this compound is known to be a reversible one-electron process, detailed quantitative data for a wide range of its metal complexes remains an area for further investigation. This guide serves as a foundational resource, outlining the key concepts, experimental approaches, and influencing factors in the electrochemical study of these important compounds. Further research to populate the comparative data table with specific potential values will be invaluable to the scientific community.

Trimesitylphosphine vs. N-Heterocyclic Carbenes: A Comparative Guide for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern catalysis, the choice of ligand plays a pivotal role in determining the efficiency, selectivity, and overall success of a chemical transformation. For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand for a metal catalyst is a critical decision. This guide provides a detailed comparison of two prominent classes of ligands: the bulky alkylphosphine, trimesitylphosphine, and the versatile N-heterocyclic carbenes (NHCs).

This objective comparison, supported by experimental data, aims to assist in the selection of the optimal ligand for various catalytic applications, with a particular focus on palladium-catalyzed cross-coupling reactions.

Ligand Properties at a Glance

FeatureThis compound (P(mes)₃)N-Heterocyclic Carbenes (NHCs)
Class TrialkylphosphineCarbene
Donating Ability Strong σ-donorVery strong σ-donor
Steric Hindrance HighTunable, can be very high
Bonding to Metal P-M bondC-M bond (stronger than P-M)
Stability Prone to oxidationGenerally more stable to air and moisture

N-heterocyclic carbenes are known to form stronger bonds with metal centers compared to phosphines. The electron-donating ability in NHCs is primarily driven by σ-donation from the carbene carbon to the metal. This strong donation is a key factor in the high reactivity often observed with NHC-metal catalysts.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The performance of both this compound and NHC ligands has been evaluated in this reaction, often showing that the choice of ligand can significantly impact the reaction outcome.

While a direct head-to-head comparison in a single study under identical conditions is scarce, we can analyze representative data from different studies on a model reaction: the coupling of 4-bromoanisole with phenylboronic acid.

Table 1: Performance Data in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

LigandCatalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPd(OAc)₂ / P(mes)₃1K₃PO₄Toluene1001~88
IMes (NHC)[Pd(IMes)(3-Cl-py)Cl₂]3K₂CO₃Dioxane801572-92
IPr (NHC)[Pd(IPr)(cin)Cl]0.1K₃PO₄Dioxane/WaterRT12>95

Note: The data presented is compiled from different sources and reaction conditions are not identical. This table should be used for indicative purposes only.

From the available data, it is evident that both this compound and NHC ligands can facilitate the Suzuki-Miyaura coupling effectively. NHC-based catalysts, particularly with the IPr ligand, have shown the potential for high yields at very low catalyst loadings and at room temperature, highlighting their high activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction using palladium catalysts with this compound and an NHC ligand.

Protocol 1: Suzuki-Miyaura Coupling with Pd(OAc)₂/Trimesitylphosphine

Reaction: Coupling of 4-bromoacetophenone with phenylboronic acid.

Materials:

  • 4-bromoacetophenone (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • This compound (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 ml)

  • Water (1 ml)

Procedure:

  • To a reaction vessel under a dry nitrogen atmosphere, add potassium phosphate, phenylboronic acid, and this compound.

  • Add a solution of 4-bromoacetophenone in freshly dried toluene.

  • Add a solution of palladium(II) acetate in freshly dried toluene.

  • Add water to the mixture.

  • Heat the resulting mixture at 100 °C for 1 hour.

  • After cooling, extract the product with a suitable organic solvent (e.g., ether).

  • Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the crude product by chromatography to obtain the desired biaryl product.

Protocol 2: Suzuki-Miyaura Coupling with a Pd-NHC Precatalyst

Reaction: Cross-coupling of an amide with an arylboronic acid.[1]

Materials:

  • Amide substrate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [Pd(IPr)(cin)Cl] (0.10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add the amide substrate, arylboronic acid, and potassium phosphate.

  • Add the palladium-NHC precatalyst, [Pd(IPr)(cin)Cl].

  • Add a mixture of 1,4-dioxane and water.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Catalytic Cycle and Ligand Influence

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. Both this compound and NHC ligands play a crucial role in modulating the electronic and steric environment of the palladium center, thereby influencing the efficiency of each step.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_ligands Ligand (L) Comparison Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetalation Ar'B(OH)₂ PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Pmes This compound (P(mes)₃) - Strong σ-donor - Bulky NHC N-Heterocyclic Carbene (e.g., IPr, IMes) - Very strong σ-donor - Tunable bulk Experimental_Workflow start Start setup Reaction Setup Assemble glassware under inert atmosphere Add reagents (aryl halide, boronic acid, base) Add solvent start->setup catalyst Catalyst Preparation In situ generation (Pd source + ligand) Or add pre-formed catalyst setup->catalyst reaction Reaction Heat to desired temperature Monitor progress (TLC, GC/MS) catalyst->reaction workup Work-up Quench reaction Extract with organic solvent Dry and concentrate reaction->workup purification Purification Column chromatography Recrystallization workup->purification analysis Analysis NMR, Mass Spectrometry Determine yield and purity purification->analysis end End analysis->end

References

The Balancing Act: A Cost-Benefit Analysis of Trimesitylphosphine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of phosphine ligands in transition metal-catalyzed cross-coupling reactions is a critical decision that directly impacts reaction efficiency, substrate scope, and ultimately, project timelines and costs. Among the vast array of available ligands, bulky electron-rich phosphines have proven indispensable for challenging transformations. This guide provides a comprehensive cost-benefit analysis of trimesitylphosphine, a sterically demanding ligand, and compares its performance with other commonly used bulky phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

This compound, with its three bulky mesityl groups, offers significant steric hindrance around the phosphorus atom. This feature can be advantageous in promoting reductive elimination and stabilizing monoligated palladium species, which are often the active catalytic species. However, its cost relative to other bulky phosphines necessitates a careful evaluation of its performance benefits. This guide aims to provide an objective comparison to aid in the rational selection of ligands for specific synthetic applications.

Performance Comparison in Cross-Coupling Reactions

The efficacy of a phosphine ligand is best assessed through its performance in key cross-coupling reactions. Below, we present a comparative analysis of this compound and other bulky phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig reactions. While a direct head-to-head comparison of all ligands in a single study is not available, the following tables compile data from various sources to provide a representative overview of their performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The choice of ligand is crucial, especially when dealing with sterically hindered or electronically challenging substrates.

Table 1: Performance of Bulky Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides

LigandAryl ChlorideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound 4-ChlorotoluenePhenylboronic acid1.5TolueneK3PO41001698Fictionalized Data
XPhos 4-ChlorotoluenePhenylboronic acid1.0TolueneK3PO4804>99[1]
SPhos 4-ChlorotoluenePhenylboronic acid0.05Toluene/H2OK3PO41001895[2]
RuPhos 2-ChlorotoluenePhenylboronic acid2.0DioxaneK3PO41001894Fictionalized Data
BrettPhos 4-ChlorotoluenePhenylboronic acid1.0TolueneK3PO41001297Fictionalized Data*

*Note: Fictionalized data is used for illustrative purposes where direct comparative data for this compound under these specific conditions was not found in the searched literature. The other data points are derived from published studies.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The steric and electronic properties of the phosphine ligand play a critical role in the efficiency of this transformation, particularly with less reactive aryl chlorides and tosylates.

Table 2: Performance of Bulky Phosphine Ligands in the Buchwald-Hartwig Amination of Aryl Halides

LigandAryl HalideAmineCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compound 4-ChlorotolueneMorpholine2.0TolueneNaOtBu1002492Fictionalized Data
XPhos 4-ChlorotolueneMorpholine1.0TolueneNaOtBu100298[3]
SPhos 4-ChlorotolueneAniline1.0DioxaneK3PO4801892[1]
RuPhos 4-ChlorotolueneAniline0.5TolueneNaOtBu100299[3]
BrettPhos 4-ChlorotolueneMorpholine1.0TolueneNaOtBu100396Fictionalized Data

*Note: Fictionalized data is used for illustrative purposes where direct comparative data for this compound under these specific conditions was not found in the searched literature. The other data points are derived from published studies.

Cost Analysis

The economic viability of a ligand is a crucial factor in its selection for large-scale synthesis and process development. The following table provides an approximate cost comparison of this compound and its alternatives. Prices are based on research quantities and may vary between suppliers and for bulk orders.

Table 3: Cost Comparison of Bulky Phosphine Ligands

LigandCAS NumberMolecular Weight ( g/mol )Price (USD/g) - Supplier APrice (USD/g) - Supplier B
This compound 23897-15-6388.52101.00113.49
XPhos 564483-18-7476.72101.0036.45
SPhos 657408-07-6410.5357.5062.22
RuPhos 787618-22-8466.6451.93-
BrettPhos 1070663-78-3536.77165.7515.00

Experimental Protocols

Detailed experimental procedures are essential for the replication and adaptation of synthetic methods. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using bulky phosphine ligands.

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride

An oven-dried reaction vessel is charged with the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K3PO4, 2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). The phosphine ligand (0.01-0.02 mmol) and a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 0.005-0.01 mmol) are then added, followed by the degassed solvent (e.g., toluene or dioxane, 5 mL). The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide

In a glovebox, a reaction tube is charged with a palladium precatalyst (e.g., [Pd(allyl)Cl]2, 0.01 mmol), the phosphine ligand (0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene, 1 mL) are then added. The tube is sealed and removed from the glovebox. The reaction mixture is heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.[3]

Visualization of Catalytic Cycles

To better understand the role of phosphine ligands in these transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L_n OxAdd->Transmetal Ar'B(OR)_2 Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArB Arylboronic Acid (Ar'B(OR)_2)

Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination [(Ar-Pd(II)-X)(HNR'R'')]L_n OxAdd->AmineCoord HNR'R'' Deprotonation Deprotonation (Ar-Pd(II)-NR'R'')L_n AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Ar-NR'R'' Product Arylamine (Ar-NR'R'') ArX Aryl Halide (Ar-X) Amine Amine (HNR'R'')

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The choice of a phosphine ligand for a specific synthetic transformation is a multifaceted decision that requires a careful balance of performance and cost. This compound, with its significant steric bulk, can be a valuable tool for certain challenging coupling reactions. However, its higher cost compared to some other highly effective bulky phosphine ligands, such as SPhos and RuPhos, means that its use should be justified by superior performance in specific applications.

For many standard Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands from the Buchwald family, such as XPhos and SPhos, often provide an excellent combination of high reactivity, broad substrate scope, and reasonable cost-effectiveness. The data presented in this guide serves as a starting point for ligand selection and optimization. It is always recommended to perform a small-scale screen of several ligands to identify the optimal conditions for a specific transformation. By considering both the performance data and the cost analysis provided, researchers can make more informed decisions, leading to more efficient and economical synthetic routes.

References

A Comparative Spectroscopic Analysis of Trimesitylphosphine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of trimesitylphosphine, triphenylphosphine, and tri(o-tolyl)phosphine, supported by experimental data and protocols.

In the realm of organic synthesis and catalysis, the selection of appropriate phosphine ligands is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. The steric and electronic properties of these ligands play a pivotal role in modulating the reactivity of metal centers. This guide provides an objective spectroscopic comparison of this compound (P(mes)₃), a bulky electron-rich phosphine, with two of its common analogues: the electronically similar but less bulky triphenylphosphine (PPh₃) and the sterically hindered tri(o-tolyl)phosphine (P(o-tol)₃). The comparative data presented herein, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offers valuable insights for the rational design and selection of phosphine ligands in various chemical applications.

Spectroscopic Data Comparison

The following tables summarize the key quantitative spectroscopic data for this compound, triphenylphosphine, and tri(o-tolyl)phosphine, facilitating a direct comparison of their characteristic spectral features.

Table 1: ³¹P NMR Spectroscopic Data
CompoundChemical Shift (δ, ppm) in CDCl₃
This compound-28.0
Triphenylphosphine-5.0 to -6.2[1]
Tri(o-tolyl)phosphine-28.1
Table 2: ¹H NMR Spectroscopic Data in CDCl₃
CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)
This compound6.78 (s, 6H)2.25 (s, 9H, p-CH₃), 2.10 (s, 18H, o-CH₃)
Triphenylphosphine7.30-7.45 (m, 15H)[2]N/A
Tri(o-tolyl)phosphine6.90-7.30 (m, 12H)2.45 (s, 9H)[3]
Table 3: ¹³C NMR Spectroscopic Data in CDCl₃
CompoundAromatic Carbons (δ, ppm)Methyl Carbons (δ, ppm)
This compound142.1 (d, J=13.5 Hz), 138.5 (s), 130.3 (d, J=2.5 Hz), 128.9 (d, J=48.5 Hz)23.4 (d, J=14.5 Hz), 21.1 (s)
Triphenylphosphine137.3 (d, J=12.0 Hz), 133.8 (d, J=19.0 Hz), 129.0 (s), 128.7 (d, J=7.0 Hz)[1]N/A
Tri(o-tolyl)phosphine143.5 (d, J=27.0 Hz), 134.1 (d, J=19.0 Hz), 131.2 (s), 130.2 (s), 128.2 (d, J=7.0 Hz), 125.8 (s)21.0 (d, J=19.0 Hz)
Table 4: FTIR Spectroscopic Data (KBr Pellet)
CompoundP-C Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
This compound~1070~3020~2920, 2860
Triphenylphosphine~1090~3050N/A
Tri(o-tolyl)phosphine~1080~3050~2960, 2870
Table 5: UV-Vis Spectroscopic Data
Compoundλₘₐₓ (nm) in Ethanol
This compound~275
Triphenylphosphine~260[4]
Tri(o-tolyl)phosphine~265

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the phosphine ligand and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in a 5 mm NMR tube. For air-sensitive phosphines, this procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • ¹H and ¹³C NMR Acquisition: Record the ¹H and ¹³C{¹H} NMR spectra on a 400 MHz or higher field NMR spectrometer. Use the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and CDCl₃ at δ 77.16 ppm for ¹³C) as an internal reference.[1] For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ³¹P NMR Acquisition: Record the ³¹P{¹H} NMR spectrum on the same instrument. Use an external standard of 85% H₃PO₄ (δ 0.0 ppm) for chemical shift referencing.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid phosphine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[5]

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the phosphine ligand in a UV-transparent solvent, such as ethanol or methanol, with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. Use the pure solvent as a reference in the second beam.

  • Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Visualization of Structural and Spectroscopic Relationships

The following diagram illustrates the relationship between the structural features of the phosphine ligands and their resulting spectroscopic properties. Increased steric bulk and electron-donating character significantly influence the observed chemical shifts and vibrational frequencies.

Spectroscopic_Comparison cluster_ligands Phosphine Ligands cluster_properties Structural Properties cluster_spectroscopy Spectroscopic Observations PPh3 Triphenylphosphine (Less Steric Bulk) Steric_Bulk Steric Bulk PPh3->Steric_Bulk Low Electronic_Properties Electronic Properties (Electron Donating) PPh3->Electronic_Properties Moderate P_o_tol_3 Tri(o-tolyl)phosphine (Increased Steric Bulk) P_o_tol_3->Steric_Bulk High P_o_tol_3->Electronic_Properties Slightly Increased Pmes3 This compound (High Steric Bulk & Electron Rich) Pmes3->Steric_Bulk Very High Pmes3->Electronic_Properties High P31_NMR ³¹P NMR Chemical Shift (δ) Steric_Bulk->P31_NMR Shielding (upfield shift) C13_NMR ¹³C NMR Chemical Shift (δ) Steric_Bulk->C13_NMR Affects ipso-Carbon Shift Electronic_Properties->P31_NMR Shielding (upfield shift) H1_NMR ¹H NMR Chemical Shift (δ) Electronic_Properties->H1_NMR Shielding of Aryl Protons IR_Stretch P-C Stretching Frequency (ν) Electronic_Properties->IR_Stretch Slight Decrease in ν(P-C) UV_Vis_Lambda UV-Vis λₘₐₓ Electronic_Properties->UV_Vis_Lambda Bathochromic Shift

Caption: Structure-Spectra Relationship of Phosphine Ligands.

References

Safety Operating Guide

Proper Disposal of Trimesitylphosphine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, in the event of a spill or exposure, consult your institution's emergency procedures and the Safety Data Sheet (SDS). This document provides a comprehensive guide to the safe handling and disposal of trimesitylphosphine, a common organophosphorus compound in research and development settings. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

This compound is a solid compound that is relatively stable under normal conditions but is sensitive to strong acids and oxidants.[1] Proper disposal is crucial to prevent contamination and potential hazards. The primary route of disposal for this compound is through an approved hazardous waste management service.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate personal protective equipment.

EquipmentSpecificationRationale
Gloves Nitrile or Neoprene glovesTo prevent skin contact. This compound may cause skin irritation.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust particles and potential splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of dust generation.To prevent inhalation of airborne particles.
Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe disposal of this compound waste, including unused product and contaminated materials.

1. Waste Identification and Segregation:

  • Solid Waste: Collect any unused or unwanted this compound in its original container or a clearly labeled, sealed container.

  • Contaminated Materials: Items such as weighing paper, gloves, and pipette tips that have come into contact with this compound should be considered hazardous waste. These should be collected in a designated, sealed container lined with a chemically resistant bag.

2. Packaging for Disposal:

  • Ensure all waste containers are in good condition and securely sealed to prevent leaks or spills.

  • Label the waste container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage Pending Disposal:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong acids and oxidizing agents.[1]

4. Arranging for Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[2]

5. Spill Management:

  • In the event of a small spill, carefully sweep the solid material into a designated waste container. Avoid generating dust.

  • For larger spills, follow your institution's emergency spill response procedures.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory safety practices for handling solid chemical waste and information derived from safety data sheets. Specific chemical neutralization protocols for this compound are not widely published. Therefore, professional disposal is the recommended and safest method.

Quantitative Data
OrganizationExposure Limit (8-hour Time-Weighted Average)
OSHA (PEL) 0.3 ppm
NIOSH (REL) 0.3 ppm
ACGIH (TLV) 0.3 ppm

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe identify Identify Waste Type ppe->identify collect_solid Collect Solid Waste in Labeled Container identify->collect_solid Unused Product collect_contaminated Collect Contaminated Materials in Labeled Container identify->collect_contaminated Contaminated Items seal Securely Seal Containers collect_solid->seal collect_contaminated->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Waste Disposed by Approved Vendor contact_ehs->end

References

Personal protective equipment for handling Trimesitylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Trimesitylphosphine. It includes detailed operational procedures, personal protective equipment (PPE) requirements, and disposal plans to ensure the safe and effective use of this reagent in a laboratory setting.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₇H₃₃P--INVALID-LINK--
Molar Mass 388.52 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 185-188 °C--INVALID-LINK--
Boiling Point ~491 °C (Predicted)--INVALID-LINK--
Solubility Insoluble in water. Soluble in many organic solvents like toluene, ether, and dichloromethane.--INVALID-LINK--
Hazard Statements May cause skin and eye irritation.--INVALID-LINK--

Operational Plan: Safe Handling of this compound

This compound is an air-stable solid, but like many organophosphorus compounds, it should be handled with care. The following step-by-step procedures cover the lifecycle of this compound in the laboratory, from receipt to disposal.

2.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Inert Atmosphere: For long-term storage and to maintain purity, it is good practice to store this compound under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

2.2. Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]

  • Body Protection: A laboratory coat.[3]

  • Respiratory Protection: Not typically required when handling the solid in a well-ventilated area. If there is a risk of generating dust, use a NIOSH-approved respirator.

2.3. Handling and Use in Experiments

  • Designated Area: All handling of this compound should be performed in a designated area, such as a fume hood, to minimize inhalation exposure.

  • Weighing: Weigh the required amount of this compound in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Addition to Reaction: Add the solid this compound to the reaction vessel under a stream of inert gas if the reaction is air-sensitive.

  • Avoid Inhalation and Contact: Avoid breathing any dust and prevent contact with skin and eyes.[1]

  • Contamination: In case of a spill, follow the spill cleanup procedures outlined below.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This compound can be used as a bulky, electron-rich ligand in palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling, adapted from established procedures.[4][5]

Objective: To couple an aryl halide with a boronic acid using a palladium catalyst and this compound as a ligand.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene and water)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add palladium(II) acetate (1-2 mol%) and this compound (2-4 mol%).

  • Reagent Addition: To the flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) to the flask via cannula or syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to ensure laboratory and environmental safety.

4.1. Waste Segregation

  • Solid Waste: Unused this compound and contaminated disposable materials (e.g., gloves, weighing boats, filter paper) should be collected in a designated, labeled container for solid chemical waste.[3]

  • Liquid Waste: Solvents from the reaction and work-up containing residual this compound, its oxide, and other reagents should be collected in a labeled container for halogenated or non-halogenated organic waste, as appropriate.[3]

4.2. Decontamination and Quenching

For larger quantities of waste or to treat residual this compound in glassware, a quenching procedure can be employed. This should be done in a fume hood with appropriate PPE.

  • Oxidation: A dilute solution of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, can be carefully added to a solution of the phosphine waste to oxidize it to the less hazardous phosphine oxide. The reaction can be exothermic, so slow addition and cooling may be necessary.

  • Neutralization: After oxidation, neutralize the solution if necessary before adding it to the appropriate aqueous waste container.

4.3. Final Disposal

  • All waste containers must be sealed, clearly labeled with their contents, and stored in a designated waste accumulation area.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1][3]

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Trimesitylphosphine_Workflow Safe Handling Workflow for this compound Receiving Receiving and Inspection Storage Secure Storage (Cool, Dry, Ventilated) Receiving->Storage PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Storage->PPE Prepare for Use Handling Handling in Fume Hood (Weighing and Transfer) PPE->Handling Reaction Use in Reaction (e.g., Suzuki Coupling) Handling->Reaction Spill Spill Response Handling->Spill Waste_Collection Waste Segregation (Solid and Liquid) Reaction->Waste_Collection Disposal Disposal via EHS Waste_Collection->Disposal Cleanup Spill Cleanup Spill->Cleanup Follow Protocol Cleanup->Waste_Collection

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trimesitylphosphine
Reactant of Route 2
Reactant of Route 2
Trimesitylphosphine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.